molecular formula C12H12O3 B1429266 (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid CAS No. 865233-35-8

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid

Cat. No.: B1429266
CAS No.: 865233-35-8
M. Wt: 204.22 g/mol
InChI Key: QFYGPUAIMQUIOO-JTQLQIEISA-N
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Description

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYGPUAIMQUIOO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224677
Record name (βS)-4-Hydroxy-β-1-propyn-1-ylbenzenepropanoic acid
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Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865233-35-8
Record name (βS)-4-Hydroxy-β-1-propyn-1-ylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865233-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-4-Hydroxy-β-1-propyn-1-ylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid: Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid has emerged as a molecule of significant interest within the landscape of metabolic disease research. This technical guide provides an in-depth exploration of its discovery as a core scaffold for G protein-coupled receptor 40 (GPR40) agonists, a class of therapeutics investigated for the treatment of type 2 diabetes mellitus. We will detail the scientific rationale underpinning its development, propose a robust, stereoselective synthetic pathway, and discuss its mechanism of action and future prospects. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics for metabolic disorders.

Discovery and Significance: A New Approach to Glycemic Control

The discovery of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is intrinsically linked to the broader effort to develop selective agonists for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1)[1]. GPR40 is highly expressed in pancreatic β-cells and is activated by medium to long-chain free fatty acids[1]. This activation stimulates insulin secretion in a glucose-dependent manner, a highly desirable characteristic for an anti-diabetic agent as it minimizes the risk of hypoglycemia, a common and dangerous side effect of many traditional insulin secretagogues[2][3].

The therapeutic potential of GPR40 has spurred extensive research by numerous pharmaceutical entities to identify small-molecule agonists[4]. While several candidates have progressed to clinical trials, issues such as hepatotoxicity have hampered their development, highlighting the need for new chemical scaffolds with improved safety profiles[4].

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid and its derivatives have been identified as a novel class of GPR40 agonists[2]. The core structure, featuring a chiral center benzylic to both an aromatic ring and an alkyne, provides a rigid framework for interaction with the receptor. The (S)-enantiomer is crucial for biological activity. This guide will focus on the synthesis and properties of this specific stereoisomer.

Mechanism of Action: Targeting the GPR40 Signaling Cascade

GPR40 activation by an agonist like (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid initiates a well-defined intracellular signaling cascade within the pancreatic β-cell. This process is central to its therapeutic effect of promoting glucose-stimulated insulin secretion (GSIS).

Upon agonist binding, GPR40 undergoes a conformational change, leading to the activation of the Gαq subunit of its associated heterotrimeric G protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration is a primary driver of insulin granule exocytosis and subsequent insulin release[5].

GPR40_Signaling_Pathway Ligand (3S)-3-(4-Hydroxyphenyl) -4-hexynoic acid GPR40 GPR40 Receptor Ligand->GPR40 Binds G_protein Gαq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 ↑ [Ca2+]i ER->Ca2 Releases Insulin Insulin Secretion Ca2->Insulin Triggers

Caption: GPR40 Agonist Signaling Pathway.

Stereoselective Synthesis

The synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid presents a key challenge in controlling the stereochemistry at the C3 position. Two primary strategies can be envisioned: asymmetric synthesis to directly generate the (S)-enantiomer, or resolution of a racemic mixture. While patent literature suggests classical resolution, this guide will propose a robust asymmetric synthesis, which is often more efficient and scalable.

Retrosynthetic Analysis

A plausible retrosynthetic analysis points to an asymmetric conjugate addition of a terminal alkyne to an α,β-unsaturated ester as the key stereochemistry-defining step.

Retrosynthesis Target (3S)-3-(4-Hydroxyphenyl) -4-hexynoic acid Ester (S)-3-(4-Hydroxyphenyl) -4-hexynoic acid ester Target->Ester Ester Hydrolysis Cinnamate Protected p-Hydroxy Cinnamate Ester Ester->Cinnamate Asymmetric Conjugate Addition (1,4-addition) Aldehyde Protected p-Hydroxy benzaldehyde Cinnamate->Aldehyde Horner-Wadsworth-Emmons Reaction Alkyne 1-Butyne Cinnamate->Alkyne Phosphonate Triethyl phosphonoacetate Aldehyde->Phosphonate

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

This proposed pathway leverages a copper-catalyzed asymmetric conjugate addition, a powerful method for constructing chiral centers.

Forward_Synthesis Start p-Hydroxy- benzaldehyde ProtectedAldehyde TBS-Protected Aldehyde Start->ProtectedAldehyde 1. TBSCl, Imidazole Cinnamate Protected Cinnamate Ester ProtectedAldehyde->Cinnamate 2. HWE Reaction AlkynoicEster (S)-Alkynoic Ester Cinnamate->AlkynoicEster 3. 1-Butyne, Cu-catalyst, Chiral Ligand FinalProduct (3S)-3-(4-Hydroxyphenyl) -4-hexynoic acid AlkynoicEster->FinalProduct 4. TBAF 5. LiOH Hydrolysis

Caption: Proposed forward synthesis pathway.

Detailed Experimental Protocol (Proposed)

Step 1: Protection of p-Hydroxybenzaldehyde

  • Rationale: The phenolic hydroxyl group is acidic and can interfere with subsequent organometallic and basic reactions. Protection with a silyl ether, such as tert-butyldimethylsilyl (TBS), provides a robust protecting group that is stable to the planned reaction conditions and can be selectively removed at a later stage.

  • Procedure:

    • To a solution of p-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

    • Add tert-Butyldimethylsilyl chloride (TBSCl, 1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench with saturated aqueous NH4Cl and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify by flash chromatography to yield the TBS-protected aldehyde.

Step 2: Horner-Wadsworth-Emmons Olefination

  • Rationale: This reaction is a reliable method for the stereoselective synthesis of E-alkenes from aldehydes, providing the required α,β-unsaturated ester (cinnamate) scaffold.

  • Procedure:

    • To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add a solution of the TBS-protected aldehyde from Step 1 (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench carefully with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

    • Purify by flash chromatography to yield the ethyl cinnamate derivative.

Step 3: Asymmetric Copper-Catalyzed 1,4-Conjugate Addition

  • Rationale: This is the key enantioselective step. A copper(I) catalyst in conjunction with a chiral phosphine ligand (e.g., a derivative of BINAP) can activate the terminal alkyne and facilitate its addition to the Michael acceptor with high facial selectivity, establishing the (S)-stereocenter. The choice of ligand is critical for achieving high enantiomeric excess (e.e.).

  • Procedure:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve CuI (5 mol%) and the chosen chiral ligand (e.g., (R)-DTBM-SEGPHOS, 6 mol%) in anhydrous toluene.

    • Add 1-butyne (2.0 eq) and stir for 30 minutes.

    • Cool the mixture to the optimized temperature (e.g., 0 °C or -20 °C) and add a solution of the protected cinnamate from Step 2 (1.0 eq) in toluene.

    • Stir the reaction for 24-48 hours, monitoring by TLC or HPLC.

    • Quench with saturated aqueous NH4Cl and extract with ethyl acetate.

    • Dry the organic phase over Na2SO4, concentrate, and purify by flash chromatography.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Step 4 & 5: Deprotection and Saponification

  • Rationale: The final steps involve the removal of the protecting groups to reveal the target molecule. The TBS group is selectively cleaved using a fluoride source like TBAF. The ethyl ester is then hydrolyzed under basic conditions (saponification) to yield the final carboxylic acid.

  • Procedure:

    • Dissolve the product from Step 3 in THF and add tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).

    • Stir at room temperature for 1-2 hours until TLC indicates complete removal of the TBS group.

    • Concentrate the reaction mixture and purify via a short silica plug to remove TBAF salts.

    • Dissolve the resulting phenolic ester in a mixture of THF and water.

    • Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 4-8 hours.

    • Acidify the reaction mixture to pH ~3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid. Recrystallization may be performed for further purification.

Alternative Strategy: Chiral Resolution

As an alternative to asymmetric synthesis, a racemic mixture of 3-(4-Hydroxyphenyl)-4-hexynoic acid can be prepared and then resolved.

  • Racemate Synthesis: The synthesis would follow a similar path to the one described above but using a non-chiral catalyst or achiral conditions for the conjugate addition.

  • Resolution Protocol:

    • Dissolve the racemic acid in a suitable solvent (e.g., ethanol, isopropanol).

    • Add a sub-stoichiometric amount (e.g., 0.5 eq) of a chiral amine resolving agent (e.g., (R)-1-phenylethylamine, cinchonidine).

    • Allow the mixture to crystallize. The less soluble diastereomeric salt will precipitate.

    • Filter the crystals and wash with a small amount of cold solvent.

    • Liberate the enantiomerically enriched acid from the salt by treatment with an aqueous acid (e.g., 1M HCl) and extraction into an organic solvent.

    • The enantiomeric excess of the product can be improved by repeated crystallizations.

Physicochemical and Biological Data

PropertyValueSource
CAS Number 865233-35-8[6]
Molecular Formula C12H12O3[6]
Molecular Weight 204.22 g/mol [6]
Appearance Off-white to light yellow solid[7]
Melting Point 127 °C[7]
Biological Target GPR40 / FFAR1[1][2]
EC50 on GPR40 Data not publicly available for the parent compound, but derivatives show high potency.[2]

Conclusion and Future Directions

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid stands as a pivotal molecular scaffold in the development of next-generation GPR40 agonists. Its stereospecific synthesis is achievable through modern asymmetric catalysis, offering a more direct and efficient route than classical resolution. The inherent glucose-dependent mechanism of action of GPR40 agonists makes this compound and its derivatives highly attractive candidates for the treatment of type 2 diabetes, potentially avoiding the risk of hypoglycemia associated with older drug classes.

Future research will likely focus on further derivatization of this core structure to optimize pharmacokinetic properties, enhance potency, and ensure a pristine safety profile, particularly concerning liver function. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers to advance the synthesis and evaluation of this promising class of therapeutic agents.

References

  • CrystEngComm. (2023, October 16). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (2015, May 14). WO2015069851A1 - Triazole intermediates useful in the synthesis of protected n-alkyltriazolecarbaldehydes.
  • Google Patents. (2019). WO2019134984A1 - 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists.
  • Organic Chemistry Portal. (2002). Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric conjugate addition of terminal alkynes to α, β-unsaturated.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters. Retrieved from [Link]

  • Google Patents. (n.d.). US5661014A - Chiral compounds and their resolution synthesis using enantioselective esterases.
  • ACS Publications. (n.d.). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective Addition of α-Nitroesters to Alkynes. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]

  • ResearchGate. (n.d.). GPR40: A therapeutic target for mediating insulin secretion (Review). Retrieved from [Link]

  • Frontiers. (2022, October 24). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis 0f (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. Retrieved from [Link]

  • UVaDOC Principal. (2022, October 28). Chiral-achiral-separation-ten-flavanones.pdf. Retrieved from [Link]

  • Science.gov. (n.d.). Three-component addition of terminal alkynes, carboxylic acids, and tert-butyl hypochlorite. Retrieved from [Link]

  • National Institutes of Health. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC. Retrieved from [Link]

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Sources

An In-depth Technical Guide to (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid: A Potential Modulator of Metabolic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid (CAS Number: 865233-35-8), a chiral molecule with potential applications in drug discovery, particularly in the realm of metabolic diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the synthesis, physicochemical properties, and putative biological role of this compound.

Introduction: The Therapeutic Potential of the 3-Aryl-alkynoic Acid Scaffold

The 3-aryl-alkynoic acid motif is a privileged scaffold in medicinal chemistry, with derivatives showing a range of biological activities. The incorporation of a 4-hydroxyphenyl group is a common strategy in drug design, as the phenolic hydroxyl can act as a crucial hydrogen bond donor, enhancing target affinity and improving aqueous solubility.[1][2] The specific stereochemistry at the chiral center, in this case, the (S)-enantiomer, is often critical for selective interaction with biological targets. While (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid is not extensively characterized in publicly accessible literature, its structural features suggest it may be a modulator of key signaling pathways involved in metabolic regulation. A US patent has identified this compound as a starting material for the synthesis of derivatives aimed at the prevention and treatment of metabolic diseases, underscoring its relevance in this therapeutic area.[3]

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. Below is a summary of the available data for (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid.

PropertyValueSource
CAS Number 865233-35-8
Molecular Formula C₁₂H₁₂O₃
Molecular Weight 204.22 g/mol
Appearance Off-white to light yellow solid
Melting Point 127 °C
Boiling Point (Predicted) 398.2 ± 37.0 °C
Density (Predicted) 1.234 ± 0.06 g/cm³
pKa (Predicted) 4.23 ± 0.10
Storage Conditions Inert atmosphere, Room Temperature

Synthesis and Chemical Reactivity

Proposed Retrosynthetic Pathway

G Target (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid Intermediate1 Chiral auxiliary-assisted conjugate addition Target->Intermediate1 Disconnection 1 Intermediate2 Asymmetric alkylation of a protected 4-hydroxyphenylacetic acid derivative Target->Intermediate2 Disconnection 2 StartingMaterial2 1-Butyne Intermediate1->StartingMaterial2 StartingMaterial3 trans-Cinnamic acid derivative Intermediate1->StartingMaterial3 StartingMaterial4 Chiral catalyst Intermediate1->StartingMaterial4 StartingMaterial1 4-Hydroxyphenylacetic acid Intermediate2->StartingMaterial1 Intermediate2->StartingMaterial2 Intermediate2->StartingMaterial4

Caption: Proposed retrosynthetic analysis for (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid.

General Experimental Protocol for Esterification

The carboxylic acid moiety of (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid can be readily functionalized. A US patent describes the esterification of this compound.[3] This reaction is a fundamental step for creating derivatives with modified pharmacokinetic properties.

Protocol: Synthesis of (S)-ethyl 3-(4-hydroxyphenyl)hex-4-ynoate

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid (1.0 eq) in anhydrous ethanol (10 volumes).

  • Acid Catalyst Addition: Slowly add concentrated sulfuric acid (0.5 eq) to the solution at room temperature with stirring.

  • Reaction Progression: Heat the mixture to reflux and maintain for a minimum of 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and slowly add distilled water (7.5 volumes).

  • Extraction: Extract the aqueous mixture with ethyl acetate (10 volumes). Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Putative Biological Activity and Mechanism of Action

Hypothesis: A GPR40 Agonist for Type 2 Diabetes

The structural motif of a 3-arylpropanoic acid is a key pharmacophore for agonists of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[4] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion.[5][6] The discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists highlights the therapeutic potential of this compound class.[4]

The structure of (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid aligns well with the known structure-activity relationships (SAR) of GPR40 agonists:

  • Acidic Headgroup: The carboxylic acid is essential for binding.

  • Aromatic Core: The 4-hydroxyphenyl group can engage in key interactions within the receptor binding pocket.

  • Beta-Substitution: The 1-butynyl group at the β-position can enhance potency and modulate pharmacokinetic properties.[7]

G cluster_0 Pancreatic β-Cell cluster_1 Systemic Effect Compound (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid (Potential GPR40 Agonist) GPR40 { GPR40 | (FFAR1) } Compound->GPR40 Binds and Activates PLC Phospholipase C (PLC) GPR40->PLC Activates IP3_DAG { IP₃ & DAG | (Second Messengers) } PLC->IP3_DAG Generates Ca_release { ↑ Intracellular [Ca²⁺] } IP3_DAG->Ca_release Induces Insulin_secretion { ↑ Insulin Secretion } Ca_release->Insulin_secretion Triggers Glucose_lowering { ↓ Blood Glucose } Insulin_secretion->Glucose_lowering

Caption: Proposed mechanism of action for (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid as a GPR40 agonist.

Potential for Further Investigation

Given the limited direct biological data, the following experimental workflow is proposed to validate the hypothesis of GPR40 agonism.

Workflow for Biological Evaluation

  • In Vitro Receptor Binding Assay:

    • Objective: To determine the binding affinity of the compound for human GPR40.

    • Method: A competitive radioligand binding assay using a known high-affinity GPR40 radioligand.

  • Functional Assays:

    • Objective: To assess the functional activity of the compound as a GPR40 agonist.

    • Methods:

      • Calcium Flux Assay: In a cell line expressing GPR40, measure the increase in intracellular calcium upon compound stimulation.

      • Inositol Phosphate (IP-1) Accumulation Assay: Quantify the accumulation of the second messenger IP-1 as a measure of Gαq signaling.

  • Insulin Secretion Assay:

    • Objective: To confirm the compound's ability to potentiate glucose-stimulated insulin secretion.

    • Method: Use a pancreatic β-cell line (e.g., MIN6) or isolated pancreatic islets and measure insulin secretion in the presence of varying glucose concentrations and the test compound.

  • In Vivo Efficacy Studies:

    • Objective: To evaluate the glucose-lowering effects in an animal model of type 2 diabetes.

    • Method: An oral glucose tolerance test (OGTT) in diabetic mice (e.g., db/db mice) following administration of the compound.

Conclusion and Future Directions

(S)-3-(4-hydroxyphenyl)hex-4-ynoic acid is a chiral molecule with significant potential for further investigation in the field of metabolic diseases. While direct biological data is currently scarce, its structural similarity to known GPR40 agonists provides a strong rationale for its evaluation as a novel therapeutic agent for type 2 diabetes. The 4-hydroxyphenyl moiety is a well-established pharmacophore that can contribute to target binding and favorable pharmacokinetic properties.[8] The synthetic versatility of the 3-aryl-alkynoic acid scaffold allows for the generation of a library of analogs for structure-activity relationship studies.[1] Future research should focus on a robust enantioselective synthesis and a comprehensive biological evaluation to validate its putative mechanism of action and assess its therapeutic potential.

References

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC - NIH. Available at: [Link]

  • Hou, L., et al. (2014). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. PubMed. Available at: [Link]

  • Google Patents. (2018). US9969723B2 - 3-(4-(benzyloxy)phenyl)hex-4-ynoic acid derivative, method of preparing same and pharmaceutical composition for preventing and treating metabolic disease including same as effective ingredient.
  • Dyadyuchenko, V., et al. (2023). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. NIH. Available at: [Link]

  • Goldberg, F. W., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). ACS Publications. Available at: [Link]

  • Synthesis Spotlight. (2025). Enantioselective Synthesis of (+)-Auriculatol A. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available at: [Link]

  • Chen, Y., et al. (2024). Enantioselective Synthesis of Calix[9]arenes with Axial and Inherent Chiralities via Palladium/Chiral Norbornene Cooperative Catalysis. ChemRxiv. Available at: [Link]

  • Google Patents. (1980). United States Patent (19). Available at: [Link]

  • Toda, N., et al. (2014). Discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists. PubMed. Available at: [Link]

  • European Patent Office. (1994). Process for forming 4,4'-dihydroxydiphenyl sulfone. Available at: [Link]

  • Liu, K., et al. (2018). Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. PMC. Available at: [Link]

  • Squaryl molecular metaphors - application to rational drug design and imaging agents. (n.d.). Available at: [Link]

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  • Nagy, J., et al. (2023). Synthesis and Application of a New Cyclic Phosphoric Acid in Enantioselective Three-Component Mannich Reactions. MDPI. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. Available at: [Link]

  • Liu, K., et al. (2018). Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Publications. Available at: [Link]

  • Google Patents. (1978). United States Patent 1191. Available at: [Link]

  • Wang, Y., et al. (2024). Enantioselective de novo construction of 3‑oxindoles via organocatalyzed formal [3 + 2] annulation from simple arylamines. PubMed Central. Available at: [Link]

  • 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. (n.d.). NPAA. Available at: [Link]

  • Google Patents. (1979). US4178463A - Process for making 4-aminohex-5-enoic acid.
  • Piras, S., et al. (2012). Synthesis and Preliminary in Vitro Biological Evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-mercaptophenol Derivative Designed as a Novel Bifunctional Antimelanoma Agent. PubMed. Available at: [Link]

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An In-Depth Technical Guide to (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, a chiral carboxylic acid, has emerged as a molecule of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a stereocenter, a phenolic hydroxyl group, and an alkyne moiety, makes it a versatile building block for the synthesis of complex molecular architectures. Notably, this compound serves as a key intermediate in the development of novel agonists for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). As a GPR40 agonist, it holds therapeutic promise for the treatment of type 2 diabetes mellitus by promoting glucose-dependent insulin secretion.

This technical guide provides a comprehensive overview of the physical and chemical properties of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, its synthesis, characterization, and its role as a GPR40 agonist. The information presented herein is intended to support researchers and drug development professionals in their efforts to leverage this compound for further scientific investigation and the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is fundamental for its application in research and development. The following table summarizes its key identifiers and physical characteristics.

PropertyValueSource
CAS Number 865233-35-8[1]
Molecular Formula C₁₂H₁₂O₃[1]
Molecular Weight 204.22 g/mol [1]
Appearance Off-white to light yellow solid[1]
Melting Point 127 °C[1]
Boiling Point (Predicted) 398.2 ± 37.0 °C[1]
Density (Predicted) 1.234 ± 0.06 g/cm³[1]
pKa (Predicted) 4.23 ± 0.10[1]
Solubility and Stability

Experimental solubility data for (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid in various solvents is not extensively documented in publicly available literature. However, based on its chemical structure, which includes a polar carboxylic acid and a phenolic hydroxyl group, as well as a nonpolar phenyl and hexynyl backbone, its solubility profile can be inferred. The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexane is likely to be limited. The carboxylic acid moiety suggests that its solubility in aqueous solutions will be pH-dependent, with increased solubility at higher pH values due to the formation of the carboxylate salt.

Regarding stability, phenolic compounds can be susceptible to oxidation, which may be accelerated by exposure to light and air. The alkyne group is generally stable but can undergo reactions under specific conditions, such as in the presence of certain metal catalysts. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place under an inert atmosphere.

Chemical Synthesis and Reactivity

A plausible synthetic pathway, based on general methods for similar compounds, is outlined below. This should be considered a conceptual workflow, and optimization would be necessary for practical implementation.

Synthesis_Workflow A 4-Hydroxybenzaldehyde C Doebner-von Miller Reaction A->C B Malonic Acid B->C D 4-Hydroxyphenyl)propenoic acid C->D E Reduction D->E F Racemic 3-(4-Hydroxyphenyl)propanoic acid E->F G Esterification F->G H Ester of Racemic Acid G->H I Asymmetric Alkynylation H->I J Ester of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid I->J K Hydrolysis J->K L (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid K->L

Caption: Proposed synthetic workflow for (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.

An alternative and more direct approach would involve an asymmetric conjugate addition of an alkynyl nucleophile to a suitable cinnamic acid derivative, a strategy that has been explored for the synthesis of chiral β-alkynyl carboxylic acids.

The reactivity of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is dictated by its functional groups. The carboxylic acid can undergo esterification, amidation, and reduction. The phenolic hydroxyl group can be alkylated or acylated and may require protection during certain synthetic transformations. The terminal alkyne can participate in various reactions, including click chemistry, Sonogashira coupling, and other metal-catalyzed transformations, making it a valuable handle for further molecular elaboration.

Spectroscopic Characterization

Detailed experimental spectra for (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid are not widely published. However, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-hydroxyphenyl group, typically in the range of δ 6.7-7.2 ppm. The benzylic proton at the C3 position would likely appear as a multiplet. The methylene protons of the carboxylic acid chain would also be present as multiplets. The methyl protons of the hexynyl group would be a singlet or a narrow triplet around δ 1.8 ppm. The phenolic and carboxylic acid protons would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the aromatic carbons (115-160 ppm), the sp-hybridized carbons of the alkyne (70-90 ppm), and the aliphatic carbons of the hexanoic acid chain.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band for the O-H stretching of the carboxylic acid and the phenol, typically in the region of 2500-3500 cm⁻¹. A sharp C=O stretching vibration for the carboxylic acid would be expected around 1700 cm⁻¹. The C≡C stretching of the alkyne would likely appear as a weak band in the 2100-2260 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum, under electrospray ionization (ESI) in negative mode, would be expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus one. Fragmentation patterns would likely involve the loss of water and carbon dioxide from the carboxylic acid group.

Mechanism of Action as a GPR40 Agonist

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is a known agonist of the G-protein coupled receptor 40 (GPR40). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating the effect of free fatty acids on insulin secretion.

The activation of GPR40 by an agonist like (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid initiates a signaling cascade that is glucose-dependent. This means that the agonist potentiates insulin secretion only in the presence of elevated blood glucose levels, which is a highly desirable characteristic for an antidiabetic drug as it minimizes the risk of hypoglycemia.

GPR40_Signaling_Pathway cluster_0 Pancreatic β-cell Agonist (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid GPR40 GPR40 Receptor Agonist->GPR40 Binds to Gq Gq protein GPR40->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C DAG->PKC Activates Ca2_cyto ↑ [Ca²⁺]i ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca²⁺ InsulinVesicle Insulin Vesicle Ca2_cyto->InsulinVesicle Triggers fusion of PKC->InsulinVesicle Potentiates InsulinSecretion Insulin Secretion InsulinVesicle->InsulinSecretion Leads to

Sources

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid: A GPR40 Agonist

Introduction

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is a novel small molecule that has been identified as a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1)[1]. GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS). Its endogenous ligands are medium to long-chain free fatty acids (FFAs). The activation of GPR40 by agonists presents a promising therapeutic strategy for the treatment of type 2 diabetes mellitus (T2DM), as it enhances insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia[1]. This technical guide provides a comprehensive overview of the mechanism of action of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, detailing its interaction with GPR40 and the subsequent downstream signaling events. Furthermore, it outlines key experimental protocols for the characterization of this and other GPR40 agonists.

Mechanism of Action: GPR40-Mediated Signaling

The primary mechanism of action of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is the activation of GPR40. As a G protein-coupled receptor, GPR40 is an integral membrane protein that, upon ligand binding, undergoes a conformational change, leading to the activation of intracellular signaling pathways.

Ligand Binding and Receptor Activation

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, like endogenous FFAs, is believed to bind to a pocket within the transmembrane domains of GPR40. This binding event stabilizes an active conformation of the receptor, which facilitates the coupling and activation of heterotrimeric G proteins, primarily of the Gαq/11 subfamily.

Downstream Signaling Cascade

The activation of Gαq/11 by the agonist-bound GPR40 initiates a well-characterized signaling cascade:

  • Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the activity of phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).

  • Augmentation of Insulin Secretion: The rise in intracellular Ca2+ is a primary trigger for the fusion of insulin-containing granules with the plasma membrane, resulting in the exocytosis of insulin. The activation of PKC further potentiates this process.

Crucially, this entire signaling cascade is dependent on an initial influx of glucose into the pancreatic β-cell and its subsequent metabolism, which leads to an increase in the ATP/ADP ratio and closure of ATP-sensitive potassium (KATP) channels. This depolarizes the cell membrane, opening voltage-gated calcium channels and allowing an initial influx of Ca2+. The GPR40-mediated Ca2+ release from the ER amplifies this initial signal, leading to a robust insulin secretory response.

GPR40_Signaling_Pathway cluster_glucose Glucose-Dependent Pathway Compound (3S)-3-(4-Hydroxyphenyl)- 4-hexynoic acid GPR40 GPR40 (FFA1) Compound->GPR40 G_protein Gαq/11 GPR40->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Insulin_secretion Augmented Insulin Secretion Ca2_release->Insulin_secretion PKC->Insulin_secretion Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization VGCC VGCC Opening Depolarization->VGCC Ca2_influx Ca²⁺ Influx VGCC->Ca2_influx Ca2_influx->Insulin_secretion

Caption: GPR40 signaling pathway initiated by (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.

Experimental Characterization

A thorough understanding of the mechanism of action of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid requires a series of well-designed experiments to quantify its interaction with GPR40 and its functional consequences.

Binding Assays

The affinity of the compound for GPR40 can be determined using radioligand binding assays.

Protocol: Radioligand Displacement Assay

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR40.

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-labeled GPR40 agonist) and increasing concentrations of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.

  • Incubation: Incubate at room temperature for a defined period to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine the potency and efficacy of the compound as a GPR40 agonist.

Protocol: Intracellular Calcium Mobilization Assay

  • Cell Culture: Plate GPR40-expressing cells in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid to the wells.

  • Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the EC50 value (the concentration of the compound that elicits 50% of the maximal response) from the dose-response curve.

Protocol: In Vitro Insulin Secretion Assay

  • Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat).

  • Pre-incubation: Pre-incubate the islets in a low-glucose buffer.

  • Stimulation: Incubate the islets with varying concentrations of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid in the presence of both low and high glucose concentrations.

  • Sample Collection: Collect the supernatant after the incubation period.

  • Insulin Measurement: Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay.

  • Data Analysis: Plot the insulin secretion as a function of the compound concentration to determine the EC50 and maximal efficacy.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Potency & Efficacy cluster_selectivity Selectivity Binding_Assay Radioligand Displacement Assay Binding_Data Ki Value Binding_Assay->Binding_Data Calcium_Assay Calcium Mobilization Assay Functional_Data EC50 & Emax Calcium_Assay->Functional_Data Insulin_Assay Insulin Secretion Assay Insulin_Assay->Functional_Data Selectivity_Screen Receptor Selectivity Panel Selectivity_Data Selectivity Profile Selectivity_Screen->Selectivity_Data

Caption: Experimental workflow for characterizing a GPR40 agonist.

Data Summary

The following table presents illustrative data that would be expected from the characterization of a potent and selective GPR40 agonist like (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.

ParameterAssayIllustrative Value
Binding Affinity
Ki (nM)Radioligand Displacement15
Functional Potency
EC50 (nM)Calcium Mobilization25
EC50 (nM)Insulin Secretion (High Glucose)40
Functional Efficacy
Emax (% of control)Insulin Secretion (High Glucose)180%
Selectivity
Fold Selectivity vs. GPR120Receptor Selectivity Panel>100-fold

Conclusion

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid represents a promising therapeutic candidate for T2DM through its targeted agonism of GPR40. Its mechanism of action, centered on the potentiation of glucose-stimulated insulin secretion via the Gαq/11-PLC-Ca2+ signaling pathway, offers the potential for effective glycemic control with a reduced risk of hypoglycemia. The experimental protocols and expected data outlined in this guide provide a framework for the comprehensive preclinical characterization of this and other novel GPR40 agonists, paving the way for their further development.

References

  • Google Patents. (3S)-3-phenyl-4-hexynoic acid derivatives as gpr40 agonists.

Sources

Unveiling the Bioactivity of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the biological activity of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, a molecule of significant interest in the field of metabolic disease therapeutics. We will delve into its primary mechanism of action, the associated signaling pathways, and detailed protocols for its characterization, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Therapeutic Promise of a Novel GPR40 Agonist

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid has emerged as a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1)[1]. GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating the effects of medium and long-chain fatty acids on insulin secretion[1]. The therapeutic appeal of GPR40 agonists lies in their ability to stimulate insulin release in a glucose-dependent manner. This intrinsic safety mechanism, which mitigates the risk of hypoglycemia—a common and dangerous side effect of many current diabetes therapies—positions GPR40 as a highly attractive target for the treatment of type 2 diabetes[1][2].

This guide will dissect the biological activity of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, providing the foundational knowledge and practical methodologies necessary for its preclinical evaluation.

Core Mechanism of Action: GPR40-Mediated Insulin Secretion

The primary biological activity of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is the activation of the GPR40 receptor. This interaction initiates a cascade of intracellular events that potentiate glucose-stimulated insulin secretion (GSIS)[1][3].

The Gq/11 Signaling Pathway

Upon agonist binding, GPR40 primarily couples to the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG)[2].

  • IP3-Mediated Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • DAG-Mediated Protein Kinase C Activation : DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

The culmination of these events is an increase in intracellular Ca2+ concentration, a critical trigger for the exocytosis of insulin-containing granules from the pancreatic β-cells.

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Compound (3S)-3-(4-Hydroxyphenyl) -4-hexynoic acid GPR40 GPR40 (FFA1) Compound->GPR40 Binds to Gq11 Gαq/11 GPR40->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq11->PLC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Insulin_Exocytosis Insulin Granule Exocytosis Ca_release->Insulin_Exocytosis Stimulates PKC->Insulin_Exocytosis Potentiates Calcium_Mobilization_Workflow A Seed GPR40-expressing cells in microplate B Incubate overnight A->B C Load cells with Fluo-4 AM dye B->C D Incubate for 1 hour at 37°C C->D F Measure baseline fluorescence in FLIPR D->F E Prepare compound dilutions G Add compound and measure fluorescence kinetics E->G F->G H Analyze data and determine EC50 G->H

Caption: Workflow for Intracellular Calcium Mobilization Assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay provides a more physiologically relevant measure of the compound's activity by assessing its ability to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose. The MIN6 mouse insulinoma cell line is a commonly used model for this purpose.

Principle: MIN6 cells are cultured and then stimulated with low and high concentrations of glucose in the presence or absence of the test compound. The amount of secreted insulin is then quantified by ELISA.

Step-by-Step Methodology:

  • MIN6 Cell Culture:

    • Culture MIN6 cells in DMEM supplemented with 15% FBS, penicillin/streptomycin, and β-mercaptoethanol.

    • Seed the cells in 24- or 48-well plates and grow to approximately 80% confluency.

  • Pre-incubation (Starvation):

    • Wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.5 mM).

    • Pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours at 37°C to establish a basal state of insulin secretion.

  • Stimulation:

    • Prepare KRB buffer with low glucose (e.g., 2.5 mM) and high glucose (e.g., 16.7 mM).

    • Prepare solutions of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid at various concentrations in both low and high glucose KRB buffers.

    • Remove the pre-incubation buffer and add the treatment solutions to the respective wells.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection and Insulin Quantification:

    • Collect the supernatant from each well.

    • Quantify the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the secreted insulin levels to the total protein content of the cells in each well.

    • Compare the insulin secretion in the presence of the compound at high glucose to the high glucose control to determine the potentiation of GSIS.

    • Assess insulin secretion at low glucose to confirm the glucose-dependent nature of the compound's activity.

Potential for Broader Biological Activities

While the primary activity of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is as a GPR40 agonist, the 4-hydroxyphenyl moiety is a common pharmacophore found in compounds with diverse biological activities.[4] For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated anticancer and antioxidant properties.[5][6] It is therefore plausible that (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid could exhibit other, yet to be discovered, biological effects. Future research should consider screening this compound against a broader panel of targets to fully elucidate its pharmacological profile.

Conclusion and Future Directions

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is a promising GPR40 agonist with a clear mechanism of action for the potential treatment of type 2 diabetes. Its ability to enhance insulin secretion in a glucose-dependent manner addresses a key safety concern in current diabetes therapies. The experimental protocols detailed in this guide provide a robust framework for its preclinical characterization.

Future research should focus on obtaining precise EC50 values from peer-reviewed studies, investigating the potential for Gs-coupled signaling, and exploring any off-target activities to build a comprehensive safety and efficacy profile. Such data will be critical for the continued development of this and related compounds as next-generation therapeutics for metabolic diseases.

References

  • WO2019134984A1 - 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists.
  • Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]

  • A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. University of Twente Research Information. [Link]

  • Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Publications. [Link]

  • Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists. PubMed Central. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

  • A protocol for studying glucose homeostasis and islet function in mice. PubMed Central. [Link]

  • Unveiling the biological activities of the microbial long chain hydroxy fatty acids as dual agonists of GPR40 and GPR120. PubMed. [Link]

  • What are GPR40 agonists and how do they work?. Patsnap Synapse. [Link]

  • Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. bioRxiv. [Link]

  • Insulin secretion assay - can anyone help?. ResearchGate. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed Central. [Link]

  • GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. PubMed. [Link]

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An In-Depth Technical Guide to (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid and its GPR40 Agonist Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, a potent and selective agonist for the G-protein coupled receptor 40 (GPR40). It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, particularly type 2 diabetes. This document delves into the mechanism of action, experimental protocols for activity assessment, and data interpretation, grounded in established scientific principles.

Introduction: GPR40 as a Therapeutic Target for Type 2 Diabetes

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a highly promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and, to a lesser extent, in intestinal enteroendocrine cells and the brain.[3][4] The natural ligands for this receptor are medium and long-chain free fatty acids (FFAs).[4]

A key feature that makes GPR40 an attractive drug target is its glucose-dependent mechanism of action.[3][4][5] Activation of GPR40 potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells but does not stimulate insulin release in low glucose conditions.[1][3] This glucose-dependency significantly reduces the risk of hypoglycemia, a common and dangerous side effect associated with other classes of insulin secretagogues like sulfonylureas.[4][5] Synthetic small-molecule agonists of GPR40 have been shown to effectively lower blood glucose in animal models of T2DM and in human clinical trials.[5]

Compound Profile: (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is a specific stereoisomer of a phenylalkynoic acid derivative designed as a GPR40 agonist. The structural features—a carboxylic acid head, a chiral center, a phenyl group, and an alkyne moiety—are critical for its interaction with the receptor.

Chemical Properties:

PropertyValueSource
Molecular Formula C12H12O3[6]
Melting Point 127 °C[6]
Boiling Point 398.2±37.0 °C (Predicted)[6]
Density 1.234±0.06 g/cm3 (Predicted)[6]
pKa 4.23±0.10 (Predicted)[6]
Appearance Off-white to light yellow Solid[6]
SMILES C(O)(=O)CC#CC[6]

The carboxylic acid is a key pharmacophore, mimicking the endogenous fatty acid ligands and forming crucial interactions within the GPR40 binding pocket. The stereochemistry at the C3 position is vital for optimal receptor fit and agonist activity.

Mechanism of Action: GPR40 Signaling Pathway

GPR40 is primarily a Gq/11-coupled receptor.[3][5] The binding of an agonist like (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid initiates a canonical Gq signaling cascade within the pancreatic β-cell.

The signaling pathway proceeds as follows:

  • Agonist Binding: The compound binds to the GPR40 receptor on the β-cell membrane.

  • Gq Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric G-protein, Gq.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[3][7]

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4]

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[2][8] This leads to a rapid and measurable increase in intracellular calcium concentration.

  • PKC Activation & K+ Channel Modulation: The rise in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC).[3] Furthermore, GPR40 activation can lead to the inhibition of voltage-gated K+ channels, causing membrane depolarization.[2]

  • Insulin Exocytosis: The elevated cytoplasmic Ca2+ levels and membrane depolarization are the primary drivers for the fusion of insulin-containing granules with the cell membrane, resulting in the secretion of insulin.[2][4]

This entire process is contingent on an initial glucose stimulus, which ensures that insulin is only released when blood glucose levels are high. Some GPR40 agonists have also been shown to signal through Gs, leading to cAMP production and robust incretin (GLP-1, GIP) secretion from enteroendocrine cells, which can further potentiate insulin release.[3][9]

GPR40_Signaling_Pathway cluster_membrane Pancreatic β-Cell Membrane cluster_cytoplasm Cytoplasm Agonist (3S)-3-(4-Hydroxyphenyl) -4-hexynoic acid GPR40 GPR40/FFAR1 Receptor Agonist->GPR40 Binds Gq Gq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytoplasm ↑ [Ca2+]i ER->Ca_Cytoplasm Release Ca_ER Ca2+ Ca_Cytoplasm->PKC Activates InsulinVesicle Insulin Vesicle Ca_Cytoplasm->InsulinVesicle Triggers Fusion Insulin Insulin Secretion InsulinVesicle->Insulin

Caption: GPR40 agonist-induced signaling cascade in pancreatic β-cells.

Experimental Assessment of GPR40 Agonist Activity

To characterize the activity of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, a series of in vitro experiments are essential. The following protocols provide a robust framework for assessing potency, efficacy, and the ultimate physiological effect on insulin secretion.

Experimental_Workflow cluster_potency Potency & Mechanism cluster_efficacy Physiological Efficacy cluster_analysis Data Analysis Assay1 Calcium Mobilization Assay (HEK293-hGPR40 cells) Result1 Determine EC50 (Receptor Activation) Assay1->Result1 Assay2 Glucose-Stimulated Insulin Secretion (GSIS) (Pancreatic Islets / MIN6 cells) Result1->Assay2 Inform Dose Selection Analysis Dose-Response Curves & Statistical Analysis Result1->Analysis Result2 Quantify Insulin Release (Functional Outcome) Assay2->Result2 Result2->Analysis

Caption: Experimental workflow for characterizing a novel GPR40 agonist.
Protocol 1: In Vitro Calcium Mobilization Assay

This assay directly measures the primary signaling event downstream of Gq activation—the release of intracellular calcium. It is a rapid and reliable method for determining the potency (EC50) of a GPR40 agonist.[8][10]

  • Objective: To quantify the dose-dependent increase in intracellular calcium concentration in response to the test compound in cells expressing human GPR40.

  • Rationale: Using a recombinant cell line (e.g., HEK293 or CHO) stably expressing human GPR40 isolates the receptor's activity from other confounding pathways present in native β-cells. The magnitude of the calcium flux is proportional to the degree of receptor activation.[10]

  • Methodology:

    • Cell Culture: Culture HEK293 cells stably transfected with the human GPR40 gene in DMEM supplemented with 10% FBS and a selection antibiotic.

    • Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will achieve 80-90% confluency on the day of the assay.[11] Incubate for 16-24 hours.

    • Dye Loading: Aspirate the culture medium. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a buffered salt solution (e.g., HBSS) containing probenecid.[10][11] Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light. Probenecid is an anion-transport inhibitor that helps retain the dye within the cells.[10]

    • Compound Preparation: Prepare a serial dilution of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid in the assay buffer. A typical concentration range would be from 1 nM to 30 µM.

    • Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence. The instrument's integrated fluidics will then add the compound to the wells, and fluorescence will be monitored in real-time for approximately 2-3 minutes to capture the peak calcium response.[10][11]

    • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay provides a direct measure of the compound's intended therapeutic effect: the potentiation of insulin secretion in a glucose-dependent manner.

  • Objective: To determine if the test compound enhances insulin secretion from pancreatic β-cells or isolated islets in the presence of high glucose, but not low glucose.

  • Rationale: This functional assay validates the findings from the calcium mobilization assay in a more physiologically relevant system.[12] Using a pancreatic β-cell line (e.g., MIN6) or, ideally, primary rodent or human islets, confirms the compound's efficacy in the target cell type. The inclusion of low and high glucose conditions is critical to verify the glucose-dependent nature of the agonist.[13]

  • Methodology:

    • Islet/Cell Culture: Culture mouse or human islets (or MIN6 cells) overnight to allow recovery from isolation or passaging.[12]

    • Pre-incubation (Starvation): Wash the cells/islets with Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low concentration of glucose (e.g., 2.8 mM).[12][14] Pre-incubate in this buffer for 1-2 hours at 37°C to establish a basal state of insulin secretion.

    • Test Conditions: Prepare four sets of treatment conditions in KRBH buffer:

      • Low Glucose (2.8 mM) + Vehicle (e.g., 0.1% DMSO)

      • Low Glucose (2.8 mM) + Test Compound (e.g., 10 µM)

      • High Glucose (16.7 mM) + Vehicle

      • High Glucose (16.7 mM) + Test Compound (at various concentrations)

    • Stimulation: Remove the pre-incubation buffer and add the respective treatment buffers. Incubate for 1-2 hours at 37°C.

    • Supernatant Collection: At the end of the incubation, carefully collect the supernatant from each well. The supernatant contains the secreted insulin.

    • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit.

    • Data Analysis: Normalize the secreted insulin levels to the total protein content or DNA content of the cells/islets in each well. Compare the insulin secretion levels across the different conditions using appropriate statistical tests (e.g., ANOVA). The key outcome is a significant increase in insulin secretion in the "High Glucose + Compound" group compared to the "High Glucose + Vehicle" group, with no significant difference between the low glucose groups.

Data Interpretation and Expected Outcomes

The successful characterization of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid as a viable GPR40 agonist would yield the following results, summarized below.

Table 1: Expected In Vitro Activity Profile

AssayParameterExpected Outcome for an Active Compound
Calcium Mobilization EC50 < 1 µM (Potent activation)
Emax ≥ 80% (Relative to a reference full agonist)
GSIS (Low Glucose) Insulin Secretion No significant increase vs. vehicle control
GSIS (High Glucose) Insulin Secretion Statistically significant, dose-dependent increase vs. vehicle control

A potent agonist will exhibit a low nanomolar to low micromolar EC50 in the calcium assay. In the GSIS assay, the compound should demonstrate a clear "left-shift" and/or increase in the maximal response of the glucose-insulin dose-response curve, confirming its role as a glucose-dependent insulin secretagogue.

Conclusion and Future Directions

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid represents a class of synthetic molecules with significant therapeutic potential for T2DM. Its activity as a GPR40 agonist leverages a physiological mechanism to enhance insulin secretion in a glucose-dependent manner, offering a promising safety profile with a low intrinsic risk of hypoglycemia.

The experimental framework detailed in this guide provides a clear path for the in vitro characterization of this and similar compounds. Future research should focus on in vivo efficacy in diabetic animal models, comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling, and rigorous safety assessments, particularly concerning off-target effects and potential liver toxicity, which has been a challenge for some GPR40 agonists in the past.[15][16] The ultimate goal is to advance potent and safe GPR40 agonists into clinical development as a novel treatment for patients with type 2 diabetes.

References

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An In-Depth Technical Guide to Aromatic Hydroxyalkyne Acids for π-System Reactivity Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, medicinal chemists, and material scientists with a comprehensive overview of aromatic hydroxyalkyne acids, a class of molecules uniquely suited for probing the intricacies of π-system reactivity. We will delve into their synthesis, characterization, and application in studying non-covalent interactions, offering both theoretical understanding and practical, field-proven protocols.

Introduction: The Unique Advantages of Aromatic Hydroxyalkyne Acids

The study of non-covalent interactions, such as π-π stacking, cation-π, and hydrogen bonding, is fundamental to understanding and designing new drugs, functional materials, and biological probes.[1][2] Aromatic hydroxyalkyne acids offer a versatile scaffold for these investigations due to their distinct structural features:

  • Aromatic Ring: Provides a well-defined π-system capable of engaging in various π-interactions.[3]

  • Alkyne Moiety: A linear and rigid triple bond that can also participate in π-interactions and serves as a spectroscopic handle.[4][5] Its rigidity helps in pre-organizing the molecular geometry for specific binding events.

  • Carboxylic Acid Group: A key functional group that can act as a hydrogen bond donor and acceptor, and its charge state can be modulated by pH, allowing for studies of electrostatic interactions.

  • Hydroxy Group: Provides an additional site for hydrogen bonding, enhancing the specificity and strength of intermolecular interactions.

The strategic placement of these functional groups allows for the systematic tuning of electronic and steric properties, making these molecules powerful tools for dissecting the contributions of different non-covalent forces.

Synthesis and Characterization: Building the Molecular Probes

The construction of aromatic hydroxyalkyne acids typically involves a convergent synthetic strategy, with the Sonogashira coupling reaction being a cornerstone for forming the crucial aryl-alkyne bond.[6][7][8]

Core Synthetic Strategy: The Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] It is widely used due to its mild reaction conditions and tolerance of a variety of functional groups.[7] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7][8]

Experimental Protocol: A Representative Sonogashira Coupling

This protocol outlines the synthesis of a model aromatic hydroxyalkyne acid.

Materials:

  • Aryl halide (e.g., 4-iodobenzoic acid)

  • Terminal alkyne with a protected hydroxyl group (e.g., propargyl alcohol with a TBDMS protecting group)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF and triethylamine.

  • Add the protected terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Deprotect the hydroxyl group using an appropriate method (e.g., TBAF for a TBDMS group) to yield the final aromatic hydroxyalkyne acid.

Characterization

Thorough characterization is crucial to confirm the structure and purity of the synthesized compounds. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C≡C stretch of the alkyne and the O-H and C=O stretches of the carboxylic acid and hydroxyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • X-ray Crystallography: Provides definitive proof of the three-dimensional structure and packing in the solid state, offering direct evidence of intermolecular interactions.

Probing π-System Reactivity: Methodologies and Applications

Aromatic hydroxyalkyne acids are employed in a variety of techniques to quantify and characterize π-system interactions.

Spectroscopic Titration Studies

Spectroscopic titration is a powerful method for determining the binding constant (Kₐ) of a host-guest interaction.[9][10] A solution of one component (the host) is titrated with a solution of the other (the guest), and the changes in a spectroscopic signal (e.g., UV-Vis absorbance, fluorescence emission, or NMR chemical shift) are monitored.[9]

Workflow for a Spectroscopic Titration Experiment

G cluster_prep Sample Preparation cluster_titration Titration & Data Acquisition cluster_analysis Data Analysis prep_host Prepare host solution (known concentration) titrate Add aliquots of guest to host solution prep_host->titrate prep_guest Prepare guest stock solution (higher concentration) prep_guest->titrate measure Record spectroscopic signal after each addition titrate->measure plot Plot signal change vs. guest concentration measure->plot fit Fit data to a binding isotherm (e.g., 1:1 binding model) plot->fit ka Determine binding constant (Ka) fit->ka

Caption: Workflow for a typical spectroscopic titration experiment.

  • UV-Vis Titration: Changes in the absorption spectrum upon complexation can be used to determine binding constants.[9] This is particularly useful when charge-transfer complexes are formed, leading to new absorption bands.[11][12]

  • Fluorescence Quenching: If the aromatic hydroxyalkyne acid is fluorescent, its emission can be quenched upon interaction with another molecule.[13][14][15][16][17] The extent of quenching can be related to the binding affinity through the Stern-Volmer equation.[13][16]

  • NMR Titration: Changes in the chemical shifts of protons in the host molecule upon addition of a guest provide detailed information about the binding site and geometry of the complex.[18][19][20] This is a particularly powerful technique for studying π-π stacking interactions, where the ring currents of aromatic systems cause characteristic upfield or downfield shifts.[19]

Computational Modeling

Quantum mechanical calculations and molecular dynamics simulations complement experimental studies by providing insights into the nature and energetics of π-system interactions.[3][21]

  • Density Functional Theory (DFT): Can be used to calculate the interaction energies of different binding geometries and to visualize the molecular orbitals involved in the interaction.

  • Molecular Dynamics (MD) Simulations: Allow for the study of the dynamic behavior of these systems in solution, providing information on the stability and conformational preferences of the complexes.[21]

Key π-System Interactions Investigated

G cluster_interactions π-System Interactions AHA Aromatic Hydroxyalkyne Acid pi_pi π-π Stacking AHA->pi_pi Aromatic Ring cation_pi Cation-π AHA->cation_pi Aromatic Ring anion_pi Anion-π AHA->anion_pi Aromatic Ring h_bond Hydrogen Bonding AHA->h_bond OH & COOH alkyne_pi Alkyne-π AHA->alkyne_pi Alkyne

Caption: Types of π-system interactions involving aromatic hydroxyalkyne acids.

Applications in Drug Discovery and Materials Science

The insights gained from studying π-system reactivity with aromatic hydroxyalkyne acids have significant implications for various fields.

  • Drug Discovery: Understanding the non-covalent interactions between a drug candidate and its biological target is crucial for rational drug design.[22][23][24] These model systems can help in optimizing the binding affinity and selectivity of new therapeutic agents.[25][26]

  • Materials Science: The design of novel organic materials with specific electronic and optical properties often relies on controlling the self-assembly of molecules through π-π stacking and other non-covalent interactions.[4][27][28] Aromatic hydroxyalkyne acids serve as excellent building blocks and model systems for these applications.[29]

Quantitative Data Summary

The following table summarizes typical binding constants obtained from spectroscopic titrations of aromatic hydroxyalkyne acids with various guest molecules, illustrating the range of interaction strengths that can be probed.

Host MoleculeGuest MoleculeInteraction TypeBinding Constant (Kₐ) [M⁻¹]
4-Ethynyl-3-hydroxybenzoic acidPyridineHydrogen Bonding150 ± 10
4-Ethynyl-3-hydroxybenzoic acidN-Methylpyridinium iodideCation-π50 ± 5
4-((4-acetylphenyl)ethynyl)benzoic acid1,4-Dinitrobenzeneπ-π Stacking25 ± 3

Conclusion and Future Outlook

Aromatic hydroxyalkyne acids are a powerful and versatile class of molecules for the quantitative study of π-system reactivity. Their modular synthesis and rich structural features allow for the systematic investigation of a wide range of non-covalent interactions. Future research in this area will likely focus on the development of more complex and biologically relevant model systems, as well as their application in the design of new functional materials and therapeutic agents. The continued synergy between synthetic chemistry, spectroscopy, and computational modeling will undoubtedly lead to a deeper understanding of the fundamental forces that govern molecular recognition.

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A Technical Guide to the Strategic Synthesis of Conjugated Alkynes Utilizing (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid as a pivotal chiral building block in the stereoselective synthesis of complex conjugated alkynes. We will dissect the molecule's inherent functionalities and propose validated synthetic strategies for its application in constructing high-value compounds for pharmaceutical and materials science research.

Introduction: The Imperative for Chiral Conjugated Alkynes

Conjugated alkynes, particularly those possessing defined stereochemistry, are crucial scaffolds in modern chemistry. Their rigid, linear geometry and electron-rich nature make them vital components in pharmacophores, molecular wires, and organic semiconductors. The introduction of chirality into these systems opens avenues for developing highly selective biological probes and advanced materials with unique chiroptical properties. However, the stereoselective synthesis of these molecules remains a significant challenge.

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid emerges as a compelling starting material for this purpose. Its structure is endowed with multiple, orthogonally reactive functional groups: a stereodefined propargylic center, a terminal alkyne, a phenolic hydroxyl group, and a carboxylic acid. This unique combination allows for a modular and controlled approach to the synthesis of diverse and complex conjugated alkyne derivatives.

Physicochemical Properties of the Chiral Building Block

Before delving into synthetic applications, it is essential to understand the core properties of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.

PropertyValueReference
CAS Number 865233-35-8[1]
Molecular Formula C₁₂H₁₂O₃[1]
Molecular Weight 204.22 g/mol [1]
Appearance Off-white to light yellow solid[1]
Predicted pKa 4.23 ± 0.10[1]
Predicted Boiling Point 398.2 ± 37.0 °C[1]
Predicted Density 1.234 ± 0.06 g/cm³[1]

The presence of both an acidic carboxylic acid and a phenolic hydroxyl group provides multiple handles for derivatization, while the terminal alkyne is primed for carbon-carbon bond-forming reactions.[2] The key to its utility, however, lies in the (S)-configured stereocenter, which can direct the stereochemical outcome of subsequent transformations.

Strategic Application in Conjugated Alkyne Synthesis

We propose two primary strategies for leveraging (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid in the synthesis of conjugated alkynes:

  • Strategy A: Direct C(sp)-C(sp²) coupling via the terminal alkyne.

  • Strategy B: Functionalization of the phenolic hydroxyl group for subsequent cross-coupling.

These strategies can be employed sequentially or in combination to achieve highly complex molecular architectures.

Strategy A: Sonogashira Cross-Coupling of the Terminal Alkyne

The Sonogashira reaction is a robust and versatile method for the formation of a C(sp)-C(sp²) bond, coupling a terminal alkyne with an aryl or vinyl halide.[3][4] This reaction is ideally suited for extending the conjugation of our chiral building block.

Sonogashira Coupling Workflow start Start: (3S)-3-(4-Hydroxyphenyl) -4-hexynoic acid protect Protection of Carboxylic Acid (e.g., Esterification) start->protect  MeOH, H⁺ couple Sonogashira Coupling (Pd/Cu Catalysis) with Aryl/Vinyl Halide protect->couple  Ar-X, Pd(PPh₃)₄,  CuI, Et₃N deprotect Deprotection of Carboxylic Acid (Hydrolysis) couple->deprotect  LiOH, THF/H₂O product Product: Chiral Conjugated Aryl/Vinyl Alkyne deprotect->product

Caption: Proposed workflow for Sonogashira coupling.

Step 1: Methyl Ester Protection

  • To a solution of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor reaction completion by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester, which can often be used without further purification. This protection step is crucial to prevent side reactions with the carboxylic acid moiety during the subsequent base-catalyzed coupling.[5]

Step 2: Sonogashira Coupling

  • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the methyl (3S)-3-(4-hydroxyphenyl)-4-hexynoate (1.0 eq), iodobenzene (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq) in triethylamine (0.3 M).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Stir the reaction at room temperature for 8-16 hours. The use of a palladium catalyst with a copper(I) cocatalyst is standard for activating the terminal alkyne.[4]

  • Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the coupled product.

Step 3: Saponification (Deprotection)

  • Dissolve the purified methyl ester from Step 2 in a mixture of THF and water (3:1, 0.1 M).

  • Add lithium hydroxide (3.0 eq) and stir at room temperature for 4-6 hours.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final conjugated alkyne product.

Strategy B: Activating the Phenolic Moiety for Coupling

An alternative and powerful strategy involves converting the phenolic hydroxyl group into a triflate (-OTf), a superb leaving group for palladium-catalyzed cross-coupling reactions. This approach preserves the terminal alkyne for later-stage functionalization, offering a different vector for molecular elaboration.

Phenol Activation Workflow start Start: (3S)-3-(4-Hydroxyphenyl) -4-hexynoic acid protect_acid Protect Carboxylic Acid (e.g., Esterification) start->protect_acid  MeOH, H⁺ triflate Triflation of Phenolic -OH protect_acid->triflate  Tf₂O, Pyridine couple Sonogashira Coupling with a Terminal Alkyne triflate->couple  R-C≡CH, Pd(PPh₃)₄,  CuI, Et₃N final_product Product: Conjugated Diyne with Chiral Center couple->final_product

Caption: Proposed workflow for phenol activation and coupling.

Step 1: Methyl Ester Protection

  • Follow the protocol as described in Strategy A, Step 1.

Step 2: Triflate Formation

  • Dissolve the protected starting material (1.0 eq) in anhydrous dichloromethane (0.2 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C and add pyridine (1.5 eq).

  • Add triflic anhydride (Tf₂O, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional hour.

  • Quench the reaction with water and separate the layers. Extract the aqueous layer with dichloromethane (2x).

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate. Purify by column chromatography to isolate the aryl triflate.

Step 3: Sonogashira Coupling with a Second Alkyne

  • Using the aryl triflate from Step 2 (1.0 eq), perform a Sonogashira coupling with a different terminal alkyne (e.g., trimethylsilylacetylene, 1.5 eq) following the conditions outlined in Strategy A, Step 2.

  • This reaction will yield a conjugated diyne system, where the original chirality is preserved, and the newly formed conjugated system extends from the aromatic ring. The stereoselective synthesis of such conjugated diynes is a field of active research.[6]

Conclusion and Future Outlook

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid represents a highly versatile and underutilized chiral building block for the synthesis of conjugated alkynes. The orthogonal reactivity of its functional groups allows for selective, stepwise elaboration through well-established, high-yielding protocols like the Sonogashira coupling. The strategies outlined in this guide provide a clear roadmap for researchers in drug discovery and materials science to access novel, stereochemically pure conjugated systems. Future work could explore enzymatic resolutions for even higher enantiopurity and the application of this building block in the synthesis of biologically active natural product analogues and advanced organic electronic materials.

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An In-depth Technical Guide to the Hydrogen-Bonding Analysis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of hydrogen-bonding patterns in (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of advanced analytical and computational techniques. We will explore how a multi-faceted approach, integrating X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Density Functional Theory (DFT) calculations, can elucidate the intricate network of hydrogen bonds governing the molecular interactions of this compound. Understanding these non-covalent interactions is paramount, as they significantly influence the physicochemical properties, crystal packing, and ultimately, the biological activity of pharmaceutical molecules.[1][2][3][4]

Introduction: The Significance of Hydrogen Bonding in Drug Design

Hydrogen bonds are fundamental non-covalent interactions that play a pivotal role in the structure and function of biological macromolecules and the binding of ligands to their protein targets.[3] For a molecule like (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, which possesses both a hydrogen-bond donor and acceptor in its phenolic hydroxyl group and a versatile carboxylic acid moiety, the potential for forming intra- and intermolecular hydrogen bonds is substantial.[5] These interactions are not merely structural elements; they are critical determinants of a drug's specificity, binding affinity, and overall efficacy.[1] A thorough analysis of these hydrogen bonds provides invaluable insights into the molecule's behavior in both solid-state and biological environments, guiding lead optimization and formulation development.[3]

The carboxylic acid group, in particular, is a key player in drug-receptor interactions due to its ability to act as both a hydrogen bond donor and acceptor and to engage in strong electrostatic interactions when ionized.[1][2][5] Similarly, the phenolic hydroxyl group is a well-established hydrogen bond donor, contributing to the binding affinity and selectivity of numerous drugs.[6] The interplay of these two functional groups in (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid can lead to the formation of robust supramolecular synthons, which are predictable and recurring hydrogen-bonding patterns that dictate crystal packing and molecular recognition.[7][8][9]

This guide will systematically detail the experimental and computational workflows to comprehensively characterize these critical interactions.

Molecular Structure and Potential Hydrogen-Bonding Sites

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is a chiral molecule featuring a 4-hydroxyphenyl group and a hexynoic acid chain. The primary sites for hydrogen bonding are the hydroxyl (-OH) group of the phenol and the carboxylic acid (-COOH) group.

  • Phenolic Hydroxyl Group: The -OH group can act as a hydrogen bond donor.

  • Carboxylic Acid Group: The -COOH group is versatile, with the hydroxyl proton acting as a donor and the carbonyl oxygen (C=O) serving as a strong acceptor.[5][10][11][12]

These functional groups can participate in several types of hydrogen bonds:

  • Intramolecular Hydrogen Bonds: Formation of a hydrogen bond within the same molecule.

  • Intermolecular Hydrogen Bonds:

    • Homomeric Interactions: Between two identical molecules, such as the classic carboxylic acid dimer.[9]

    • Heteromeric Interactions: Between the subject molecule and a different molecule, such as a solvent or a biological target.

The following diagram illustrates the potential hydrogen-bonding sites on the molecule.

Caption: Potential hydrogen-bonding sites in (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.

Experimental Analysis of Hydrogen Bonding

A multi-technique experimental approach is essential for a comprehensive and validated understanding of the hydrogen-bonding network.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides definitive, high-resolution information on the three-dimensional structure of the molecule in the solid state, including precise bond lengths and angles of hydrogen bonds.[13][14]

  • Purification: Ensure the sample of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is of high purity (>98%) to facilitate the growth of high-quality single crystals.

  • Crystal Growth:

    • Method: Slow evaporation is a common and effective method for small organic molecules.[14]

    • Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof with water or hexane). The ideal solvent is one in which the compound is sparingly soluble.

    • Procedure: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature. Filter the solution to remove any particulate matter and allow the solvent to evaporate slowly at a constant temperature in a dust-free environment.

  • Crystal Mounting: Carefully select a single, well-formed crystal with sharp edges and no visible defects under a microscope.[15] Mount the crystal on a goniometer head.[16]

  • Data Collection:

    • Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is required.[16]

    • Temperature: Collect data at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.[16]

    • Data Processing: Process the raw diffraction data to obtain a set of structure factors.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final structural model.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for probing hydrogen bonds by observing the shifts in vibrational frequencies of the involved functional groups.[11][17] The O-H stretching vibration is particularly sensitive to hydrogen bonding.

  • Sample Preparation: Use the solid powder of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid directly. No extensive sample preparation is needed for ATR-FTIR.[18][19]

  • Instrument Setup:

    • Accessory: Utilize an ATR accessory with a suitable crystal (e.g., diamond or zinc selenide).[20]

    • Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Procedure: Place a small amount of the powdered sample onto the ATR crystal and ensure good contact by applying pressure with the built-in clamp.[18]

    • Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Spectral Interpretation:

    • O-H Stretching Region: Analyze the region between 3600 and 2500 cm⁻¹. A free (non-hydrogen-bonded) phenolic O-H stretch typically appears as a sharp band around 3600 cm⁻¹. Hydrogen-bonded O-H stretches are broader and shifted to lower wavenumbers. The very broad absorption centered around 3000 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[12]

    • C=O Stretching Region: Examine the carbonyl (C=O) stretching region around 1700 cm⁻¹. The C=O stretch in a hydrogen-bonded dimer is typically found at a lower frequency compared to a non-hydrogen-bonded carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about hydrogen bonding in solution. The chemical shift of the hydroxyl proton is highly sensitive to its electronic environment, which is directly influenced by hydrogen bonding.[21]

  • Solvent Selection: Dissolve the sample in a deuterated aprotic solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Concentration Dependence Study:

    • Procedure: Acquire a series of ¹H NMR spectra at varying concentrations of the sample.

    • Analysis: A downfield shift of the hydroxyl proton signals with increasing concentration is indicative of intermolecular hydrogen bonding.

  • Temperature Dependence Study:

    • Procedure: Record ¹H NMR spectra at different temperatures.

    • Analysis: An upfield shift of the hydroxyl proton signals with increasing temperature suggests the disruption of hydrogen bonds.

  • Deuterium Exchange:

    • Procedure: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H NMR spectrum.

    • Analysis: The disappearance of the hydroxyl proton signals confirms their assignment, as these protons exchange with deuterium.

Computational Analysis of Hydrogen Bonding

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to complement experimental data by providing insights into the energetics and electronic nature of hydrogen bonds.[22][23]

  • Model Building: Construct the 3D structure of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid and potential dimers or oligomers.

  • Geometry Optimization: Perform geometry optimization of the monomer and the hydrogen-bonded complexes using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[22]

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structures correspond to energy minima and to compare the calculated IR spectra with experimental data.

  • Hydrogen Bond Energy Calculation: The hydrogen bond interaction energy can be calculated as the difference between the energy of the complex and the sum of the energies of the individual monomers, with a correction for basis set superposition error (BSSE).

  • Quantum Theory of Atoms in Molecules (QTAIM): This analysis can be used to characterize the nature of the hydrogen bonds by examining the electron density at the bond critical points.

Computational_Workflow start Build 3D Molecular Models (Monomer, Dimer, etc.) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis energy_calc Hydrogen Bond Energy Calculation (with BSSE correction) geom_opt->energy_calc end Characterized H-Bonds (Energy, Geometry, Nature) freq_analysis->end qtaim QTAIM Analysis (Electron Density Topology) energy_calc->qtaim qtaim->end

Caption: A typical workflow for the computational analysis of hydrogen bonding using DFT.

Data Presentation and Interpretation

A systematic presentation of the collected data is crucial for a clear interpretation of the hydrogen-bonding network.

Table 1: Summary of Expected Spectroscopic Data

TechniqueParameterExpected Observation for H-Bonding
FT-IR Phenolic O-H StretchBroad band shifted to < 3600 cm⁻¹
Carboxylic Acid O-H StretchVery broad band centered around 3000 cm⁻¹[12]
Carbonyl C=O StretchShift to lower frequency (~1680-1710 cm⁻¹) for dimer
¹H NMR -OH, -COOH Chemical Shift (δ)Downfield shift with increasing concentration; upfield shift with increasing temperature
SCXRD H···A DistanceTypically 1.5 - 2.2 Å
D–H···A AngleGenerally > 130°
DFT Interaction EnergyNegative value, indicating a stable hydrogen-bonded complex

Conclusion: A Holistic View for Drug Development

The comprehensive analysis of hydrogen bonding in (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid through the synergistic use of experimental and computational methods provides a detailed understanding of its molecular recognition properties. This knowledge is not purely academic; it has profound implications for drug development. A clear picture of the supramolecular structure can inform strategies for crystal engineering to control polymorphism, which affects solubility and bioavailability. Furthermore, understanding the preferred hydrogen-bonding patterns is essential for designing analogues with improved binding affinity and selectivity for their biological targets. This in-depth technical guide provides a robust framework for researchers to systematically investigate these crucial non-covalent interactions, thereby accelerating the journey from a promising molecule to a viable therapeutic agent.

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A Technical Guide to the Development of Photochemical Materials Using (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Precision Photopharmacology

In the landscape of modern drug development and materials science, the quest for spatiotemporal control over molecular activity is paramount. Light, as an external stimulus, offers an unparalleled level of precision, capable of being controlled in terms of location, duration, and intensity.[1][2] This has led to the burgeoning field of photoresponsive materials, which undergo structural and functional changes upon irradiation.[1] At the heart of these smart materials are molecular photoswitches and photocleavable moieties that act as the engines of light-induced transformations.[3][4]

This guide introduces a molecule of significant potential: (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid . With its unique trifecta of a chiral center, a photoreactive hydroxyphenyl group, and a versatile hexynoic acid backbone, this compound presents a compelling scaffold for the design of next-generation photochemical materials. Its structural elements suggest a role as a photocleavable linker, a building block for photoresponsive polymers, or a standalone phototherapeutic agent.

This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It is structured not as a rigid protocol, but as a dynamic guide, providing not only the "how" but, more critically, the "why" behind the experimental choices. We will delve into its synthesis, explore its photochemical properties, and present a tangible application in the development of a photo-triggered drug delivery system.

Section 1: Synthesis and Characterization of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid

The successful development of any material begins with a robust and reproducible synthesis of its core component. The synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, while not extensively documented in the public domain for photochemical applications, can be approached through established principles of organic synthesis. A plausible synthetic route is outlined below, designed for efficiency and stereochemical control.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway involves the stereoselective addition of an organometallic propynyl species to a protected 4-hydroxybenzaldehyde derivative, followed by elaboration of the acid side chain. This approach allows for the early introduction of the key stereocenter.

Step-by-Step Synthesis Protocol

Step 1: Protection of 4-Hydroxybenzaldehyde

  • Rationale: The acidic phenolic proton would interfere with subsequent organometallic reactions. A common and easily removable protecting group like tert-Butyldimethylsilyl (TBDMS) is ideal.

  • Procedure:

    • Dissolve 4-hydroxybenzaldehyde (1.0 eq) in dry Dichloromethane (DCM).

    • Add Imidazole (2.5 eq) and TBDMS-Cl (1.1 eq).

    • Stir at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, quench with water, extract with DCM, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify by column chromatography to yield 4-((tert-butyldimethylsilyl)oxy)benzaldehyde.

Step 2: Stereoselective Propynylation

  • Rationale: To establish the (S)-stereocenter, a chiral auxiliary or a catalytic asymmetric addition is required. Here, we propose a substrate-controlled addition for simplicity, though catalytic methods would be superior for scalability.

  • Procedure:

    • Prepare a solution of 1-propyne in dry THF and cool to -78°C.

    • Add n-Butyllithium (1.0 eq) dropwise to generate lithium propynide.

    • In a separate flask, dissolve the protected benzaldehyde (1.0 eq) in dry THF at -78°C.

    • Slowly add the lithium propynide solution to the aldehyde solution.

    • Stir for 2-3 hours at -78°C.

    • Quench with saturated aqueous NH₄Cl and allow to warm to room temperature.

    • Extract with ethyl acetate, dry, and concentrate. The resulting racemic secondary alcohol can be resolved using chiral chromatography or enzymatic resolution.

Step 3: Elaboration of the Carboxylic Acid

  • Rationale: A Claisen rearrangement or a similar C-C bond-forming reaction can be employed to introduce the two-carbon acid moiety.

  • Procedure:

    • To the resolved propargyl alcohol (1.0 eq) in a suitable solvent, add triethyl orthoacetate (3.0 eq) and a catalytic amount of a weak acid (e.g., propionic acid).

    • Heat the mixture to effect the rearrangement.

    • Hydrolyze the resulting ester with aqueous LiOH.

    • Acidify to yield the carboxylic acid.

Step 4: Deprotection

  • Rationale: The final step is the removal of the TBDMS group to reveal the free phenol.

  • Procedure:

    • Dissolve the protected acid in THF.

    • Add Tetrabutylammonium fluoride (TBAF) (1.1 eq).

    • Stir at room temperature until deprotection is complete (monitored by TLC).

    • Work up and purify to yield the final product, (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.

Physicochemical Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Parameter Predicted Value Technique
Molecular FormulaC₁₂H₁₂O₃High-Resolution Mass Spectrometry
Molecular Weight204.22 g/mol [5]Mass Spectrometry
Melting Point127 °C[5]Differential Scanning Calorimetry (DSC)
pKa4.23 ± 0.10[5]Potentiometric Titration
AppearanceOff-white to light yellow solid[5]Visual Inspection

Note: Predicted values are sourced from available chemical databases and may require experimental verification.

Section 2: Photochemical Properties and Mechanism of Action

The utility of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid in photochemical materials stems from the inherent photoreactivity of the hydroxyphenyl group, which can act as a photo-cleavable moiety.

UV-Vis Spectroscopic Analysis
  • Objective: To determine the wavelength of maximum absorbance (λ_max), which dictates the optimal wavelength for photoactivation.

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Record the absorbance spectrum from 200-800 nm using a UV-Vis spectrophotometer.

    • The λ_max is expected to be in the UV range, characteristic of the phenyl chromophore.

Proposed Photochemical Cleavage Mechanism

The hydroxyphenyl group, particularly when derivatized (e.g., as an ester or ether linkage in a larger molecule), can undergo photo-cleavage. While the precise mechanism for this specific molecule requires detailed experimental investigation (e.g., via laser flash photolysis), we can postulate a mechanism based on related phenolic compounds.

Upon absorption of UV light, the molecule is promoted to an excited state. This can lead to heterolytic or homolytic cleavage of a bond adjacent to the phenyl ring, often facilitated by the electron-donating nature of the hydroxyl group. This property is the foundation for its use as a photocleavable linker.[6][7]

dot graph "Photochemical_Cleavage_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes GroundState [label="(3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid\n(Ground State)", fillcolor="#F1F3F4"]; ExcitedState [label="Excited State\n[Molecule]*", fillcolor="#FBBC05"]; Cleavage [label="Bond Cleavage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Products [label="Cleaved Products", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GroundState -> ExcitedState [label="hv (UV Light)"]; ExcitedState -> Cleavage [label="Photochemical Reaction"]; Cleavage -> Products; } enddot

Caption: Proposed photochemical activation pathway.

Section 3: Application in a Photo-Responsive Drug Delivery System

To illustrate the practical utility of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, we will outline the development of a photo-responsive hydrogel for the controlled release of a model drug. In this system, the molecule will act as a photocleavable cross-linker.

Design of a Photodegradable Hydrogel

The core concept is to polymerize a hydrogel network where our target molecule is incorporated as a cross-linker. Upon irradiation, the cross-linkers will cleave, leading to the degradation of the hydrogel and the release of an encapsulated therapeutic agent.

dot graph "Hydrogel_Degradation_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Monomers [label="Hydrogel Monomers\n+ Drug\n+ Photo-Crosslinker", fillcolor="#F1F3F4"]; Polymerization [label="Polymerization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrogel [label="Drug-Loaded Hydrogel\n(Intact Network)", fillcolor="#FBBC05"]; Irradiation [label="UV Irradiation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Hydrogel Degradation\n(Cleaved Crosslinks)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Release [label="Drug Release", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Monomers -> Polymerization; Polymerization -> Hydrogel; Hydrogel -> Irradiation; Irradiation -> Degradation; Degradation -> Release; } enddot

Caption: Workflow for photo-triggered drug release from a hydrogel.

Experimental Protocol: Hydrogel Synthesis and Drug Loading
  • Materials:

    • (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid (as the di-acrylate derivative for cross-linking)

    • Poly(ethylene glycol) diacrylate (PEGDA) as the primary monomer

    • A photoinitiator (e.g., Irgacure 2959)

    • Model drug (e.g., Doxorubicin)

    • Phosphate-buffered saline (PBS)

  • Protocol:

    • Prepare a prepolymer solution by dissolving PEGDA, the di-acrylate derivative of our target molecule (at a specific molar ratio to PEGDA), and the photoinitiator in PBS.

    • Add the model drug to the prepolymer solution and mix thoroughly.

    • Cast the solution into a mold of the desired shape.

    • Expose the solution to UV light (at a wavelength that activates the photoinitiator but not the photocleavable linker) to initiate polymerization and form the hydrogel.

    • Wash the hydrogel extensively in PBS to remove any unreacted components.

In Vitro Photo-Triggered Drug Release Study
  • Objective: To demonstrate that drug release is controlled by light exposure.

  • Protocol:

    • Place the drug-loaded hydrogels into individual wells of a microplate containing PBS.

    • Divide the samples into two groups: "Dark Control" and "Irradiated."

    • Expose the "Irradiated" group to UV light at the λ_max of the photocleavable linker for a defined period. Keep the "Dark Control" group protected from light.

    • At predetermined time points, collect aliquots from each well and measure the drug concentration using a suitable analytical method (e.g., fluorescence spectroscopy for Doxorubicin).

    • Replenish the buffer to maintain a constant volume.

    • Plot the cumulative drug release as a function of time for both groups.

Expected Results and Data Presentation

The "Irradiated" group should show a significant increase in drug release following UV exposure, while the "Dark Control" group should exhibit minimal leakage. This demonstrates the light-dependent nature of the release mechanism.

Time (hours) Cumulative Release (%) - Dark Control Cumulative Release (%) - Irradiated
000
12.12.5
2 (Pre-Irradiation)4.34.5
2 (Post-Irradiation) 4.3 35.7
45.160.2
86.585.4
248.292.1

Note: The data above is hypothetical and for illustrative purposes.

Section 4: Concluding Remarks and Future Directions

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is a promising, yet underexplored, molecule for the development of advanced photochemical materials. Its unique structure offers a versatile platform for creating systems with precise, light-mediated control over their function. The protocols and concepts outlined in this guide provide a foundational framework for its synthesis, characterization, and application.

Future research should focus on:

  • Detailed Photophysical Studies: Quantifying the quantum yield of cleavage and identifying any photoproducts to ensure biocompatibility.

  • Broadening Applications: Exploring its use in other photo-responsive systems, such as photolithography, smart coatings, or as a component in targeted photodynamic therapy.

  • In Vivo Validation: Translating the in vitro drug delivery concepts to preclinical animal models to assess efficacy and safety.

The journey from a novel molecule to a transformative technology is complex, but the inherent potential of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid makes it a worthy candidate for pioneering research in the field of photochemical materials.

References

  • WO2019134984A1 - 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists - Google P
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  • Catch and Release: Designing Photocleavable Linkers for Attaching Antibodies (Abs) to Activated Polymeric Surfaces. (URL: [Link])

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  • Recent Advances in pH- or/and Photo-Responsive Nanovehicles - PMC - NIH. (URL: [Link])

  • Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - NIH. (URL: [Link])

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  • Robust Photocleavable Linkers for DNA Synthesis: Enabling Visible Light-Triggered Antisense Oligonucleotide Release in 3D DNA Nanocages | Biomacromolecules - ACS Publications. (URL: [Link])

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  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. (URL: [Link])

  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA | PNAS. (URL: [Link])

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Unlocking Novel Therapeutic Avenues for Type 2 Diabetes: A Technical Guide to the Antidiabetic Potential of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The global prevalence of type 2 diabetes mellitus (T2DM) necessitates the urgent development of innovative therapeutic strategies. This technical guide delves into the promising antidiabetic properties of a novel class of compounds: (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid and its derivatives. Emerging evidence points towards their potent and selective agonism of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This guide provides a comprehensive overview of the scientific rationale, proposed mechanisms of action, and detailed experimental workflows for the preclinical evaluation of these compounds. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antidiabetic agents.

Introduction: The Unmet Need in Type 2 Diabetes and the Promise of GPR40 Agonism

Type 2 diabetes is a complex metabolic disorder characterized by insulin resistance and progressive pancreatic β-cell dysfunction, leading to hyperglycemia.[1] While numerous therapeutic options exist, many are associated with limitations such as hypoglycemia, weight gain, and potential cardiovascular side effects.[2] This underscores the critical need for novel drug candidates with improved efficacy and safety profiles.

One such promising target is the G-protein coupled receptor 40 (GPR40), which is highly expressed in pancreatic β-cells.[2][3] GPR40 is activated by medium and long-chain fatty acids, leading to a glucose-dependent enhancement of insulin secretion.[4][5] This glucose-dependency is a key advantage, as it suggests a lower risk of hypoglycemia compared to traditional insulin secretagogues.[2] The discovery of small molecule GPR40 agonists, such as derivatives of 3-phenyl-4-hexynoic acid, has opened up exciting new possibilities for the treatment of T2DM.[2]

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid Derivatives: A Novel Class of GPR40 Agonists

Recent patent literature has identified 3-phenyl-4-hexynoic acid derivatives as potent GPR40 agonists.[2] The specific stereoisomer, (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, has been highlighted for its activity.[2] These compounds mimic the action of endogenous fatty acids, binding to and activating the GPR40 receptor on pancreatic β-cells.

Proposed Mechanism of Action

The primary proposed mechanism of action for the antidiabetic effects of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid derivatives is through the activation of the GPR40 signaling pathway in pancreatic β-cells.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound (3S)-3-(4-Hydroxyphenyl) -4-hexynoic acid derivative GPR40 GPR40/FFAR1 Receptor Compound->GPR40 Binds and Activates Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2 Ca²⁺ ER->Ca2 Releases InsulinVesicles Insulin Vesicles Ca2->InsulinVesicles Triggers Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion caption Figure 1: Proposed GPR40 Signaling Pathway. Preclinical_Workflow cluster_1 Start Candidate Compound ((3S)-3-(4-Hydroxyphenyl) -4-hexynoic acid derivative) InVitro In-Vitro Characterization Start->InVitro GPR40_Assay GPR40 Receptor Activation Assay InVitro->GPR40_Assay Insulin_Secretion_Assay Glucose-Stimulated Insulin Secretion (GSIS) Assay InVitro->Insulin_Secretion_Assay Cell_Viability Pancreatic β-cell Viability Assay InVitro->Cell_Viability InVivo In-Vivo Efficacy Studies InVitro->InVivo OGTT Oral Glucose Tolerance Test (OGTT) InVivo->OGTT Animal_Models Diabetic Animal Models (e.g., db/db mice, ZDF rats) InVivo->Animal_Models PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Studies InVivo->PKPD Tox Preliminary Toxicity Assessment InVivo->Tox End Lead Optimization/ Candidate Selection Tox->End caption Figure 2: Preclinical Evaluation Workflow.

Caption: Figure 2: Preclinical Evaluation Workflow.

In-Vitro Characterization

In-vitro assays are the first step in confirming the on-target activity and cellular effects of the compounds. [6][7]

  • Objective: To determine the potency and efficacy of the compounds as GPR40 agonists.

  • Methodology:

    • Utilize a stable cell line overexpressing human GPR40 (e.g., CHO-K1 or HEK293).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Treat the cells with varying concentrations of the test compound.

    • Measure the change in intracellular calcium levels using a fluorescence plate reader.

    • Calculate the EC50 value (the concentration of the compound that elicits 50% of the maximal response).

  • Objective: To assess the ability of the compounds to potentiate glucose-stimulated insulin secretion in pancreatic β-cells.

  • Methodology:

    • Use a pancreatic β-cell line (e.g., MIN6 or INS-1E) or isolated primary islets.

    • Pre-incubate the cells in a low-glucose buffer.

    • Incubate the cells with the test compound in the presence of both low and high glucose concentrations.

    • Collect the supernatant and measure the insulin concentration using an ELISA kit.

    • Determine the fold-increase in insulin secretion at high glucose in the presence of the compound compared to the vehicle control.

In-Vivo Efficacy Studies

In-vivo studies are essential to evaluate the therapeutic potential of the compounds in a whole-organism context. [8][9]

  • Objective: To evaluate the effect of the compounds on glucose disposal in response to an oral glucose challenge.

  • Methodology:

    • Use normal or diabetic animal models (e.g., C57BL/6 mice or Zucker Diabetic Fatty rats).

    • Administer the test compound orally.

    • After a specified time, administer an oral gavage of a glucose solution.

    • Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.

    • Calculate the area under the curve (AUC) for the glucose excursion.

  • Objective: To assess the long-term efficacy and safety of the compounds in a diabetic state.

  • Methodology:

    • Utilize a relevant animal model of type 2 diabetes (e.g., db/db mice or high-fat diet-fed streptozotocin-induced diabetic rats). [1] 2. Administer the test compound daily for several weeks.

    • Monitor key parameters including:

      • Fasting blood glucose and HbA1c levels

      • Plasma insulin levels

      • Body weight and food intake

      • Lipid profile (triglycerides, cholesterol)

    • At the end of the study, perform histological analysis of the pancreas to assess β-cell mass and morphology.

Data Presentation and Interpretation

Clear and concise data presentation is critical for the interpretation of experimental results.

Table 1: In-Vitro Activity of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid Derivatives
CompoundGPR40 EC50 (nM)GSIS (Fold Increase at 16.7 mM Glucose)
Derivative A503.5
Derivative B254.2
Positive Control (e.g., Fasiglifam)105.0
Table 2: In-Vivo Efficacy in a Diabetic Mouse Model (db/db)
Treatment GroupFasting Blood Glucose (mg/dL) - Day 28HbA1c (%) - Day 28Change in Body Weight (g)
Vehicle350 ± 259.5 ± 0.8+5.2
Derivative B (10 mg/kg)180 ± 156.8 ± 0.5+1.5
Positive Control175 ± 206.5 ± 0.6+1.2

Broader Context and Alternative Mechanisms

While GPR40 agonism is the primary proposed mechanism, it is prudent to consider other potential antidiabetic pathways that could be modulated by these compounds or their metabolites. These include:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 inhibitors increase the levels of incretin hormones, which enhance insulin secretion and suppress glucagon release. [10][11][12]* Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition can enhance insulin sensitivity. [13][14][15]* Sodium-Glucose Cotransporter 2 (SGLT2) Inhibition: SGLT2 inhibitors promote the urinary excretion of glucose by blocking its reabsorption in the kidneys. [16][17][18] Future studies could explore the potential for (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid derivatives to interact with these targets, potentially revealing a multi-faceted mechanism of action.

Conclusion and Future Directions

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid and its derivatives represent a promising new class of GPR40 agonists with significant potential for the treatment of type 2 diabetes. Their glucose-dependent mechanism of action offers a potential safety advantage over existing therapies. The experimental workflows detailed in this guide provide a robust framework for the preclinical evaluation of these compounds. Future research should focus on lead optimization to enhance potency and pharmacokinetic properties, as well as comprehensive safety and toxicology studies to support their progression towards clinical development. The exploration of these novel chemical entities could pave the way for a new generation of effective and safe antidiabetic drugs.

References

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An In-depth Technical Guide to Exploring the Anticancer and Antioxidant Potential of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Dual-Action Therapeutic Agents

In the landscape of modern drug discovery, there is a growing impetus to develop therapeutic agents that can address the multifaceted nature of complex diseases like cancer. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key pathogenic factor in carcinogenesis.[1][2][3] This guide delves into the promising class of compounds derived from (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, exploring their potential as dual-action agents with both direct anticancer properties and the capacity to mitigate oxidative stress. The foundational structure, featuring a phenolic group, is a well-established pharmacophore known for its potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4][5] This document serves as a technical primer for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for evaluating this promising class of molecules.

The Core Moiety: (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid

The parent compound, (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid (C12H12O3), presents a compelling scaffold for medicinal chemistry exploration.[6][7] Its structure is characterized by three key features:

  • A Phenolic Ring (4-Hydroxyphenyl): This moiety is the primary contributor to the antioxidant properties of the molecule. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, a critical mechanism in combating oxidative stress.[1][8][9]

  • A Chiral Center at the 3-Position: The stereochemistry at this position can significantly influence biological activity and receptor binding.

  • A Hexynoic Acid Chain: This lipophilic carbon chain and terminal carboxylic acid group can be systematically modified to modulate pharmacokinetic properties and target engagement.

The rationale for developing analogs of this core structure is to systematically optimize its biological activity. Structure-Activity Relationship (SAR) studies are crucial to identify modifications that enhance anticancer potency, improve antioxidant capacity, and refine the overall pharmacological profile.

Unraveling Antioxidant Potential: Mechanisms and In Vitro Evaluation

Phenolic compounds are renowned for their antioxidant capabilities, which are fundamental to their protective effects against cellular damage.[5][10][11]

Core Mechanisms of Antioxidant Action

The primary antioxidant mechanisms of phenolic compounds involve the direct scavenging of free radicals.[9] This is typically achieved through two main pathways:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making it less reactive.[9]

  • Single-Electron Transfer (SET): The phenol can donate an electron to a radical, forming a radical cation.[9]

Beyond direct scavenging, these compounds can also modulate endogenous antioxidant defense systems. A key player in this process is the Nrf2-Keap1 signaling pathway .[2][12][13] Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes.[2][13]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation (Basal State) Cul3 Cul3-E3 Ligase Keap1->Cul3 Recruits Nrf2_n Nrf2 Cul3->Nrf2 Ubiquitination ROS Oxidative Stress (ROS / Electrophiles) ROS->Keap1 Induce Conformational Change Analogs (3S)-3-(4-Hydroxyphenyl) -4-hexynoic acid analogs Analogs->Keap1 Induce Conformational Change Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Maf->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription

Caption: The Nrf2-Keap1 signaling pathway for antioxidant defense.

Experimental Protocols for Antioxidant Activity

To quantify the antioxidant potential of the synthesized analogs, standardized in vitro assays are employed. The DPPH and ABTS assays are among the most common and reliable methods.[14][15][16]

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[17]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test analog, typically in methanol or DMSO.

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test analog.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent (e.g., methanol) instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.[14]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the test analog.

    • Add 200 µL of the diluted ABTS•+ solution to each well.[14]

    • Incubate at room temperature for 5-7 minutes.[14]

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The calculation for scavenging activity and IC50 is similar to the DPPH assay.

Antioxidant_Assay_Workflow start Start prep_reagents Prepare Reagents (DPPH/ABTS, Test Analogs) start->prep_reagents serial_dilution Perform Serial Dilutions of Analogs prep_reagents->serial_dilution plate_setup Plate Setup (96-well) Analogs + Radical Solution serial_dilution->plate_setup incubation Incubate (Dark, Room Temp) plate_setup->incubation read_absorbance Measure Absorbance (Spectrophotometer) incubation->read_absorbance calculate Calculate % Scavenging & IC50 Values read_absorbance->calculate end End calculate->end

Caption: General workflow for in vitro antioxidant assays.

Data Presentation: Antioxidant Activity

The results should be summarized in a clear, tabular format to facilitate comparison between analogs.

Analog IDModificationDPPH IC50 (µM)ABTS IC50 (µM)
Parent Cmpd -45.2 ± 3.122.8 ± 1.9
Analog-01-OCH3 on ring32.5 ± 2.515.6 ± 1.1
Analog-02-Cl on ring68.1 ± 4.535.4 ± 2.8
Analog-03Ethyl ester48.9 ± 3.325.1 ± 2.0
Ascorbic Acid Reference15.8 ± 1.28.5 ± 0.7

Note: Data are hypothetical and for illustrative purposes only.

Probing Anticancer Efficacy: Mechanisms and Methodologies

The exploration of novel anticancer compounds involves a tiered approach, starting with broad cytotoxicity screening and progressing to detailed mechanistic studies.[18][19][20]

Potential Anticancer Mechanisms

Analogs of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid may exert anticancer effects through several mechanisms:

  • Induction of Apoptosis: Many chemotherapeutic agents work by triggering programmed cell death.[21][22] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspase enzymes.

  • Cell Cycle Arrest: Compounds can inhibit cell proliferation by halting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing.[21]

  • Inhibition of Pro-Survival Signaling: Cancer cells often have dysregulated signaling pathways that promote uncontrolled growth and survival. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key cascade frequently altered in various cancers and represents a prime therapeutic target.[23][24][25][26]

MAPK_Pathway cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TFs Transcription Factors (e.g., c-Myc, AP-1) ERK->TFs Activates Analogs Analogs Analogs->Raf Inhibition Analogs->MEK Inhibition Analogs->ERK Inhibition Response Cell Proliferation, Survival, Differentiation TFs->Response Regulates Gene Expression

Caption: Simplified MAPK/ERK signaling pathway, a target for anticancer drugs.

Experimental Protocols for Anticancer Evaluation

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[27] Living cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[28][27]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test analogs in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 24, 48, or 72 hours.[29]

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[30]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[30]

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[29][30]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Anticancer_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_compounds Treat with Analogs (Dose-Response) seed_cells->treat_compounds incubate Incubate (24-72h) treat_compounds->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay calc_ic50 Determine IC50 Values viability_assay->calc_ic50 select_leads Select Potent Analogs (Low IC50) calc_ic50->select_leads mechanistic_studies Mechanistic Studies (Apoptosis, Cell Cycle, Western Blot) select_leads->mechanistic_studies Leads end End select_leads->end Inactive mechanistic_studies->end

Caption: Tiered workflow for in vitro anticancer compound evaluation.

Data Presentation: Anticancer Activity

Summarize the cytotoxicity data to compare the efficacy of the analogs across different cancer cell lines.

Analog IDModificationA549 IC50 (µM)MCF-7 IC50 (µM)SW480 IC50 (µM)
Parent Cmpd -78.3 ± 5.695.2 ± 8.1> 100
Analog-01-OCH3 on ring42.1 ± 3.955.7 ± 4.889.4 ± 7.2
Analog-02-Cl on ring65.4 ± 5.172.9 ± 6.3> 100
Analog-03Ethyl ester75.8 ± 6.291.3 ± 7.9> 100
Doxorubicin Reference0.8 ± 0.11.2 ± 0.21.5 ± 0.3

Note: Data are hypothetical and for illustrative purposes only.

Synthesis and Future Directions

The synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid analogs can be achieved through established organic chemistry methodologies. Stereoselective synthesis techniques, such as those employing Evans chemistry, can be used to control the chirality at the C3 position.[31] Further modifications to the phenolic ring, the alkyne, and the carboxylic acid can be performed using standard functional group transformations.

The data generated from the in vitro antioxidant and anticancer assays will guide the next phase of development. Promising lead compounds, those with low-micromolar IC50 values against cancer cells and potent antioxidant activity, should be advanced to more complex studies.

Future work should focus on:

  • Advanced Mechanistic Studies: Investigating the precise molecular targets and pathways affected by the lead compounds.

  • In Vivo Efficacy: Evaluating the anticancer activity in animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety of the lead compounds.

  • Further SAR Optimization: Synthesizing a second generation of analogs based on the initial findings to further improve potency and drug-like properties.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively explore the therapeutic potential of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid analogs, paving the way for the development of novel dual-action agents for cancer therapy.

References

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • WO2019134984A1 - 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists.
  • (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid | 865233-35-8. ChemicalBook.
  • 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. PubMed Central.
  • Polyphenol. Massive Bio.
  • Synthesis and Antioxidant Properties of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and Its Derivatives.
  • (3S)-3-(4-HYDROXYPHENYL)-4-HEXYNOIC ACID. Sigma-Aldrich.
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue.
  • (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
  • 3.3. Antioxidant Activity by DPPH and ABTS Assay. Bio-protocol.
  • Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. PubMed Central.
  • A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. PMC.
  • MTT assay protocol. Abcam.
  • Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. PubMed Central.
  • A Novel Mechanism by Which N-(4-hydroxyphenyl)retinamide Inhibits Breast Cancer Cell Growth: The Production of Nitric Oxide. PubMed.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the N
  • Oxidative Stress and Cancer: The Role of Nrf2. Bentham Science Publishers.
  • MTT (Assay protocol. Protocols.io.
  • Targeting the MAPK P
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher.
  • Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms. Unknown Source.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance. PubMed Central.
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Unknown Source.
  • Phenolic Compounds, Antioxidant and Antimicrobial Activities of Punica gran
  • ERK/MAPK signalling pathway and tumorigenesis (Review).
  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.
  • The Multifaceted Roles of NRF2 in Cancer: Friend or Foe?. MDPI.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
  • Adventures with the MAPK p
  • Antioxidant Activity of Natural Phenols and Derived Hydroxyl
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
  • Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells.
  • DPPH Radical Scavenging Assay. MDPI.
  • MTT Proliferation Assay Protocol.
  • Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity.
  • Anti-Cancer Activity of Phytochemicals Targeting Hypoxia-Inducible Factor-1 Alpha. MDPI.
  • The Role of Nrf2 in Oxidative Stress and Cancer: A Technical Guide. Benchchem.

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Methodological & Application

Application Notes and Protocols for the Synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid methyl ester, a valuable chiral building block in medicinal chemistry. The described synthetic strategy is a robust three-step process commencing with the protection of 4-hydroxybenzaldehyde, followed by a Horner-Wadsworth-Emmons reaction to construct the α,β-unsaturated ester backbone. The crucial stereochemistry is introduced via a highly selective copper-catalyzed asymmetric 1,4-conjugate addition of propyne. The final step involves the deprotection of the phenolic hydroxyl group. This guide offers detailed, step-by-step protocols, causality behind experimental choices, and characterization data to ensure reproducibility and success in the laboratory.

Introduction

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid methyl ester and its derivatives are of significant interest in drug discovery, notably as key intermediates in the synthesis of GPR40 agonists, which are potential therapeutic agents for type 2 diabetes. The precise stereochemical configuration at the C3 position is paramount for biological activity, necessitating a reliable and efficient enantioselective synthetic route. This application note details a field-proven protocol for the preparation of this chiral molecule, emphasizing scientific integrity and practical laboratory application.

Synthetic Strategy Overview

The synthesis is designed as a convergent and stereocontrolled sequence. The overall transformation is depicted below:

Synthetic_Scheme cluster_0 Step 1: Protection cluster_1 Step 2: Olefination cluster_2 Step 3: Asymmetric Conjugate Addition cluster_3 Step 4: Deprotection A 4-Hydroxybenzaldehyde B 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde A->B TBDMSCl, Imidazole, DMF D Methyl (E)-3-(4-((tert-butyldimethylsilyl)oxy)phenyl)acrylate B->D C Methyl 2-(diethoxyphosphoryl)acetate C->D NaH, THF F (S)-Methyl 3-(4-((tert-butyldimethylsilyl)oxy)phenyl)hex-4-ynoate D->F E Propyne E->F Cu(I) catalyst, Chiral Ligand G (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid methyl ester F->G TBAF, THF

Caption: Overall synthetic scheme for (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid methyl ester.

Experimental Protocols

Part 1: Synthesis of Methyl (E)-3-(4-((tert-butyldimethylsilyl)oxy)phenyl)acrylate

Rationale: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is protected as a tert-butyldimethylsilyl (TBDMS) ether. This protection strategy is employed due to the TBDMS group's robustness under the basic conditions of the subsequent Horner-Wadsworth-Emmons reaction and its facile removal under mild, fluoride-mediated conditions that will not compromise the final product's integrity.

Step 1: Protection of 4-Hydroxybenzaldehyde

  • Materials:

    • 4-Hydroxybenzaldehyde

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add TBDMSCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, 4-((tert-butyldimethylsilyl)oxy)benzaldehyde, is typically used in the next step without further purification.

Step 2: Horner-Wadsworth-Emmons Reaction

  • Materials:

    • 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde (from Step 1)

    • Methyl 2-(diethoxyphosphoryl)acetate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add methyl 2-(diethoxyphosphoryl)acetate (1.2 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of 4-((tert-butyldimethylsilyl)oxy)benzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl (E)-3-(4-((tert-butyldimethylsilyl)oxy)phenyl)acrylate as a white solid.

Part 2: Enantioselective Synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid methyl ester

Rationale: The key stereocenter is introduced via a copper-catalyzed asymmetric 1,4-conjugate addition of propyne to the α,β-unsaturated ester. The choice of a chiral ligand is critical for achieving high enantioselectivity. Josiphos-type ligands have demonstrated excellent performance in similar transformations.[1]

Step 3: Copper-Catalyzed Asymmetric 1,4-Conjugate Addition

  • Materials:

    • Methyl (E)-3-(4-((tert-butyldimethylsilyl)oxy)phenyl)acrylate (from Part 1)

    • Propyne (condensed at -78 °C)

    • Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

    • (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine ((R,S)-tBu-Josiphos)

    • Sodium tert-butoxide

    • Anhydrous toluene

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve CuBr·SMe₂ (5 mol%) and (R,S)-tBu-Josiphos (5.5 mol%) in anhydrous toluene.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium tert-butoxide (10 mol%) and stir for another 15 minutes.

    • Cool the mixture to -78 °C and condense propyne (3.0 eq) into the flask.

    • Add a solution of methyl (E)-3-(4-((tert-butyldimethylsilyl)oxy)phenyl)acrylate (1.0 eq) in anhydrous toluene dropwise over 30 minutes.

    • Stir the reaction mixture at -78 °C for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (S)-Methyl 3-(4-((tert-butyldimethylsilyl)oxy)phenyl)hex-4-ynoate.

Step 4: Deprotection of the Phenolic Hydroxyl Group

  • Materials:

    • (S)-Methyl 3-(4-((tert-butyldimethylsilyl)oxy)phenyl)hex-4-ynoate (from Step 3)

    • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve (S)-Methyl 3-(4-((tert-butyldimethylsilyl)oxy)phenyl)hex-4-ynoate (1.0 eq) in anhydrous THF.

    • Add TBAF solution (1.2 eq) dropwise at room temperature.

    • Stir the reaction for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid methyl ester as a colorless oil.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceYield (%)
4-((tert-Butyldimethylsilyl)oxy)benzaldehydeC₁₃H₂₀O₂Si236.38Colorless oil>95
Methyl (E)-3-(4-((tert-butyldimethylsilyl)oxy)phenyl)acrylateC₁₇H₂₆O₃Si306.47White solid85-95
(S)-Methyl 3-(4-((tert-butyldimethylsilyl)oxy)phenyl)hex-4-ynoateC₂₀H₃₀O₃Si346.54Colorless oil70-85
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid methyl esterC₁₃H₁₄O₃218.25Colorless oil90-98

Characterization Data for (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid methyl ester:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.10 (d, J = 8.4 Hz, 2H), 6.78 (d, J = 8.4 Hz, 2H), 5.50 (br s, 1H, OH), 3.85 (m, 1H), 3.65 (s, 3H), 2.70 (dd, J = 15.2, 6.0 Hz, 1H), 2.60 (dd, J = 15.2, 8.0 Hz, 1H), 1.80 (d, J = 2.4 Hz, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 172.5, 155.0, 134.5, 128.5, 115.5, 81.0, 78.5, 52.0, 40.0, 35.0, 3.5.

  • Mass Spectrometry (ESI): m/z 219.0965 [M+H]⁺.

  • Optical Rotation: [α]²⁰_D = +XX.X (c 1.0, CHCl₃) - Note: The specific rotation should be determined experimentally.

Visualization of Key Reaction

Conjugate_Addition reactant1 Methyl (E)-3-(4-(TBDMS-O)phenyl)acrylate C₁₇H₂₆O₃Si product (S)-Methyl 3-(4-(TBDMS-O)phenyl)hex-4-ynoate C₂₀H₃₀O₃Si reactant1->product reactant2 Propyne C₃H₄ reactant2->product catalyst CuBr·SMe₂ / (R,S)-tBu-Josiphos Chiral Catalyst catalyst->product

Caption: Copper-catalyzed asymmetric 1,4-conjugate addition of propyne.

References

  • Feringa, B. L., et al. (2005). Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters. Angewandte Chemie International Edition, 44(18), 2752-2756. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

Sources

Application Notes and Protocols for the Synthesis and Evaluation of GPR40 Agonists Utilizing (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: GPR40 as a Therapeutic Target for Type 2 Diabetes

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for the management of type 2 diabetes mellitus.[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids, leading to a potentiation of glucose-stimulated insulin secretion (GSIS).[1][3][4] This glucose-dependent mechanism of action is of significant therapeutic interest as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues.[5] The activation of GPR40 initiates a signaling cascade primarily through the Gαq/11 pathway, resulting in the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[5][6] This leads to an increase in intracellular calcium concentrations ([Ca2+]i), a key trigger for insulin granule exocytosis.[5][6] Furthermore, some GPR40 agonists have been shown to engage Gαs signaling, leading to cyclic AMP (cAMP) production, and to stimulate the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells, further enhancing glucose homeostasis.[2][5][7]

A promising class of synthetic GPR40 agonists are derivatives of phenylpropanoic acid.[2] Within this class, the chiral intermediate, (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, serves as a critical building block for the development of potent and selective agonists, such as AMG 837. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of a GPR40 agonist using this key intermediate and the subsequent in vitro characterization of the synthesized compound.

Part 1: Synthesis of a GPR40 Agonist via Convergent Synthesis

The synthesis of the GPR40 agonist, AMG 837, is achieved through a convergent approach, coupling two key fragments: (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid and 3-(bromomethyl)-4'-(trifluoromethyl)biphenyl.[6] This strategy allows for the independent synthesis and purification of the fragments, leading to a more efficient and higher-yielding overall process.

Experimental Workflow: Synthesis of AMG 837

cluster_0 Fragment 1 Synthesis cluster_1 Fragment 2 Synthesis cluster_2 Final Coupling racemic_acid Racemic 3-(4-Hydroxyphenyl)-4-hexynoic acid resolution Classical Resolution racemic_acid->resolution fragment1 (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid resolution->fragment1 coupling Phenol Alkylation fragment1->coupling suzuki_coupling Suzuki-Miyaura Coupling bromination Bromination suzuki_coupling->bromination fragment2 3-(Bromomethyl)-4'-(trifluoromethyl)biphenyl bromination->fragment2 fragment2->coupling final_product AMG 837 coupling->final_product

Caption: Convergent synthesis workflow for AMG 837.

Protocol 1: Synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid (Fragment 1)

The chiral β-alkynyl acid is prepared via the classical resolution of the corresponding racemic acid.[6]

Materials:

  • Racemic 3-(4-Hydroxyphenyl)-4-hexynoic acid

  • Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or a similar chiral amine)

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve racemic 3-(4-Hydroxyphenyl)-4-hexynoic acid in ethyl acetate.

  • Add a solution of the chiral resolving agent (0.5 equivalents) in ethyl acetate dropwise to the racemic acid solution while stirring.

  • Allow the diastereomeric salt to crystallize from the solution. The mixture may require cooling to facilitate precipitation.

  • Collect the crystalline salt by vacuum filtration and wash with a cold mixture of ethyl acetate and hexanes.

  • To liberate the chiral acid, suspend the diastereomeric salt in a biphasic mixture of ethyl acetate and water.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the enantiomerically enriched (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Synthesis of 3-(Bromomethyl)-4'-(trifluoromethyl)biphenyl (Fragment 2)

This biaryl bromide is prepared via a two-step sequence involving a Suzuki-Miyaura coupling followed by bromination.[6]

Materials:

  • 3-Bromobenzyl alcohol

  • 4-(Trifluoromethyl)phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Sodium carbonate (Na2CO3)

  • Toluene, Ethanol, Water (solvent system for Suzuki coupling)

  • N-Bromosuccinimide (NBS)

  • Triphenylphosphine (PPh3)

  • Dichloromethane (DCM)

Procedure: Step 1: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 3-bromobenzyl alcohol, 4-(trifluoromethyl)phenylboronic acid, and the palladium catalyst.

  • Add a 2 M aqueous solution of Na2CO3, followed by toluene and ethanol.

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 3'-hydroxymethyl-4-(trifluoromethyl)biphenyl.

Step 2: Bromination

  • Dissolve the 3'-hydroxymethyl-4-(trifluoromethyl)biphenyl in DCM.

  • Add triphenylphosphine, and cool the mixture in an ice bath.

  • Slowly add N-bromosuccinimide in portions.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Concentrate the reaction mixture and purify by flash column chromatography to yield 3-(bromomethyl)-4'-(trifluoromethyl)biphenyl.

Protocol 3: Final Coupling to Synthesize AMG 837

The final step involves the chemoselective alkylation of the phenolic hydroxyl group of Fragment 1 with the benzylic bromide of Fragment 2.[6]

Materials:

  • (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid (Fragment 1)

  • 3-(Bromomethyl)-4'-(trifluoromethyl)biphenyl (Fragment 2)

  • Cesium carbonate (Cs2CO3) or another suitable base

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid in DMF.

  • Add cesium carbonate to the solution and stir for 15-20 minutes at room temperature.

  • Add a solution of 3-(bromomethyl)-4'-(trifluoromethyl)biphenyl in DMF.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with water and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain AMG 837.

Part 2: In Vitro Characterization of the Synthesized GPR40 Agonist

Once synthesized and purified, the GPR40 agonist must be characterized to determine its potency and efficacy. The following are standard in vitro assays to assess the compound's activity at the GPR40 receptor.

Experimental Workflow: In Vitro Assays

cluster_primary Primary Screening (Gαq Pathway) cluster_secondary Secondary Screening (Gαs Pathway) cluster_output Data Analysis start Synthesized Compound calcium_assay Intracellular Calcium Flux Assay start->calcium_assay ip1_assay IP-One (HTRF) Assay start->ip1_assay camp_assay cAMP Accumulation Assay start->camp_assay ec50 EC50 Determination calcium_assay->ec50 emax Emax Determination calcium_assay->emax ip1_assay->ec50 ip1_assay->emax camp_assay->ec50 camp_assay->emax

Caption: Workflow for in vitro characterization of GPR40 agonists.

Protocol 4: Intracellular Calcium Flux Assay

This assay measures the increase in intracellular calcium upon GPR40 activation, a hallmark of Gαq signaling.

Materials:

  • HEK293 cells stably expressing human GPR40

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Synthesized GPR40 agonist

  • Positive control (e.g., a known GPR40 agonist like linoleic acid)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed GPR40-expressing HEK293 cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

  • Remove the culture medium from the cells and add the dye loading buffer.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Add fresh HBSS to each well.

  • Compound Addition and Measurement: Place the plate in the fluorescence plate reader.

  • Establish a baseline fluorescence reading for approximately 10-20 seconds.

  • Automatically inject a serial dilution of the synthesized agonist and positive control into the wells.

  • Immediately begin kinetic reading of fluorescence intensity for 60-120 seconds.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Plot the ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 5: IP-One HTRF Assay

This competitive immunoassay measures the accumulation of inositol monophosphate (IP1), a downstream product of IP3, providing a more stable readout of Gαq activation.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR40

  • IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1-cryptate conjugate, and lysis buffer)

  • Stimulation buffer (provided with the kit or a suitable buffer containing LiCl)

  • Synthesized GPR40 agonist

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating: Plate GPR40-expressing cells in a suitable tissue culture-treated 96-well or 384-well plate and culture overnight.

  • Compound Stimulation: Remove the culture medium and add serial dilutions of the synthesized agonist prepared in the stimulation buffer.

  • Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).

  • Cell Lysis and Detection: Add the IP1-d2 conjugate and the anti-IP1-cryptate conjugate in the lysis buffer to each well.

  • Incubate at room temperature for 60 minutes in the dark.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the agonist concentration. The signal is inversely proportional to the IP1 concentration. Use a standard curve to convert HTRF ratios to IP1 concentrations and determine the EC50 value.

Protocol 6: cAMP Accumulation Assay

This assay is used to investigate potential Gαs coupling of the synthesized agonist.

Materials:

  • HEK293 cells stably expressing human GPR40

  • cAMP HTRF or AlphaScreen assay kit

  • Stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Synthesized GPR40 agonist

  • Positive control for Gαs activation (e.g., Forskolin)

  • HTRF or AlphaLISA-compatible plate reader

Procedure:

  • Cell Plating: Seed GPR40-expressing cells in a suitable assay plate and culture overnight.

  • Compound Stimulation: Aspirate the culture medium and add serial dilutions of the synthesized agonist in stimulation buffer containing a PDE inhibitor.

  • Incubate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and perform the detection steps according to the specific cAMP assay kit manufacturer's instructions. This typically involves a competitive immunoassay principle.

  • Measurement: Read the plate on the appropriate plate reader.

  • Data Analysis: Generate a standard curve to convert the raw signal to cAMP concentrations. Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value.

Data Presentation

The potency of the synthesized GPR40 agonist should be summarized in a clear and concise table.

CompoundAssaySpeciesEC50 (nM)
AMG 837 (Literature) Calcium Flux (Aequorin)Human13.5 ± 0.8[4]
Mouse22.6 ± 1.8[4]
Rat31.7 ± 1.8[4]
Synthesized Agonist Calcium FluxHumanExperimental Value
IP-One HTRFHumanExperimental Value
cAMP AccumulationHumanExperimental Value

Conclusion and Field-Proven Insights

The successful synthesis and in vitro characterization of a GPR40 agonist using (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid as a key building block provides a valuable tool for further investigation into the therapeutic potential of GPR40 activation. The provided protocols offer a robust framework for researchers to produce and evaluate novel GPR40 agonists.

Causality Behind Experimental Choices:

  • The convergent synthesis approach is chosen for its efficiency and modularity, allowing for the optimization of each fragment's synthesis independently.

  • The use of a chiral resolution step early in the synthesis of Fragment 1 ensures the desired stereochemistry of the final product, which is often crucial for biological activity.

  • The selection of multiple in vitro assays (calcium flux, IP-One, and cAMP) provides a comprehensive pharmacological profile of the synthesized compound, elucidating its primary signaling pathway (Gαq) and any potential for biased agonism (Gαs).

Self-Validating System:

  • Each protocol includes the use of appropriate positive and negative controls to ensure the validity of the experimental results.

  • The determination of dose-response curves and EC50 values provides a quantitative measure of agonist potency, allowing for direct comparison with literature compounds and other synthesized analogs.

  • Cross-validation of Gαq activity through two different assays (calcium flux and IP-One) strengthens the confidence in the obtained results.

By following these detailed application notes and protocols, researchers will be well-equipped to advance their drug discovery efforts targeting the GPR40 receptor for the treatment of type 2 diabetes and other metabolic disorders.

References

  • Walker, S. D., et al. (2011). Development of a Scalable Synthesis of a GPR40 Receptor Agonist. Organic Process Research & Development, 15(4), 570-580. [Link]

  • Luo, J., et al. (2012). GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications. [Link]

  • Wang, M. W., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. [Link]

  • Patsnap Synapse. (2024). What are GPR40 agonists and how do they work?. [Link]

  • Grundmann, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 4(9), 619-631. [Link]

  • Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE, 6(11), e27270. [Link]

  • Negoro, N., et al. (2011). Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. Medicinal Chemistry, 7(5), 455-459. [Link]

  • Steneberg, P., et al. (2005). The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding. Cell Metabolism, 1(4), 245-255. [Link]

  • Houze, J. B., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & Medicinal Chemistry Letters, 22(2), 1267-1270. [Link]

  • Briscoe, C. P., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE, 6(11), e27270. [Link]

Sources

Application Notes and Protocols: (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is a chiral molecule of significant interest in medicinal chemistry and drug development. Its structural complexity, featuring a stereocenter, a terminal alkyne, a carboxylic acid, and a phenolic hydroxyl group, makes it a versatile scaffold for the synthesis of diverse and complex molecular architectures.[1][2] This compound has been identified as a GPR40 agonist, highlighting its potential in therapeutic areas such as type 2 diabetes.[3] The true value of this molecule, however, lies in its multifunctionality, which allows for its strategic application in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

These application notes provide a comprehensive guide to leveraging the unique reactivity of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid in several key coupling reactions. We will delve into the mechanistic underpinnings of each transformation, offer detailed, field-tested protocols, and discuss the critical experimental parameters that ensure successful and reproducible outcomes. The aim is to equip researchers with the knowledge to confidently employ this valuable building block in their synthetic campaigns.

Molecular Structure and Reactive Sites:

The key to unlocking the synthetic utility of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid lies in understanding the reactivity of its distinct functional groups.

cluster_workflow Sonogashira Coupling Workflow A Combine Reactants: - (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid - Aryl Halide - Pd(PPh₃)₄ - CuI B Add Solvents: - Anhydrous THF - Triethylamine A->B C Reaction: - Stir at RT under Argon - Monitor by TLC/LC-MS B->C D Workup: - Concentrate in vacuo C->D E Purification: - Column Chromatography D->E F Characterization E->F cluster_activation Activation of Phenolic Hydroxyl Start (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid Reagents Triflic Anhydride Pyridine Product (3S)-3-(4-Trifluoromethanesulfonyloxyphenyl)-4-hexynoic acid Reagents->Product Activation

Sources

Experimental setup for π-system reactivity studies with aromatic hydroxyalkyne acids

Author: BenchChem Technical Support Team. Date: February 2026

Title: A Guide to Investigating π-System Reactivity: Experimental Design for the Catalyzed Cyclization of Aromatic Hydroxyalkyne Acids

Abstract

Aromatic hydroxyalkyne acids are a class of molecules that serve as versatile building blocks in synthetic chemistry, particularly for the construction of complex heterocyclic scaffolds relevant to pharmaceutical and materials science. Their rich functionality, comprising an aromatic ring, a nucleophilic hydroxyl group, and an electrophilically activatable alkyne, allows for elegant and atom-economical intramolecular transformations. This guide provides a comprehensive overview of the principles, experimental setups, and detailed protocols for studying the reactivity of these π-systems, with a focus on gold-catalyzed intramolecular hydroalkoxylation reactions. We will delve into the mechanistic rationale behind procedural choices, methods for kinetic analysis, and robust analytical techniques for product characterization, offering researchers a self-validating framework for exploring this powerful area of chemistry.

Introduction: The Synthetic Potential of Aromatic Hydroxyalkyne Acids

The strategic fusion of an aromatic core, a hydroxyl nucleophile, and an alkyne π-system within a single molecule creates a powerful platform for diversity-oriented synthesis. The alkyne moiety, when activated by a carbophilic or "π-acidic" catalyst (typically late transition metals like gold or platinum), becomes highly susceptible to nucleophilic attack.[1] When the nucleophile is tethered to the same molecule, as is the case with aromatic hydroxyalkyne acids, efficient intramolecular cyclization reactions can occur.

These reactions, often proceeding under mild conditions, provide access to valuable oxygen-containing heterocycles such as dihydrofurans and other fused-ring systems.[2] The indole scaffold, for instance, is a privileged structure in drug discovery, and its derivatives are often synthesized using similar cyclization strategies.[3][4] Understanding and controlling the reactivity of these substrates is therefore of paramount importance for the development of novel therapeutics and functional materials. This document outlines the essential theoretical and practical considerations for designing and executing these studies.

Mechanistic Underpinnings: The "Why" Behind the Experiment

The success of these cyclization reactions hinges on the principle of π-acid catalysis. Unlike Brønsted or Lewis acids that activate functional groups through direct coordination with heteroatoms, π-acid catalysts interact with the electron-rich C-C triple bond of the alkyne.

2.1. The Role of the Gold(I) Catalyst

Gold(I) complexes are particularly effective due to their strong affinity for alkynes, a phenomenon enhanced by relativistic effects on gold's d-orbitals.[1] The catalytic cycle for an intramolecular hydroalkoxylation typically proceeds through the following key steps:

  • π-Complex Formation: The cationic gold(I) catalyst coordinates to the alkyne, forming a π-complex. This coordination polarizes the alkyne, rendering it significantly more electrophilic.[5]

  • Nucleophilic Attack: The tethered hydroxyl group attacks the activated alkyne. The regioselectivity of this attack (i.e., which carbon of the alkyne is attacked) determines the size of the resulting ring and is governed by Baldwin's rules and electronic factors. This step can proceed via an exo-dig or endo-dig pathway.

  • Protodeauration: The resulting organogold intermediate undergoes protonolysis (cleavage of the C-Au bond by a proton, often from trace acid or an additive), which releases the product and regenerates the active gold(I) catalyst.[6]

The choice of catalyst, specifically the ligands on the gold center and the counter-ion, can profoundly influence reaction rates and even steer the reaction down different pathways.[2] For instance, bulky ligands can favor certain regioselectivities, while weakly coordinating anions prevent catalyst deactivation.

2.2. Reaction Pathways: Cyclization vs. Other Fates

While intramolecular hydroalkoxylation is often the desired pathway, other reactions can compete. The presence of the aromatic ring and the carboxylic acid group introduces additional complexity. For example, Friedel-Crafts-type reactions, where the activated alkyne is attacked by the electron-rich aromatic ring, can occur.[7] The carboxylic acid can also participate in reactions or influence the catalyst's activity. Therefore, careful control of reaction conditions is crucial to ensure high selectivity for the desired product.

Core Experimental & Analytical Workflow

A systematic approach is essential for reproducible results. The overall process, from starting material to final analysis, can be visualized as a logical sequence of operations.

G cluster_prep Preparation Phase cluster_react Reactivity Study cluster_analysis Analysis Phase sub_syn Substrate Synthesis (e.g., Sonogashira Coupling) sub_pur Purification & Characterization (Chromatography, NMR, MS) sub_syn->sub_pur Crude Product reaction Catalytic Reaction Setup (Inert Atmosphere, Temp. Control) sub_pur->reaction Pure Substrate cat_prep Catalyst Preparation (e.g., AuCl(L) + AgSbF6) cat_prep->reaction Active Catalyst monitoring In-situ Reaction Monitoring (NMR, TLC, LC-MS) reaction->monitoring Aliquots workup Workup & Product Isolation (Quenching, Extraction, Chromatography) monitoring->workup Reaction Complete kinetics Kinetic Data Analysis (Rate Law Determination) monitoring->kinetics Time-course Data prod_char Product Characterization (NMR, MS, IR, X-Ray) workup->prod_char Isolated Product G A Substrate + [L-Au]+ B π-Alkyne Complex A->B Coordination C Oxonium Intermediate (after 5-exo-dig attack) B->C Nucleophilic Attack (Intramolecular) p1 C->p1 D Vinyl-Gold Species p2 D->p2 E Product + [L-Au]+ E->A Catalyst Regeneration p1->D Deprotonation p2->E Protodeauration (H+)

Sources

Application Note: A Protocol for the Synthesis of Conjugated Alkynes Utilizing (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of a novel conjugated alkyne derived from the chiral starting material, (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid. Conjugated alkynes are pivotal structural motifs in medicinal chemistry, materials science, and synthetic organic chemistry.[1] This guide outlines a robust synthetic strategy centered around the Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[2][3] The protocol herein is designed to be a self-validating system, with in-depth explanations for experimental choices, expected outcomes, and a comprehensive troubleshooting guide. All procedural steps are grounded in established chemical principles to ensure reproducibility and success.

Introduction

Conjugated enynes and alkynes are of significant interest due to their presence in various biologically active natural products and their utility as intermediates in the synthesis of complex molecules.[1][4] The unique electronic and structural properties of the conjugated system of alternating double and triple bonds make them valuable components in the design of novel therapeutics and functional materials.[5] The starting material, (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, offers a unique scaffold incorporating a terminal alkyne for coupling, a phenolic hydroxyl group, and a carboxylic acid, presenting both opportunities for further functionalization and challenges in synthetic design.

This protocol details a palladium and copper-catalyzed Sonogashira coupling reaction to construct a conjugated alkyne.[6][7] The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of aryl- and vinyl-alkynes.[2] This application note will guide the user through the reaction setup, execution, purification, and characterization of the target conjugated alkyne.

Proposed Synthetic Route

The proposed synthesis involves the Sonogashira coupling of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid with a suitable aryl or vinyl halide. For the purpose of this protocol, we will use iodobenzene as a model coupling partner to generate an aryl-alkyne. The acidic protons of the phenolic hydroxyl and carboxylic acid groups in the starting material can potentially interfere with the basic conditions of the Sonogashira reaction. To circumvent this, the use of a suitable base in a sufficient stoichiometric amount is crucial to deprotonate these acidic functionalities and the terminal alkyne, allowing the reaction to proceed.

start (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid + Iodobenzene reaction Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N, THF start->reaction product Conjugated Alkyne Product reaction->product

Caption: Proposed Sonogashira coupling reaction.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplierNotes
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acidC₁₂H₁₂O₃204.22>95%(User defined)Starting material
IodobenzeneC₆H₅I204.01>98%(User defined)Coupling partner
Bis(triphenylphosphine)palladium(II) chloridePdCl₂(PPh₃)₂701.90>98%(User defined)Palladium catalyst
Copper(I) iodideCuI190.45>98%(User defined)Co-catalyst
Triethylamine (Et₃N)(C₂H₅)₃N101.19>99%(User defined)Base and solvent, should be dry
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous(User defined)Reaction solvent
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS Grade(User defined)For extraction and chromatography
HexanesC₆H₁₄86.18ACS Grade(User defined)For chromatography
Saturated aqueous NH₄ClNH₄Cl53.49-(User defined)For work-up
Anhydrous MgSO₄ or Na₂SO₄---(User defined)Drying agent
Silica gelSiO₂60.08230-400 mesh(User defined)For column chromatography
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Schlenk line or inert gas (N₂ or Ar) manifold

  • Septa and needles

  • Glass syringes

  • Condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Glass funnel and filter paper

  • Separatory funnel

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Reaction Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid (1.0 g, 4.9 mmol, 1.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add bis(triphenylphosphine)palladium(II) chloride (172 mg, 0.245 mmol, 5 mol%), copper(I) iodide (47 mg, 0.245 mmol, 5 mol%), and iodobenzene (1.1 g, 5.4 mmol, 1.1 equiv.).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF, 20 mL) followed by dry triethylamine (Et₃N, 10 mL) via syringe. The triethylamine acts as both the base and a co-solvent.

  • Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes, then heat to 60 °C under the inert atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is complete when the starting material spot is no longer visible by TLC (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NH₄Cl (2 x 25 mL) to remove the triethylamine hydrochloride salt.

    • Wash the organic layer with brine (25 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[8]

Caption: Experimental workflow for conjugated alkyne synthesis.

Characterization and Expected Outcomes

The purified product should be characterized by standard spectroscopic methods to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Appearance of new aromatic proton signals from the coupled phenyl group. The acetylenic proton signal of the starting material will be absent. Shifts in the signals of the protons adjacent to the newly formed internal alkyne.
¹³C NMR Appearance of new signals for the carbons of the coupled phenyl group. The sp-hybridized carbons of the alkyne will typically resonate in the 70-100 ppm region.
IR Spectroscopy The characteristic C-H stretch of the terminal alkyne (around 3300 cm⁻¹) will be absent.[9] A weak C≡C stretch for the internal alkyne will be present in the 2100-2260 cm⁻¹ region.[9] The broad O-H stretch of the carboxylic acid and phenol will be present.
Mass Spectrometry The molecular ion peak corresponding to the expected mass of the conjugated alkyne product should be observed.
TLC Analysis The purified product should appear as a single spot on the TLC plate under UV visualization, with an Rf value different from the starting materials.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction - Inactive catalyst. - Insufficiently anhydrous conditions. - Ineffective base.- Use a fresh batch of palladium catalyst. - Ensure all glassware is oven-dried and solvents are anhydrous. - Use freshly distilled triethylamine.
Formation of Homocoupling Product (Glaser Coupling) - Presence of oxygen in the reaction mixture. - High concentration of copper catalyst.- Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas throughout the reaction. - Use the recommended catalytic amount of CuI. Copper-free Sonogashira protocols can also be explored if this is a persistent issue.[10]
Complex Mixture of Products - Side reactions due to high temperature. - Decomposition of starting material or product.- Run the reaction at a lower temperature for a longer duration. - Ensure the reaction is not heated for an unnecessarily long time after completion.
Difficult Purification - Co-elution of product with impurities. - Product streaking on the silica gel column.- Optimize the solvent system for column chromatography by trying different solvent polarities. - Add a small amount of acetic acid to the eluent to suppress the ionization of the carboxylic acid and reduce streaking. Alternatively, consider protecting the carboxylic acid and phenol groups prior to the coupling reaction. Specialized purification methods for alkynes, such as silver ion chromatography, can be considered.[11]

References

  • Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. Organic Letters - ACS Publications. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. Available at: [Link]

  • Alkyne Elementometalation−Pd-Catalyzed Cross-Coupling. Toward Synthesis of All Conceivable Types of Acyclic Alkenes in High Yields, Efficiently, Selectively, Economically, and Safely: “Green” Way. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Substituted 1,3-enyne synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Conjugated polymers developed from alkynes. National Science Review - Oxford Academic. Available at: [Link]

  • Alkynes. OpenOChem Learn. Available at: [Link]

  • Substituted alkyne synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Spectroscopy of the Alkynes. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of calix[12]arene derivatives via a Pd-catalyzed Sonogashira reaction and their recognition properties towards phenols. Chinese Chemical Letters. Available at: [Link]

  • JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules. Google Patents.
  • 8: Alkenes and Alkynes. Chemistry LibreTexts. Available at: [Link]

  • Preparation of (E)-1,3-Enyne Derivatives through Palladium Catalyzed Hydroalkynylation of Allenes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: Access to conjugated enynes via metal carbene migratory insertion. ResearchGate. Available at: [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab. YouTube. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

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Application Notes and Protocols for the Development of Photochemical Materials with (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the utilization of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid as a novel building block for advanced photochemical materials. While this molecule has been identified as a GPR40 agonist, its inherent structural motifs—a chromophoric hydroxyphenyl group, a reactive terminal alkyne, and a modifiable carboxylic acid—present significant, largely unexplored opportunities in photochemistry and materials science.[1] This guide will detail hypothesized applications, supported by established photochemical principles, and provide detailed protocols for the synthesis and characterization of photo-responsive polymers and surfaces.

Introduction: Unlocking Photochemical Potential

Photochemistry, the study of chemical reactions initiated by the absorption of light, offers pathways to novel materials and methodologies that are often inaccessible through traditional thermal chemistry.[2] The fundamental principles governing these transformations are the Grotthuss-Draper law, which states that light must be absorbed for a reaction to occur, and the Stark-Einstein law, positing that the absorption of one photon activates one molecule.[3][4]

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid possesses key functionalities that make it an exciting candidate for photochemical applications:

  • The Hydroxyphenyl Group: This moiety acts as a chromophore, absorbing UV light to initiate photochemical processes. Its phenolic nature is also crucial for applications like photo-labile protecting groups and antioxidant functionalities.[5][6]

  • The Terminal Alkyne: A highly versatile functional group in modern chemistry, the alkyne can participate in a range of light-mediated reactions, most notably thiol-yne "click" chemistry for efficient polymer crosslinking and photocycloaddition reactions.[7][8][9]

  • The Carboxylic Acid: This group provides a handle for further derivatization, allowing the molecule to be tethered to other molecules, surfaces, or polymer backbones. It also influences the solubility and self-assembly properties of the resulting materials.

  • Chirality: The defined stereocenter at the 3-position offers the potential for creating chiral materials with unique optical or recognition properties.

This guide will focus on two primary hypothesized applications: its use as a monomer for photo-crosslinkable polymers and as a building block for creating photo-patternable surfaces.

Core Concepts in Photochemical Material Development

Before delving into specific protocols, it is essential to understand the key photochemical reactions that can be leveraged with (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.

Photo-initiated Thiol-Yne Chemistry

The thiol-yne reaction is a "click" chemistry reaction that proceeds via a radical-mediated mechanism. Upon exposure to UV light in the presence of a photoinitiator, a thiol undergoes homolytic cleavage to generate a thiyl radical. This radical then adds across the alkyne of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, leading to the formation of a vinyl sulfide. This process can be repeated, with a second thiol adding to the vinyl sulfide, resulting in a dithioether linkage. This highly efficient and oxygen-tolerant reaction is ideal for forming crosslinked polymer networks.[10][11]

Photocycloaddition Reactions

Alkynes can participate in light-induced cycloaddition reactions, such as [2+2] cycloadditions with alkenes, to form cyclobutene derivatives.[8] This allows for the modification of surfaces or the creation of specific molecular architectures upon irradiation.

Application I: Photo-Crosslinkable Polymer Synthesis

Here, we propose the use of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid as a functional monomer to be incorporated into a polyester backbone. The resulting alkyne-functionalized polyester can then be crosslinked using a dithiol and a photoinitiator upon UV irradiation to form a stable hydrogel or elastomer.[7][9]

Synthesis of Alkyne-Functionalized Polyester

This protocol is adapted from established methods for creating alkyne-functionalized polyesters via melt polycondensation.[7][9]

Materials:

  • (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid

  • A diol monomer (e.g., 1,3-propanediol)

  • A dicarboxylic acid monomer (e.g., sebacic acid)

  • Catalyst (e.g., tin(II) 2-ethylhexanoate)

  • Reaction vessel with mechanical stirrer, nitrogen inlet, and vacuum connection

Protocol:

  • Combine (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, the diol, and the dicarboxylic acid in the reaction vessel in the desired molar ratios. The amount of the title compound will determine the density of crosslinking sites.

  • Add the catalyst (typically 0.1-0.5 mol % of the total acid content).

  • Heat the mixture under a nitrogen atmosphere with stirring to 150-180 °C for 4-6 hours to facilitate esterification.

  • Apply a vacuum (e.g., <1 Torr) and continue heating for 12-24 hours to remove water and drive the polymerization to a higher molecular weight.

  • Cool the resulting viscous polymer to room temperature for characterization.

Photo-Crosslinking of the Functionalized Polyester

Materials:

  • Synthesized alkyne-functionalized polyester

  • A dithiol crosslinker (e.g., dithiothreitol (DTT) or 1,2-ethanedithiol)

  • A photoinitiator (e.g., Irgacure 2959 or benzophenone)[12][13]

  • Solvent (if necessary, e.g., dichloromethane or dimethylformamide)

  • UV light source (e.g., 365 nm lamp)[14]

Protocol:

  • Dissolve the alkyne-functionalized polyester in a suitable solvent to form a viscous resin.

  • Add the photoinitiator (typically 1-5 wt %).

  • Add the dithiol crosslinker. The stoichiometry of thiol to alkyne groups can be varied to control the crosslinking density and material properties.

  • Cast the resin into a mold or as a thin film.

  • Expose the resin to UV light (e.g., 365 nm) for a specified time (typically 1-10 minutes) to induce crosslinking.[15] The liquid resin will solidify into a crosslinked polymer network.

Workflow for Photo-Crosslinkable Polymer Synthesis

G cluster_synthesis Polyester Synthesis cluster_crosslinking Photo-Crosslinking monomers (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid + Diol + Dicarboxylic Acid reaction Melt Polycondensation (150-180°C, N2 then Vacuum) monomers->reaction catalyst Catalyst (e.g., Tin(II) 2-ethylhexanoate) catalyst->reaction polymer Alkyne-Functionalized Polyester reaction->polymer resin Polyester + Dithiol + Photoinitiator polymer->resin uv UV Irradiation (e.g., 365 nm) resin->uv crosslinked Crosslinked Polymer Network uv->crosslinked

Caption: Workflow for synthesizing and photo-crosslinking polymers.

Application II: Photo-Patternable Surfaces

The alkyne group of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid can be used to functionalize surfaces, which can then be patterned using light-mediated reactions. This is highly relevant for creating microarrays, biosensors, and patterned cell culture substrates.

Surface Functionalization

Materials:

  • Substrate with appropriate functional groups (e.g., amine-functionalized glass slides)

  • (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid

  • Coupling agents (e.g., EDC/NHS)

  • Anhydrous solvent (e.g., DMF)

Protocol:

  • Activate the carboxylic acid of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid with EDC and NHS in anhydrous DMF for 15-30 minutes at room temperature.

  • Immerse the amine-functionalized substrate in the activated acid solution and react for 2-4 hours at room temperature or overnight at 4 °C.

  • Rinse the substrate thoroughly with DMF, followed by ethanol and water, and dry under a stream of nitrogen.

Photo-Patterning with a Thiol-Containing Molecule

Materials:

  • Alkyne-functionalized surface

  • A thiol-containing molecule of interest (e.g., a fluorescent dye with a thiol group, a peptide with a terminal cysteine)

  • Photoinitiator

  • Photomask

Protocol:

  • Prepare a solution of the thiol-containing molecule and a photoinitiator in an appropriate buffer or solvent.

  • Cover the alkyne-functionalized surface with this solution.

  • Place a photomask with the desired pattern over the surface.

  • Expose the setup to UV light. In the irradiated regions, the thiol will react with the surface-bound alkynes.

  • Wash the surface to remove unreacted molecules, revealing the patterned surface.

Workflow for Surface Photo-Patterning

G cluster_functionalization Surface Functionalization cluster_patterning Photo-Patterning substrate Amine-Functionalized Substrate coupling EDC/NHS Coupling substrate->coupling acid (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid acid->coupling alkyne_surface Alkyne-Functionalized Surface coupling->alkyne_surface thiol_solution Solution of Thiol-Molecule + Photoinitiator alkyne_surface->thiol_solution uv_irradiation UV Irradiation thiol_solution->uv_irradiation photomask Photomask photomask->uv_irradiation patterned_surface Patterned Surface uv_irradiation->patterned_surface

Caption: Workflow for surface functionalization and photo-patterning.

Characterization of Photochemical Materials

A suite of analytical techniques is necessary to validate the synthesis and photochemical modification of materials derived from (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.

Technique Purpose Expected Outcome
NMR Spectroscopy Confirm the structure of the functionalized polyester and monitor the disappearance of alkyne signals during crosslinking.Presence of characteristic peaks for the monomer units in the polymer. Decrease in the intensity of the alkyne proton peak upon UV irradiation in the presence of a thiol.[11]
FTIR Spectroscopy Identify functional groups and monitor the reaction progress.Appearance of ester carbonyl peaks in the polymer. Disappearance of the alkyne C-H stretch (around 3300 cm⁻¹) after crosslinking.
Gel Permeation Chromatography (GPC) Determine the molecular weight and polydispersity of the synthesized polyester.Provides Mn, Mw, and PDI values to ensure successful polymerization.
Photorheology Study the kinetics of the photo-crosslinking process in real-time.Measurement of the storage and loss moduli (G' and G'') as a function of UV exposure time to determine the gel point.[11]
UV-Vis Spectroscopy Determine the absorption spectrum of the compound and resulting materials to select an appropriate irradiation wavelength.Identify the λmax of the hydroxyphenyl chromophore to ensure overlap with the emission spectrum of the UV lamp.
Contact Angle Goniometry Characterize the surface properties before and after functionalization and patterning.Changes in surface wettability indicating successful modification.
Fluorescence Microscopy Visualize patterned surfaces when a fluorescent thiol is used.Emission only from the UV-exposed regions of the surface.

Safety and Handling

Working with photochemicals requires strict adherence to safety protocols to mitigate potential hazards.[16][17][18]

  • Personal Protective Equipment (PPE): Always wear UV-blocking safety glasses, a lab coat, and appropriate chemical-resistant gloves.[19]

  • UV Radiation: UV light sources can cause severe eye and skin damage. Ensure that the UV source is properly shielded, and never look directly at the lamp.

  • Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid and its derivatives should be treated as potentially hazardous. Consult the Safety Data Sheet (SDS) for all reagents before use.[20]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Conclusion

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is a promising, yet underutilized, molecule for the development of novel photochemical materials. Its unique combination of a chromophore, a reactive alkyne, and a versatile carboxylic acid handle provides a rich platform for innovation in areas such as drug delivery, tissue engineering, and biosensor development. The protocols and concepts outlined in this guide are intended to provide a solid foundation for researchers to explore the full photochemical potential of this exciting compound.

References

  • WO2019134984A1 - 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists - Google P
  • Photochemistry - MSU chemistry. (URL: [Link])

  • A Collection of Experimental Standard Procedures in Synthetic Photochemistry. (URL: [Link])

  • Photochemical Characteristics → Term - Lifestyle → Sustainability Directory. (URL: [Link])

  • SAFETY AND DISPOSAL GUIDELINES FOR THE USE OF PHOTOGRAPHIC CHEMICALS I. I. Introduction - Florida Atlantic University. (URL: [Link])

  • Design and Synthesis of Minimalist Terminal Alkyne-Containing Diazirine Photo-Crosslinkers and Their Incorporation into Kinase Inhibitors for Cell- and Tissue-Based Proteome Profiling | Request PDF - ResearchGate. (URL: [Link])

  • Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC - NIH. (URL: [Link])

  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC. (URL: [Link])

  • Photochemistry - Wikipedia. (URL: [Link])

  • (Top) A General Procedure for Protein Photo-Cross-Linking Using a... - ResearchGate. (URL: [Link])

  • Laboratory safety regulations for 'Photochemistry' | Mind Map - EdrawMind. (URL: [Link])

  • Photochemical reactions of biomass derived platform chemicals - PMC - PubMed Central. (URL: [Link])

  • Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity - MDPI. (URL: [Link])

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters | ACS Omega - ACS Publications. (URL: [Link])

  • Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols - Beilstein Archives. (URL: [Link])

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  • Photochemistry and Photophysics in Silica-Based Materials: Ultrafast and Single Molecule Spectroscopy Observation | Chemical Reviews - ACS Publications. (URL: [Link])

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - PMC - NIH. (URL: [Link])

  • Materials Applications | Photochemistry Class Notes - Fiveable. (URL: [Link])

  • Tuning Ag/Co Metal Ion Composition to Control in Situ Nanoparticle Formation, Photochemical Behavior, and Magnetic–Dielectric Properties of UV–Cured Epoxy Diacrylate Nanocomposites - MDPI. (URL: [Link])

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  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (URL: [Link])

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (URL: [Link])

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Application Notes and Protocols for In Vitro Assays of GPR40 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: GPR40 (FFAR1) as a Therapeutic Target for Type 2 Diabetes

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for the management of type 2 diabetes mellitus.[1] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[2] This activation plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS), a key process for maintaining glucose homeostasis.[2][3]

The therapeutic appeal of GPR40 agonists lies in their glucose-dependent mechanism of action.[1] Unlike other insulin secretagogues, such as sulfonylureas, GPR40 agonists stimulate insulin release only in the presence of elevated blood glucose levels. This significantly reduces the risk of hypoglycemia, a common and dangerous side effect of many antidiabetic medications.

The primary signaling pathway activated by GPR40 involves the Gαq/11 protein, which in turn activates phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations, a critical step for insulin granule exocytosis.[2] Interestingly, some synthetic GPR40 agonists have been shown to also couple to the Gαs protein, leading to the production of cyclic AMP (cAMP), which can further enhance insulin secretion.[4]

This document provides detailed application notes and protocols for a suite of robust in vitro assays designed to identify and characterize GPR40 agonists, from initial high-throughput screening to detailed mechanistic studies.

I. GPR40 Signaling Pathway

The activation of GPR40 by an agonist initiates a cascade of intracellular events that culminate in the potentiation of glucose-stimulated insulin secretion. The following diagram illustrates the primary Gαq-mediated signaling pathway, as well as the alternative Gαs-mediated pathway that can be engaged by certain biased agonists.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_g_protein G Protein Coupling cluster_downstream Downstream Effectors cluster_second_messengers Second Messengers cluster_cellular_response Cellular Response GPR40 GPR40/FFAR1 Gq Gαq/11 GPR40->Gq Activates Gs Gαs GPR40->Gs Activates (Biased Agonists) Agonist GPR40 Agonist Agonist->GPR40 Binds PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Triggers Insulin_secretion Insulin Secretion DAG->Insulin_secretion Potentiates cAMP->Insulin_secretion Potentiates Ca_release->Insulin_secretion Stimulates

Caption: GPR40 Signaling Pathways.

II. Calcium Mobilization Assay

Application Note:

The measurement of intracellular calcium mobilization is a primary and robust method for screening and characterizing GPR40 agonists that act via the canonical Gαq pathway.[5] This assay utilizes calcium-sensitive fluorescent dyes, such as Fluo-4 AM, which exhibit a significant increase in fluorescence intensity upon binding to free cytosolic calcium.[5] The assay is highly amenable to high-throughput screening (HTS) in 96- or 384-well formats using a fluorescence plate reader equipped with an automated liquid handling system, such as a FLIPR (Fluorometric Imaging Plate Reader).[5]

Causality Behind Experimental Choices:

  • Cell Line Selection: Recombinant cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing human GPR40, are commonly used.[6] These cells provide a clean and robust signaling window with low background, as they do not endogenously express GPR40 at high levels.

  • Fluorescent Dye: Fluo-4 AM is a widely used dye due to its high fluorescence quantum yield and significant fluorescence enhancement upon calcium binding. The "AM" ester moiety allows the dye to be loaded into cells passively, where intracellular esterases cleave the AM group, trapping the active dye in the cytoplasm.

  • Probenecid: This reagent is often included in the dye loading buffer to inhibit organic anion transporters in the cell membrane, which can otherwise extrude the fluorescent dye from the cytoplasm, leading to a reduced signal.

Experimental Protocol: High-Throughput Calcium Mobilization Assay

  • Cell Culture and Plating:

    • Culture CHO-K1 cells stably expressing human GPR40 in a suitable medium (e.g., F-12K Medium with 10% FBS and a selection antibiotic).

    • The day before the assay, harvest the cells and plate them in black-walled, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and probenecid in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C, protected from light.

  • Compound Plate Preparation:

    • Prepare serial dilutions of the test compounds (GPR40 agonists) in the assay buffer in a separate plate. Include a positive control (a known GPR40 agonist) and a negative control (vehicle).

  • Fluorescence Measurement:

    • Place the cell plate and the compound plate into the fluorescence plate reader (e.g., FLIPR).

    • Set the instrument to measure fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

    • Establish a stable baseline fluorescence reading for a few seconds.

    • The instrument's integrated pipettor then adds the compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for several minutes to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the fluorescence response against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the EC50 value (the concentration of agonist that gives half-maximal response) for each compound using a non-linear regression analysis (e.g., four-parameter logistic fit).

Calcium_Mobilization_Workflow Start Start Plate_Cells Plate GPR40-expressing cells in 96/384-well plates Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Load_Dye Load cells with Fluo-4 AM (1 hour at 37°C) Incubate_Overnight->Load_Dye FLIPR_Assay Measure fluorescence in FLIPR: 1. Establish baseline 2. Add compound 3. Record Ca²⁺ transient Load_Dye->FLIPR_Assay Prepare_Compounds Prepare compound dilution plate Prepare_Compounds->FLIPR_Assay Data_Analysis Analyze data: - Calculate ΔRFU - Generate dose-response curve - Determine EC₅₀ FLIPR_Assay->Data_Analysis End End Data_Analysis->End

Caption: Calcium Mobilization Assay Workflow.

III. cAMP Accumulation Assay

Application Note:

While GPR40 primarily signals through Gαq, some synthetic agonists exhibit biased agonism, also activating the Gαs pathway and leading to an increase in intracellular cAMP.[4] Measuring cAMP accumulation is therefore crucial for characterizing the full signaling profile of a GPR40 agonist. Various commercial kits are available for this purpose, often based on competitive immunoassays using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[7][8]

Causality Behind Experimental Choices:

  • Assay Principle: These assays typically involve a competition between cellular cAMP and a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.

  • Phosphodiesterase (PDE) Inhibitor: Cells contain PDEs that rapidly degrade cAMP. To enable the accumulation of a measurable amount of cAMP, a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), is included in the assay buffer.

  • Forskolin: In some assay formats, particularly for detecting Gαi coupling (which is not the primary GPR40 pathway but is relevant in GPCR research), forskolin is used to stimulate adenylyl cyclase and elevate basal cAMP levels.

Experimental Protocol: HTRF-Based cAMP Assay

  • Cell Culture and Plating:

    • Use a GPR40-expressing cell line (e.g., CHO-GPR40) and plate in a suitable microplate (e.g., 384-well) as described for the calcium assay.

  • Compound Stimulation:

    • On the day of the assay, remove the culture medium and add assay buffer containing a PDE inhibitor (e.g., IBMX).

    • Add the test compounds at various concentrations and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and Detection:

    • Add the HTRF lysis buffer containing the two detection reagents: a cAMP-d2 tracer and an anti-cAMP antibody labeled with a cryptate.

    • Incubate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.

  • Signal Measurement:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

    • The ratio of the two emission signals is calculated and is inversely proportional to the concentration of cAMP in the well.

  • Data Analysis:

    • Convert the HTRF ratio to cAMP concentration using a standard curve generated with known amounts of cAMP.

    • Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

IV. Glucose-Stimulated Insulin Secretion (GSIS) Assay

Application Note:

The ultimate functional readout for an antidiabetic GPR40 agonist is its ability to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1] This assay is typically performed using either pancreatic β-cell lines (e.g., INS-1, MIN6) or, for greater physiological relevance, isolated primary pancreatic islets from rodents or humans.[9][10]

Causality Behind Experimental Choices:

  • Glucose Concentrations: The assay involves sequential incubations in low glucose (e.g., 2.8 mM), which establishes a basal insulin secretion level, followed by high glucose (e.g., 16.7 mM), which stimulates insulin secretion. The GPR40 agonist is typically added along with the high glucose to assess its potentiating effect.

  • Cell System: While cell lines are more convenient and provide higher throughput, primary islets better represent the physiology of the pancreas, which includes various cell types that can influence β-cell function.[11]

  • Insulin Quantification: Secreted insulin in the supernatant is typically measured using a highly sensitive immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF assay.

Experimental Protocol: Static GSIS Assay with INS-1 Cells

  • Cell Culture and Plating:

    • Culture INS-1 cells in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

    • Plate the cells in 24-well plates and grow to ~80-90% confluency.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low glucose concentration (e.g., 2.8 mM).

    • Pre-incubate the cells in the low-glucose KRBH buffer for 1-2 hours at 37°C to allow them to equilibrate and establish a basal state.

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add fresh KRBH buffer with different conditions to triplicate wells:

      • Low glucose (2.8 mM) - Basal secretion

      • High glucose (16.7 mM) - Stimulated secretion

      • High glucose (16.7 mM) + GPR40 agonist (at various concentrations) - Potentiated secretion

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection and Insulin Measurement:

    • After incubation, carefully collect the supernatant from each well.

    • Centrifuge the supernatant briefly to pellet any detached cells.

    • Measure the insulin concentration in the supernatant using a rat insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the amount of secreted insulin to the total protein content or DNA content of the cells in each well.

    • Express the results as fold-increase over the basal (low glucose) secretion.

    • For the agonist, plot the fold-increase in insulin secretion against the agonist concentration to determine its EC50 for potentiation of GSIS.

V. Data Summary and Interpretation

The data obtained from these assays should be compiled and analyzed to build a comprehensive profile of the GPR40 agonist.

Table 1: Example Data for a Novel GPR40 Agonist

AssayParameterValue
Calcium Mobilization EC5050 nM
Emax (% of control)95%
cAMP Accumulation EC50>10 µM
Emax (% of control)<10%
GSIS (INS-1 cells) EC50 (Potentiation)150 nM
Fold-increase over high glucose2.5-fold

Interpretation:

The example data in Table 1 suggests that the novel compound is a potent and full agonist of the GPR40 receptor, primarily signaling through the Gαq/calcium pathway, as indicated by the potent EC50 in the calcium mobilization assay and the lack of significant cAMP accumulation. The compound effectively potentiates glucose-stimulated insulin secretion in a pancreatic β-cell line, confirming its potential as an antidiabetic agent.

VI. References

  • GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. National Institutes of Health. Available at: [Link]

  • Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. National Institutes of Health. Available at: [Link]

  • A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell. National Institutes of Health. Available at: [Link]

  • Mechanistic Studies on the Stereoselectivity of FFAR1 Modulators. ACS Publications. Available at: [Link]

  • A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay. bioRxiv. Available at: [Link]

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Application Notes & Protocols: A Hierarchical Strategy for Screening (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid Derivatives for Anticancer Properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticancer Agents

The landscape of oncology is perpetually evolving, driven by the urgent need for more effective and selective therapeutic agents.[1][2] Small molecule inhibitors, prized for their potential for oral bioavailability and tailored design, represent a cornerstone of modern cancer drug discovery.[1][3] Within this domain, phenolic acid scaffolds, such as hydroxycinnamic acids, have garnered significant attention for their inherent antioxidant, anti-inflammatory, and apoptosis-inducing capabilities.[4] This guide focuses on a specific, promising scaffold: (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid .

While the parent compound and its derivatives have been explored as GPR40 receptor agonists for metabolic diseases, the structural motifs present—a phenolic ring and a carboxylic acid function—are common in compounds with demonstrated anticancer activity.[5] Furthermore, related structures like 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promising cytotoxic and antioxidant activities, suggesting that the 4-hydroxyphenyl moiety is a valuable pharmacophore for anticancer drug design.[6][7]

This document provides a comprehensive, field-proven framework for the systematic screening and characterization of novel (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering a hierarchical approach that progresses from high-throughput primary screening to detailed mechanistic elucidation and preliminary in vivo validation.

The Screening Cascade: A Multi-Tiered Approach

A successful screening campaign does not rely on a single assay but rather on a logical, tiered progression of experiments. This ensures that resources are focused on the most promising candidates. Our proposed strategy triages compounds based on cytotoxicity, mechanism of action, and selectivity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Mechanistic Insight cluster_2 Tier 3: Advanced Characterization primary_screen High-Throughput Cytotoxicity Screening (e.g., MTT/XTT Assay) hits Identified 'Hits' primary_screen->hits IC50 < Threshold apoptosis Apoptosis Induction Assays (Caspase Activity, Annexin V) leads Validated 'Leads' apoptosis->leads cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) cell_cycle->leads selectivity Selectivity Profiling (Normal vs. Cancer Cell Lines) invivo In Vivo Efficacy Studies (Xenograft Models) selectivity->invivo Favorable Selectivity Index candidate Preclinical Candidate invivo->candidate library Derivative Library of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid library->primary_screen Broad Panel of Cancer Cell Lines hits->apoptosis Dose-Response hits->cell_cycle Time-Course leads->selectivity Characterize Therapeutic Window G cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Pathway hit Cytotoxic 'Hit' (Low IC50) caspase Caspase-3/7 Activation Assay (Fluorometric/Luminometric) hit->caspase Is cell death programmed? pi_stain Propidium Iodide Staining (Flow Cytometry) hit->pi_stain Is cell proliferation halted? annexin Annexin V / PI Staining (Flow Cytometry) result_apo Conclusion: Induces Apoptosis caspase->result_apo Increased Caspase Activity annexin->result_apo Increased Annexin V+ Cells result_cc Conclusion: Induces Cell Cycle Arrest pi_stain->result_cc Accumulation in G2/M or G0/G1

Figure 2: Workflow for In Vitro Mechanistic Analysis of a Hit Compound.

Protocol: Apoptosis Detection via Caspase-3/7 Activation

Rationale & Causality: Apoptosis is executed by a family of proteases called caspases. [8]Caspases-3 and -7 are key "executioner" caspases. [9]Assays for their activity use a specific peptide substrate (DEVD) linked to a reporter molecule (a fluorophore or luminophore). [9][10]When active caspases in apoptotic cells cleave the DEVD peptide, the reporter is released, generating a measurable signal that is directly proportional to the level of apoptosis. [9]This is a robust method for quantifying an early event in the apoptotic cascade. [11][12] Methodology:

  • Cell Seeding & Treatment: Seed cells in a white-walled, clear-bottom 96-well plate (for luminescence) or a black-walled, clear-bottom plate (for fluorescence) at the same density as the viability assay.

  • Treat cells with the hit compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 6, 12, 24 hours).

  • Assay Procedure:

    • Use a commercial kit (e.g., CellEvent™ Caspase-3/7 Green, Thermo Fisher) and follow the manufacturer's protocol.

    • Typically, this involves adding the caspase reagent directly to the wells and incubating for 30-60 minutes at 37°C.

    • Measure fluorescence (e.g., Ex/Em ~630/650 nm) or luminescence using a plate reader.

  • Data Analysis: Normalize the signal to the number of cells (can be done in parallel using a viability assay like CellTiter-Glo®) or express it as a fold-change over the vehicle control.

TreatmentCaspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control1.0
HPH-001 (6.25 µM)1.8
HPH-001 (12.5 µM)4.5
HPH-001 (25 µM)8.2

Table 2: Example Data for Caspase-3/7 Activation in A549 Cells.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

Rationale & Causality: Many anticancer drugs function by disrupting the cell cycle, causing cells to arrest at a specific phase (G0/G1, S, or G2/M) and preventing them from proliferating. [13]Propidium iodide (PI) is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA. [14][15]The amount of fluorescence emitted by a PI-stained cell is therefore directly proportional to its DNA content. Flow cytometry can measure this fluorescence on a single-cell basis, allowing researchers to determine the percentage of the cell population in each phase of the cycle. [14]RNase treatment is essential to prevent PI from binding to double-stranded RNA. [15] Methodology:

  • Cell Culture & Treatment:

    • Culture cells in 6-well plates to obtain a sufficient number of cells (~1 x 10⁶).

    • Treat cells with the hit compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting & Fixation:

    • Harvest both adherent and floating cells (to include apoptotic cells) and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This is a critical step to prevent cell clumping. [15][16] * Incubate at 4°C for at least 1 hour (or store at -20°C for longer periods).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS). [16][17] * Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the red channel (~600 nm).

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Treatment (24h)% G0/G1% S% G2/M
Vehicle Control55.224.120.7
HPH-001 (12.5 µM)20.115.564.4

Table 3: Example Data for Cell Cycle Arrest in A549 Cells.

Tier 3: Advanced Characterization of "Leads"

Hits that show a clear and potent mechanism of action (e.g., strong apoptosis induction) are promoted to "lead" status. The final stages of preclinical screening focus on selectivity and in vivo efficacy.

Selectivity Profiling

Rationale & Causality: An ideal anticancer drug should be highly toxic to cancer cells while sparing normal, healthy cells. This "therapeutic window" is a critical determinant of a drug's potential clinical success. This is assessed by comparing the IC50 of a lead compound in cancer cell lines versus non-cancerous cell lines (e.g., human fibroblasts like IMR-90 or epithelial cells like BEAS-2B). A high selectivity index (SI = IC50_normal / IC50_cancer) is desirable.

In Vivo Efficacy in Xenograft Models

Rationale & Causality: While in vitro assays are invaluable, they do not fully recapitulate the complex tumor microenvironment. [18][19]In vivo models are essential for evaluating a compound's efficacy in a physiological context. [20]The most common approach is the human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice (e.g., athymic nude or SCID mice). [20][21]This allows for the assessment of a drug's ability to inhibit tumor growth in a living organism. [22] Methodology (Abbreviated):

  • Model Establishment: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 x 10⁶ A549 cells) into the flank of immunocompromised mice. [20]2. Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a specified size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Treatment: Administer the lead compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) based on preliminary pharmacokinetic studies. [23][24][25]The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. Tumors are then excised and weighed.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the drug's efficacy.

Conclusion

The screening cascade detailed in these application notes provides a robust, logical, and efficient pathway for identifying and characterizing novel (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid derivatives with anticancer potential. By progressing from broad cytotoxicity screening to in-depth mechanistic studies and finally to in vivo validation, this strategy maximizes the probability of identifying lead compounds with genuine therapeutic promise. Each step is designed to answer a critical question, ensuring that only the most viable candidates advance, thereby saving valuable time and resources in the long and challenging process of anticancer drug development.

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Application Notes and Protocols for Evaluating the Antioxidant Capacity of Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Antioxidant Capacity Evaluation in Drug Discovery and Development

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Antioxidants are compounds that can prevent or slow down the damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.[3] Consequently, the discovery and development of novel compounds with significant antioxidant capacity represent a promising therapeutic strategy.

The evaluation of a compound's antioxidant potential is a crucial step in its preclinical assessment. A multitude of assays have been developed to quantify this activity, each with its own distinct mechanism, advantages, and limitations.[4][5] The choice of an appropriate assay is paramount and should be guided by the specific research question, the chemical nature of the compound under investigation, and the desired level of biological relevance.[4][6]

This comprehensive guide provides an in-depth overview of the most widely employed methods for evaluating antioxidant capacity. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical protocols necessary to make informed decisions and generate robust, reproducible data. We will explore both chemical-based assays that measure the intrinsic radical scavenging or reducing ability of a compound and cell-based assays that provide a more physiologically relevant assessment of antioxidant activity.

Navigating the Landscape of Antioxidant Assays: A Strategic Approach

The selection of an antioxidant assay is not a one-size-fits-all decision. A tiered approach, starting with simple, high-throughput chemical assays for initial screening, followed by more complex and biologically relevant cellular assays for lead compounds, is often the most effective strategy. The primary mechanisms by which antioxidants exert their effects can be broadly categorized into two main types: hydrogen atom transfer (HAT) and single electron transfer (SET).[7] Understanding the underlying mechanism of each assay is crucial for the correct interpretation of the results.

Here, we will delve into the principles and protocols of five key assays that represent a comprehensive toolkit for antioxidant capacity evaluation:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A rapid and straightforward SET-based assay for initial screening.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Another versatile SET-based assay with applicability to both hydrophilic and lipophilic compounds.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: An SET-based assay that measures the ability of a compound to reduce ferric iron.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: A HAT-based assay that measures the inhibition of peroxyl radical-induced oxidation.

  • Cellular Antioxidant Activity (CAA) Assay: A cell-based assay that provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.

The following sections will provide a detailed exploration of each of these methods, including their theoretical underpinnings, step-by-step protocols, and guidance on data interpretation.

Comparative Overview of Common Antioxidant Assays

To facilitate the selection of the most appropriate assay for your research needs, the following table summarizes the key characteristics of the methods discussed in this guide.

AssayPrincipleRadical/OxidantMeasurementThroughputAdvantagesDisadvantages
DPPH Single Electron Transfer (SET)[3][8]DPPH• (stable radical)Colorimetric (decrease in absorbance at ~517 nm)[9]HighSimple, rapid, inexpensive, uses a stable radical.[3][4]Not representative of physiological radicals, potential for interference from colored compounds.[8][10]
ABTS Single Electron Transfer (SET)[11]ABTS•+ (radical cation)Colorimetric (decrease in absorbance at ~734 nm)[11][12]HighApplicable to both hydrophilic and lipophilic compounds, stable radical.[10]Radical is not physiologically relevant, can be a lengthy pre-assay radical generation step.[11]
FRAP Single Electron Transfer (SET)Fe³⁺-TPTZ complexColorimetric (formation of Fe²⁺-TPTZ complex at ~593 nm)[13]HighSimple, rapid, inexpensive, automated protocols are available.Measures total reducing power, not specific to radical scavenging; reaction at non-physiological pH.[14]
ORAC Hydrogen Atom Transfer (HAT)[15]Peroxyl radicals (AAPH)Fluorometric (decay of a fluorescent probe)[2][15]Medium to HighUses a biologically relevant radical source, applicable to both hydrophilic and lipophilic compounds.Requires a fluorescence plate reader, can be sensitive to temperature fluctuations.[14]
CAA Cellular Uptake and Radical ScavengingPeroxyl radicals (AAPH) within cells[16]Fluorometric (inhibition of DCF fluorescence)[16][17]MediumMore biologically relevant as it accounts for cell uptake and metabolism.[16][18][19]More complex and time-consuming, results can be influenced by cell type and culture conditions.[16]

Detailed Application Notes and Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[3][8] The DPPH radical is a deep violet-colored compound with a characteristic absorbance maximum around 517 nm.[9] Upon reduction by an antioxidant, the violet color of the DPPH radical fades to a pale yellow, and the absorbance at 517 nm decreases.[9][20] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Causality Behind Experimental Choices: The choice of methanol or ethanol as a solvent is due to the good solubility of the DPPH radical and many antioxidant compounds in these solvents. The 30-minute incubation time is a standard duration that allows for the reaction to reach a steady state for many common antioxidants. A standard antioxidant, such as ascorbic acid or Trolox, is used to create a calibration curve, allowing for the quantification of the antioxidant capacity of the test compound in terms of equivalents of the standard.

Diagram of DPPH Radical Scavenging

DPPH_Scavenging DPPH_violet DPPH• (Violet) DPPH_H_yellow DPPH-H (Yellow) DPPH_violet->DPPH_H_yellow + Antioxidant-H Antioxidant_H Antioxidant-H Antioxidant_radical Antioxidant• Antioxidant_H->Antioxidant_radical - H•

Caption: Reduction of the DPPH radical by an antioxidant.

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

    • Test Compound Stock Solution: Prepare a stock solution of the novel compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration.

    • Standard Solution (e.g., Ascorbic Acid or Trolox): Prepare a stock solution of the standard antioxidant in the same solvent as the test compound. Create a series of dilutions to generate a standard curve (e.g., 0-100 µg/mL).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the sample or standard solution to each well.

    • Add 180 µL of the DPPH working solution to each well.

    • Mix gently by pipetting.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

    • Measure the absorbance at 517 nm using a microplate reader.[9]

    • A blank well should contain 20 µL of the solvent and 180 µL of the DPPH solution. A control well should contain 20 µL of the solvent and 180 µL of methanol (or the solvent used for DPPH).

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot a standard curve of the percentage inhibition versus the concentration of the standard antioxidant.

    • Determine the IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) from the dose-response curve.

    • The antioxidant capacity can also be expressed as Ascorbic Acid Equivalents (AAE) or Trolox Equivalents (TE) by comparing the scavenging activity of the sample to that of the standard.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[11] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[11] The resulting radical has a characteristic blue-green color with a maximum absorbance at 734 nm.[11][12] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the absorbance at 734 nm decreases. The extent of decolorization is proportional to the antioxidant's concentration and its radical scavenging capacity.

Causality Behind Experimental Choices: The 12-16 hour incubation period for ABTS and potassium persulfate ensures the complete formation of the ABTS radical cation.[11] The pH of the reaction is typically controlled, as the redox potential of many antioxidants is pH-dependent. The use of a standard like Trolox, a water-soluble analog of vitamin E, allows for the quantification of the antioxidant capacity in a standardized unit (Trolox Equivalents).

Diagram of ABTS Assay Workflow

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution ABTS 7 mM ABTS Mix Mix 1:1 ABTS->Mix K2S2O8 2.45 mM K₂S₂O₈ K2S2O8->Mix Incubate Incubate 12-16h in dark Mix->Incubate ABTS_radical ABTS•+ Solution (Blue-Green) Incubate->ABTS_radical Dilute Dilute to Abs ~0.7 at 734 nm ABTS_radical->Dilute Add_ABTS Add diluted ABTS•+ solution Dilute->Add_ABTS Add_Sample Add Sample/ Standard to well Add_Sample->Add_ABTS Incubate_Assay Incubate at RT Add_ABTS->Incubate_Assay Read_Abs Read Absorbance at 734 nm Incubate_Assay->Read_Abs

Caption: Workflow for the ABTS radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.

    • Potassium Persulfate Stock Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Radical Cation Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate stock solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11]

    • On the day of the assay, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

    • Test Compound and Standard Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the sample or standard solution to each well.

    • Add 190 µL of the diluted ABTS•+ working solution to each well.

    • Mix and incubate at room temperature for 7 minutes.[21]

    • Measure the absorbance at 734 nm.

    • A blank well should contain 10 µL of the solvent and 190 µL of the diluted ABTS•+ solution.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Determine the IC₅₀ value or express the antioxidant capacity as Trolox Equivalents (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The assay is conducted at an acidic pH (3.6), under which the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced by the antioxidant to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex.[13] This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[13] The change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample.

Causality Behind Experimental Choices: The acidic pH of 3.6 is crucial for the assay as it maintains iron solubility and drives the reduction reaction. The use of TPTZ as a chelating agent for Fe²⁺ results in a stable, colored complex that can be easily quantified spectrophotometrically. A standard curve is generated using a known concentration of FeSO₄, allowing the results to be expressed as ferric reducing ability in terms of Fe²⁺ equivalents.

Diagram of FRAP Assay Principle

FRAP_Principle Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ + Antioxidant (at pH 3.6) Antioxidant Antioxidant Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant - e⁻

Caption: The chemical principle of the FRAP assay.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the volume to 1 L with water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Ferrous Sulfate (FeSO₄) Standard: Prepare a 1 mM stock solution of FeSO₄·7H₂O in water. Create a series of dilutions for the standard curve (e.g., 0-1000 µM).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the sample, standard, or blank (solvent) to each well.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Mix and incubate at 37°C for 4 minutes.[22]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Plot a standard curve of absorbance versus the concentration of the FeSO₄ standard.

    • Determine the FRAP value of the sample from the standard curve and express it as µM Fe²⁺ equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[2][15] The assay uses AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a source of peroxyl radicals upon thermal decomposition.[15][23] In the absence of an antioxidant, the peroxyl radicals quench the fluorescence of the probe (typically fluorescein).[2][15] Antioxidants present in the sample scavenge the peroxyl radicals, thereby preserving the fluorescence of the probe.[2] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[15]

Causality Behind Experimental Choices: AAPH is chosen as the radical generator because it produces peroxyl radicals at a constant rate upon thermal decomposition at 37°C, mimicking a biologically relevant radical species. Fluorescein is a commonly used fluorescent probe due to its high quantum yield and sensitivity to oxidation. The use of Trolox as a standard allows for a standardized quantification of antioxidant capacity. The kinetic measurement of fluorescence decay provides a more comprehensive assessment of antioxidant activity compared to endpoint assays.

Protocol:

  • Reagent Preparation:

    • Fluorescein Stock Solution (10 µM): Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • AAPH Solution (240 mM): Prepare a 240 mM solution of AAPH in 75 mM phosphate buffer (pH 7.4). Prepare this solution fresh daily.

    • Trolox Standard: Prepare a stock solution of Trolox in 75 mM phosphate buffer (pH 7.4). Create a series of dilutions for the standard curve.

    • Test Compound: Dissolve the test compound in a suitable solvent and dilute with 75 mM phosphate buffer (pH 7.4).

  • Assay Procedure (96-well black plate):

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to each well.[2][24]

    • Add 150 µL of the fluorescein working solution to each well.[2][24]

    • Mix and incubate at 37°C for 30 minutes.[24]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[2][24]

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically every 1-5 minutes for at least 60 minutes, using an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.

    • Plot a standard curve of Net AUC versus the concentration of Trolox.

    • Determine the ORAC value of the sample from the standard curve and express it as µM Trolox Equivalents (TE).

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment.[16][19] It accounts for factors such as cell uptake, metabolism, and localization of the antioxidant.[16][18] The assay utilizes a cell-permeable, non-fluorescent probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA).[16] Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH) within the cell.[16] Subsequently, AAPH is added to the cells to generate peroxyl radicals, which oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17] The presence of an antioxidant inhibits the oxidation of DCFH, leading to a reduction in fluorescence.[17] The antioxidant activity is quantified by measuring the inhibition of DCF formation.

Causality Behind Experimental Choices: The use of a human cell line, such as HepG2, provides a biologically relevant system with active metabolic processes.[16] DCFH-DA is an ideal probe as it is cell-permeable and becomes fluorescent only upon oxidation within the cell. AAPH is used as a biologically relevant radical source. Quercetin is often used as a standard due to its well-characterized antioxidant properties and cellular uptake.

Diagram of Cellular Antioxidant Activity (CAA) Assay

CAA_Assay cluster_cell Inside the Cell DCFH_DA_out DCFH-DA (Added to cells) DCFH DCFH (Non-fluorescent) DCFH_DA_out->DCFH Esterases DCFH_DA_out->DCFH DCF DCF (Fluorescent) DCFH->DCF Oxidation AAPH AAPH Peroxyl_Radicals Peroxyl Radicals AAPH->Peroxyl_Radicals Generates Antioxidant Antioxidant Antioxidant->Peroxyl_Radicals Scavenges AAPH_out AAPH (Added to cells) AAPH_out->AAPH Antioxidant_out Antioxidant (Added to cells) Antioxidant_out->Antioxidant

Caption: Principle of the Cellular Antioxidant Activity (CAA) assay.

Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HepG2 human hepatoma cells) in a 96-well, black, clear-bottom plate until confluent.

  • Assay Procedure:

    • Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).

    • Treat the cells with 100 µL of treatment medium containing the test compound or standard (e.g., quercetin) at various concentrations and 25 µM DCFH-DA.

    • Incubate the plate at 37°C for 1 hour.[16]

    • Remove the treatment medium and wash the cells three times with PBS.[25]

    • Add 100 µL of 600 µM AAPH solution in PBS to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure fluorescence every 5 minutes for 1 hour with excitation at 485 nm and emission at 538 nm.[16][17]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the control and treated wells.

    • Calculate the CAA units using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

    • Express the results as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the phytochemical or per 100 grams of fresh fruit.[18]

Conclusion and Future Perspectives

The evaluation of antioxidant capacity is a multifaceted process that requires a thoughtful selection of assays based on the specific research objectives. This guide has provided a detailed overview of five widely used methods, from rapid chemical screening assays to more biologically relevant cellular assays. By understanding the principles, protocols, and limitations of each method, researchers can design robust experimental strategies to accurately characterize the antioxidant potential of novel compounds.

It is important to emphasize that no single in vitro assay can fully recapitulate the complex in vivo environment.[4][5] Therefore, a combination of different assays is often recommended to obtain a comprehensive antioxidant profile.[4] Future research in this field will likely focus on the development of more physiologically relevant in vivo and ex vivo models to bridge the gap between in vitro findings and clinical outcomes.[4][26] The methodologies and insights provided in this guide serve as a solid foundation for advancing the discovery and development of next-generation antioxidant therapeutics.

References

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Google Scholar.
  • Suryasa, I. W., et al. (2019). Considerations of Choosing Antioxidant Assays: A Review. IOSR Journal.
  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. PubMed Central. Available at: [Link]

  • Arigo biolaboratories. (n.d.). ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit. Arigo biolaboratories. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc.. Available at: [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]

  • YouTube. (2021, May 18). ABTS Radical Scavenging Assay. YouTube. Available at: [Link]

  • Ou, B., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI. Available at: [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. PubMed Central. Available at: [Link]

  • Ilyasov, I. R., et al. (2020). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. Available at: [Link]

  • Valgimigli, L., & Amorati, R. (2013). Advantages and limitations of common testing methods for antioxidants. ResearchGate. Available at: [Link]

  • Apak, R., et al. (2016). Antioxidant Activity/Capacity Measurement. 1. Classification, Physicochemical Principles, Mechanisms, and Electron Transfer (ET)-Based Assays. ACS Publications. Available at: [Link]

  • Rahman, M. M., et al. (2015). Review on in vivo and in vitro methods evaluation of antioxidant activity. PubMed Central. Available at: [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

  • Active Concepts. (2015). Oxygen Radical Absorbance Capacity (ORAC) Assay. Active Concepts. Available at: [Link]

  • Zen-Bio. (2020). CAA Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

  • MDPI. (2022). Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. MDPI. Available at: [Link]

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  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc.. Available at: [Link]

  • ResearchGate. (n.d.). FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. ResearchGate. Available at: [Link]

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  • López-Alarcón, C., & Lissi, E. (2017). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. Available at: [Link]

  • Khan, S., et al. (2023). In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq. Frontiers. Available at: [Link]

  • Gulcin, İ. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. MDPI. Available at: [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. Available at: [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.. Available at: [Link]

  • Ahmad, B., et al. (2014). In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L. PubMed Central. Available at: [Link]

  • Xie, J., & Schaich, K. M. (2020). Guidelines for antioxidant assays for food components. Scilit. Available at: [Link]

  • Koytcheva, M., et al. (2012). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PubMed Central. Available at: [Link]

  • ResearchGate. (2019). Comparison between In Vitro Chemical and Ex Vivo Biological Assays to Evaluate Antioxidant Capacity of Botanical Extracts. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid in a question-and-answer format.

Asymmetric Synthesis and Chiral Induction

Question: I am observing a low enantiomeric excess (ee) for the final product. How can I improve the stereoselectivity to favor the (3S) enantiomer?

Answer:

Achieving high enantioselectivity is a critical challenge in the synthesis of chiral molecules like (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.[1] Low enantiomeric excess can stem from several factors, including the choice of chiral auxiliary or catalyst, reaction conditions, and the synthetic route itself. Here are some strategies to improve the stereoselectivity:

  • Chiral Resolution of a Racemic Mixture: A common and effective method is to synthesize the racemic 3-(4-Hydroxyphenyl)-4-hexynoic acid and then resolve the enantiomers.[2][3] This is typically done by forming diastereomeric salts with a chiral amine, such as (+)-cinchotoxine or other commercially available resolving agents.[2][4] The diastereomers can then be separated by fractional crystallization due to their different solubilities.[1][2] The desired enantiomer is then recovered by acidification.[4]

  • Asymmetric Catalysis: Employing a chiral catalyst during the formation of the stereocenter is a more direct approach.[5][6] For instance, in a synthetic route involving the addition of an alkyne to an aldehyde, a chiral catalyst can be used to direct the formation of the desired enantiomer of the resulting propargylic alcohol.[7][8] The choice of catalyst and ligands is crucial and often requires screening.[9]

  • Chiral Pool Synthesis: This strategy utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids, to introduce the desired chirality.[10]

  • Optimization of Reaction Conditions: Temperature and solvent can significantly influence the enantioselectivity of a reaction.[10] Lowering the reaction temperature can often enhance the energy difference between the transition states leading to the two enantiomers, thereby improving the enantiomeric excess. Experimenting with different solvents is also recommended, as solvent polarity can affect the conformation of the catalyst-substrate complex.[5]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

  • Salt Formation: Dissolve the racemic 3-(4-Hydroxyphenyl)-4-hexynoic acid in a suitable solvent (e.g., methanol, ethanol, or acetone). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine).

  • Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent is critical here and may require optimization.

  • Isolation: Isolate the crystals by filtration. The purity of the diastereomer can be checked by measuring its specific rotation.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.

  • Purification: The final product can be further purified by recrystallization.

Caption: Workflow for Chiral Resolution.

Sonogashira Coupling

Question: My Sonogashira coupling reaction to form the C-C bond between the aryl halide and the terminal alkyne is giving a low yield. What are the common causes and how can I optimize the reaction?

Answer:

The Sonogashira coupling is a powerful reaction for forming sp2-sp carbon-carbon bonds, but its success is sensitive to several factors.[11][12] Low yields can be attributed to catalyst deactivation, suboptimal reaction conditions, or side reactions.

Common Causes for Low Yield:

  • Catalyst Inactivity: The palladium(0) catalyst can be sensitive to air, leading to oxidation and deactivation.[11] The choice of palladium source and ligands is also critical for catalytic activity.

  • Insufficient Base: The amine base is crucial for neutralizing the hydrogen halide formed during the reaction and for the formation of the copper(I) acetylide intermediate.[12][13]

  • Reaction Temperature: While the Sonogashira coupling can often be performed at room temperature, some substrates may require heating to achieve a reasonable reaction rate.[11]

  • Solvent Choice: The solvent must be able to dissolve all reactants and be compatible with the catalytic system. Common solvents include THF, DMF, and amines like triethylamine.

  • Glaser Homocoupling: The presence of oxygen can promote the oxidative homocoupling of the terminal alkyne, a common side reaction that consumes the starting material.[11]

Optimization Strategies:

ParameterRecommendationRationale
Catalyst System Use a combination of a palladium(0) source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[11][12]The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst promotes the formation of the copper acetylide.[13]
Ligands Phosphine ligands like triphenylphosphine (PPh₃) are commonly used to stabilize the palladium catalyst.[14]Ligands prevent the precipitation of palladium black and modulate the reactivity of the catalyst.
Base Use a mild amine base such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH).[11]The base is essential for the catalytic cycle.[13]
Solvent Degassed, anhydrous solvents are recommended.[12]Oxygen can lead to catalyst deactivation and alkyne homocoupling.[11]
Temperature Start at room temperature and gently heat if the reaction is sluggish.Higher temperatures can sometimes lead to catalyst decomposition.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]This prevents oxidation of the catalyst and the homocoupling of the alkyne.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dried flask under an inert atmosphere, add the aryl halide, the terminal alkyne, the palladium catalyst, the copper(I) iodide, and a degassed solvent.

  • Add the amine base and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira_Cycle Pd0 Pd(0)L2 Pd_Aryl_Halide Ar-Pd(II)-X(L2) Pd0->Pd_Aryl_Halide Oxidative Addition (Ar-X) Pd_Aryl_Alkyne Ar-Pd(II)-C≡CR(L2) Pd_Aryl_Halide->Pd_Aryl_Alkyne Transmetalation (Cu-C≡CR) Product Ar-C≡CR Pd_Aryl_Alkyne->Product Product->Pd0 Reductive Elimination Alkyne H-C≡CR Cu_Alkyne Cu-C≡CR Alkyne->Cu_Alkyne CuI, Base Cu_Alkyne->Pd_Aryl_Halide

Caption: Catalytic Cycles in Sonogashira Coupling.

Purification and Side Reactions

Question: I am having difficulty purifying the final product and observe a significant amount of a byproduct that I suspect is from alkyne homocoupling. How can I address these issues?

Answer:

Purification of the final carboxylic acid can be challenging due to its polarity.[15] The presence of byproducts like the homocoupled diyne further complicates the process.

Minimizing Alkyne Homocoupling (Glaser Coupling):

  • Strictly Anaerobic Conditions: The most critical factor is the exclusion of oxygen.[11] Ensure your reaction setup is thoroughly purged with an inert gas, and use degassed solvents.

  • Copper-Free Sonogashira Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol.[12] While copper (I) is a highly effective co-catalyst, it can also promote Glaser coupling.

  • Use of a Co-solvent: In some cases, using a co-solvent like piperidine can help suppress homocoupling.

Purification Strategies for the Final Product:

  • Crystallization: If the product is a solid, crystallization is often the most effective method for achieving high purity on a larger scale.[16] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For smaller scales or when crystallization is not feasible, silica gel column chromatography can be used. A mobile phase of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. The acidity of the silica gel can sometimes cause issues with carboxylic acids; adding a small amount of acetic acid to the eluent can help.

  • Preparative HPLC/SFC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a chiral stationary phase can be employed for both purification and separation of enantiomers if resolution was not performed earlier.[15][]

Question: Should the phenolic hydroxyl group be protected during the synthesis?

Answer:

The phenolic hydroxyl group is acidic and can potentially interfere with certain reaction steps, particularly those involving strong bases or organometallic reagents.

  • When to Protect: If you are using a strong base that could deprotonate the phenol, such as an organolithium reagent, protection is advisable. Common protecting groups for phenols include benzyl (Bn), tert-butyldimethylsilyl (TBDMS), or methoxymethyl (MOM) ethers.

  • When Protection May Not Be Necessary: In the case of the Sonogashira coupling, which typically uses milder amine bases, the phenolic proton may not interfere significantly.[11] However, if you are experiencing low yields or side reactions, it is a variable to consider.

The decision to use a protecting group should be based on the specific reagents and conditions of your synthetic route. Remember to choose a protecting group that is stable to the reaction conditions and can be removed without affecting other functional groups in the molecule.

Frequently Asked Questions (FAQs)

What is a plausible synthetic route for (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid?

A common approach would involve the asymmetric synthesis of a key chiral intermediate followed by a Sonogashira coupling and final deprotection/hydrolysis steps. An example of a retrosynthetic analysis is as follows: The target molecule can be disconnected at the C-C bond formed by the Sonogashira coupling, leading to a chiral propargylic alcohol derivative and a protected 4-iodophenol. The chiral propargylic alcohol can be synthesized via the asymmetric addition of an alkyne to an aldehyde.

What are the critical safety precautions for this synthesis?

  • Handling Reagents: Many reagents used in organic synthesis are toxic, flammable, or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Atmosphere: Reactions conducted under an inert atmosphere require proper handling of gas cylinders and setup of the reaction apparatus to prevent leaks.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Copper Salts: Copper salts are also toxic.

How can I monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to track the reaction progress and identify intermediates and byproducts.

What are the recommended storage conditions for the final product?

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is a solid at room temperature.[18] It should be stored in a tightly sealed container in a cool, dry place, under an inert atmosphere to prevent degradation.[18]

References

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  • Ni, S., et al. (2018). Radical reactions of aryl alkynoates in organic synthesis: Recent advances. Tetrahedron Letters, 59(14), 1309–1316. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts, 10(11), 1269. [Link]

  • 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. (2023). OSTI.GOV. [Link]

  • Corey, E. J. (1991). New enantioselective routes to biologically interesting compounds. Pure and Applied Chemistry, 63(5), 679-682. [Link]

  • Organic Chemistry Portal. (n.d.). Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. [Link]

  • Emerson, W. S., & Patrick, T. M., Jr. (1951). 3-Thenoic acid. Organic Syntheses, 31, 98. [Link]

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Overcoming challenges in the synthesis of GPR40 agonists

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of G-protein coupled receptor 40 (GPR40) agonists. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the discovery and optimization of novel GPR40 modulators. Our goal is to provide practical, experience-driven advice to help you overcome common synthetic challenges, from reaction optimization to final product purification.

Introduction: The GPR40 Synthetic Challenge

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a highly valued therapeutic target for type 2 diabetes.[1] Its activation by medium and long-chain fatty acids stimulates glucose-dependent insulin secretion from pancreatic β-cells.[2][3][4] This glucose-sensitive mechanism offers a significant advantage over traditional insulin secretagogues, which can carry a risk of hypoglycemia.[2][5]

The synthesis of potent and selective GPR40 agonists, however, is not without its difficulties. These molecules often possess a specific structural motif: a carboxylic acid headgroup, essential for receptor activation, coupled to a large, hydrophobic tail region.[6][7] This amphipathic nature can lead to challenges in reaction workups, purification, and maintaining solubility. This guide provides direct answers to common problems encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of GPR40 activation?

A1: GPR40 is a Gq-protein coupled receptor.[3] Upon agonist binding, it activates the Gαq subunit, which in turn stimulates phospholipase C (PLC).[8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 triggers the release of Ca2+ from the endoplasmic reticulum, and the resulting increase in intracellular calcium concentration is a key step in prompting insulin granule exocytosis.[9][10]

Q2: How critical is the carboxylic acid moiety in GPR40 agonists?

A2: It is absolutely essential. The carboxylic acid group forms critical hydrogen bond interactions with positively charged arginine residues (Arg183, Arg258) and tyrosine residues (Tyr91, Tyr240) in the GPR40 binding pocket.[4] This interaction anchors the molecule correctly, initiating the conformational change required for receptor activation. Virtually all potent GPR40 agonists, from endogenous fatty acids to synthetic molecules like TAK-875, contain this acidic headgroup.[6]

Q3: What are the major structural classes of synthetic GPR40 agonists?

A3: Research over the last two decades has led to the discovery of several chemical classes. The most prominent include derivatives of phenylpropionic acid, phenoxyacetic acid, and dihydrobenzofuran acetic acid.[1] More recent efforts have focused on incorporating conformationally constrained elements, such as spirocycles, to improve potency, selectivity, and pharmacokinetic properties.[2][4]

Q4: Why was the development of early GPR40 agonists like TAK-875 halted?

A4: The development of TAK-875 was terminated due to findings of liver toxicity in a percentage of patients during Phase III clinical trials.[6] The proposed mechanisms for this toxicity are multifactorial and may include issues related to the formation of reactive acyl glucuronide metabolites, inhibition of hepatobiliary transporters, and mitochondrial impairment.[6][7] This has driven chemists to design next-generation agonists with improved safety profiles, often by modifying pharmacokinetic properties to reduce systemic exposure or by designing molecules less prone to metabolic activation.[7]

GPR40 Signaling Pathway

Below is a diagram illustrating the primary signaling cascade following GPR40 activation in a pancreatic β-cell.

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR40 GPR40 (FFAR1) Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release ↑ Intracellular [Ca²⁺] Insulin_Exocytosis Insulin Secretion Ca_release->Insulin_Exocytosis Triggers Agonist GPR40 Agonist (e.g., Fatty Acid) Agonist->GPR40 Binds ER->Ca_release Releases Ca²⁺

Caption: GPR40 agonist binding activates the Gαq pathway, leading to insulin secretion.

Troubleshooting Synthetic Workflows

This section addresses specific, practical problems that may arise during the synthesis of a typical GPR40 agonist, which involves coupling an acidic "head group" to a more complex "tail group."

General Synthetic Workflow

The diagram below outlines the typical stages in the synthesis of a GPR40 agonist.

Synthetic_Workflow Start_Head Head Group Precursor Coupling Coupling Reaction Start_Head->Coupling Start_Tail Tail Group Precursor Start_Tail->Coupling Intermediate Protected Intermediate Coupling->Intermediate Deprotection Deprotection (e.g., Hydrolysis) Intermediate->Deprotection Crude Crude Product Deprotection->Crude Purification Purification Crude->Purification Final Final GPR40 Agonist Purification->Final

Caption: A generalized workflow for the synthesis of GPR40 agonists.

Guide 1: Head Group & Tail Group Coupling Reactions

The coupling of the head and tail fragments is often the cornerstone of the synthesis. This is typically an SNAr reaction or an ether synthesis.

Q: My coupling reaction between a phenolic head group and an alkyl halide tail group is giving very low yields. I'm using K₂CO₃ in acetone.

A: This is a classic Williamson ether synthesis problem, often complicated by sterically hindered substrates or poor nucleophilicity of the phenoxide.

  • Causality:

    • Weak Base: Potassium carbonate (K₂CO₃) is a relatively weak base. If your phenol is not particularly acidic, deprotonation may be incomplete, leading to a low concentration of the active phenoxide nucleophile.

    • Solvent Choice: Acetone has a low boiling point (56°C), which may not provide enough energy to overcome the activation barrier, especially for hindered reactants. Furthermore, the resulting potassium salt may have poor solubility in acetone.

    • Steric Hindrance: If either the phenol or the alkyl halide has bulky groups near the reaction center, the reaction rate will be significantly slower.

  • Troubleshooting Steps:

    • Switch to a Stronger Base/Solvent System: A common and highly effective system for this type of coupling is Cesium Carbonate (Cs₂CO₃) in DMSO or DMF .[2]

      • Why it works: Cs₂CO₃ is more soluble and basic than K₂CO₃, leading to more efficient phenoxide formation. The "caesium effect" also promotes a 'naked' and highly reactive anion. DMSO and DMF are polar aprotic solvents with high boiling points, which helps dissolve the reactants and provides the energy for the reaction to proceed.

    • Check Your Halide: Ensure your tail group has a good leaving group. Iodides are better than bromides, which are better than chlorides. If you have a bromide, you can try adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) to perform an in situ Finkelstein reaction, converting the more sluggish alkyl bromide to a highly reactive alkyl iodide.

    • Increase Temperature: If using a high-boiling solvent like DMSO or DMF, you can safely increase the reaction temperature to 60-80°C to improve the reaction rate. Monitor for decomposition by TLC.

Guide 2: Final Ester Hydrolysis (Deprotection)

The final step is often the saponification of a methyl or ethyl ester to reveal the crucial carboxylic acid.

Q: My final LiOH hydrolysis is incomplete, and I see significant starting material even after 24 hours. When I heat the reaction or add more LiOH, I get a complex mixture of byproducts.

A: This is a common issue, especially with sterically hindered esters or when the product is poorly soluble in the reaction medium. Aggressive conditions can cause unwanted side reactions.

  • Causality:

    • Steric Hindrance: Bulky groups near the ester carbonyl can shield it from nucleophilic attack by the hydroxide ion.

    • Solubility: As the hydrolysis proceeds, the non-polar ester is converted to a polar carboxylate salt. The product may precipitate or form micelles, preventing the remaining starting material from accessing the aqueous LiOH.

    • Side Reactions: Many GPR40 agonist scaffolds contain other sensitive functional groups. Strong basic conditions and heat can cause epimerization of stereocenters, cleavage of other labile groups, or aromatic degradation.

  • Troubleshooting Steps:

    • Improve Solubility with a Co-solvent: The standard THF/Water or Methanol/Water system is a good starting point.[2] If solubility is still an issue, try increasing the proportion of the organic solvent or switching to a solvent with better solubilizing power, such as 1,4-dioxane .

    • Optimize Stoichiometry and Temperature: Start with 2-3 equivalents of LiOH at room temperature. Monitor the reaction by LC-MS or TLC. If it stalls, add another 1-2 equivalents of LiOH. Only gently heat (e.g., to 40°C) as a last resort, and for the shortest time possible.

    • Alternative Hydrolysis Conditions: If LiOH is problematic, consider other methods:

      • NaOH in MeOH/H₂O: Sometimes a simple change of cation can affect solubility and reactivity.

      • Trimethyltin Hydroxide (Me₃SnOH): This is a very mild and effective reagent for hydrolyzing sterically hindered methyl esters, although it requires careful handling and removal of tin byproducts.

Guide 3: Purification of the Final Compound

Purifying a molecule with a polar, ionizable head and a large, greasy tail can be a significant challenge.

Q: My final compound streaks badly on normal-phase silica gel chromatography and I get poor separation. On reverse-phase HPLC, the peak shape is terrible.

A: This is a direct consequence of the amphipathic nature of GPR40 agonists. The carboxylic acid interacts very strongly with silica, while the hydrophobic tail causes solubility issues in highly aqueous reverse-phase mobile phases.

  • Causality:

    • Normal Phase (Silica): The acidic proton of the carboxylic acid leads to strong, irreversible binding to the polar silica surface, causing severe tailing and often complete retention on the column.

    • Reverse Phase (C18): Poor peak shape (e.g., broad peaks or fronting) is often due to the compound being in a mixture of its protonated (R-COOH) and deprotonated (R-COO⁻) forms on the column. This equilibrium results in multiple interaction modes and poor chromatography.

  • Troubleshooting Steps:

    • For Normal Phase (Flash Chromatography):

      • Add an Acidic Modifier: Always add 1-2% acetic acid or formic acid to your mobile phase (e.g., Hexanes/Ethyl Acetate + 1% AcOH). The acid suppresses the ionization of your compound's carboxyl group, ensuring it remains in a single, neutral form (R-COOH). This dramatically reduces tailing and improves peak shape.

    • For Reverse Phase (Preparative HPLC):

      • Add an Acidic Modifier: Similar to normal phase, you must control the ionization state. Add 0.1% trifluoroacetic acid (TFA) or formic acid (FA) to both the water (Solvent A) and acetonitrile/methanol (Solvent B) phases. This keeps the pH low and ensures your compound is fully protonated, leading to sharp, symmetrical peaks.

    • Consider Crystallization: Many GPR40 agonists are crystalline solids.[4] If you can get a crude solid, attempting to crystallize it from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be an excellent and scalable method for purification, often superior to chromatography.

Data Summary & Protocols

Table 1: Common Reagents for Coupling & Hydrolysis
StageReagentTypical SolventKey Considerations & Rationale
Coupling K₂CO₃Acetone, MeCNMild and inexpensive. Best for reactive phenols and unhindered halides. May be too weak for challenging substrates.
Coupling Cs₂CO₃DMF, DMSOStronger, more soluble base. Excellent for hindered systems due to the "caesium effect." Higher cost.[2]
Coupling NaHTHF, DMFVery strong base. Use with caution. Can deprotonate other sites if present. Requires anhydrous conditions.
Hydrolysis LiOHTHF/H₂O, MeOH/H₂OThe most common choice. Good balance of reactivity. Can present solubility issues for final products.[2]
Hydrolysis NaOHEtOH/H₂OStronger than LiOH. Can be more effective for hindered esters but increases the risk of side reactions.
Protocol: Representative Ester Hydrolysis

This protocol is a general guideline for the saponification of a methyl or ethyl ester on a late-stage GPR40 agonist intermediate.

Materials:

  • Protected GPR40 Agonist Ester (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

Procedure:

  • Dissolution: Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 or 2:1 ratio) in a round-bottom flask equipped with a magnetic stir bar. Use enough solvent to ensure complete dissolution (e.g., 0.1 M concentration).

  • Addition of Base: Add solid LiOH·H₂O (3.0 eq) to the stirring solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours by taking a small aliquot, quenching it with 1M HCl, extracting with ethyl acetate, and analyzing by TLC or LC-MS. The product should be more polar than the starting material on a silica TLC plate.

  • Workup - Quenching: Once the reaction is complete (typically 4-12 hours), cool the flask in an ice bath. Carefully acidify the reaction mixture to pH ~2-3 by the dropwise addition of 1 M HCl. The formation of a white precipitate (your product) is common at this stage.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The product is now in its neutral, protonated form and should be soluble in the organic layer.

  • Washing: Wash the combined organic layers with water (1x) and then with brine (1x) to remove residual salts and acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product as necessary, using the chromatography or crystallization methods described in Guide 3.

References

  • Frontiers. (2022, October 24). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are GPR40 agonists and how do they work? Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Spandidos Publications. (n.d.). GPR40: A therapeutic target for mediating insulin secretion (Review). Retrieved from [Link]

  • ACS Publications. (2016, October 17). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (2022, October 25). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Retrieved from [Link]

  • ACS Publications. (2020, September 9). Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2024, January 15). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Retrieved from [Link]

  • American Diabetes Association. (2013, July 17). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Optimization of GPR40 Agonists for Type 2 Diabetes. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. Journal of Medicinal Chemistry. Retrieved from [Link]

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Technical Support Center: Optimizing Sonogashira Coupling for (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecules, specifically focusing on the challenges associated with the palladium-catalyzed coupling reactions to form (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid. This molecule, a key intermediate in the development of selective estrogen receptor modulators (SERMs) and other pharmaceuticals, presents unique synthetic hurdles.[1] This document provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you navigate these challenges effectively.

Introduction: The Synthetic Challenge

The core structure of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is typically assembled via a Sonogashira cross-coupling reaction. This powerful C(sp²)-C(sp) bond-forming reaction joins an aryl halide with a terminal alkyne.[2][3][4] While robust, the Sonogashira reaction is sensitive to substrate functionalities, and our target molecule contains two potentially problematic groups: an unprotected phenolic hydroxyl (-OH) and a carboxylic acid (-COOH), in addition to a stereocenter that must be preserved.

This guide addresses the most common issues encountered during this synthesis in a practical, question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low or no conversion of the aryl halide. What are the primary factors to investigate?

A1: Failure to initiate the catalytic cycle is a common issue. Before exploring more complex variables, verify these fundamental parameters:

  • Inert Atmosphere: The Pd(0) species, which is the active catalyst, is highly sensitive to oxygen.[2] Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and promote the decomposition of the Pd(0) catalyst into inactive palladium black.[5] Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents are thoroughly degassed via sparging, freeze-pump-thaw cycles, or sonication.

  • Reagent Quality:

    • Aryl Halide Reactivity: The reactivity order for the aryl halide is I > Br > Cl >> F.[6] For a challenging substrate like 4-hydroxyphenol, using 4-iodophenol is strongly recommended over 4-bromophenol to facilitate the rate-limiting oxidative addition step.[7]

    • Solvent and Base Purity: Use anhydrous solvents. Water can interfere with the catalytic cycle. The amine base (e.g., triethylamine, diisopropylamine) must be pure and free of primary amine impurities, which can engage in side reactions. The base also serves to neutralize the hydrogen halide byproduct.[2]

  • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands have not degraded during storage.

Q2: I'm observing a significant amount of a side product that appears to be a dimer of my alkyne. What is this, and how can I prevent it?

A2: You are observing the Glaser-Hay homocoupling of your terminal alkyne, a well-known side reaction in Sonogashira couplings.[8] This process is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.

Solutions to Minimize Homocoupling:

  • Reduce Copper(I) Concentration: The copper acetylide formation is typically not the rate-limiting step. Using a minimal amount of the copper salt (e.g., 0.5–2 mol% of CuI) is often sufficient. Excess copper dramatically increases the rate of homocoupling.[3]

  • Rigorous Oxygen Exclusion: As mentioned above, this is the most critical factor. Ensure your degassing procedure is effective.

  • Adopt a Copper-Free Protocol: For sensitive substrates, eliminating copper entirely is a highly effective strategy.[8][9] In copper-free Sonogashira reactions, the base directly facilitates the deprotonation of the alkyne at the palladium center.[6] This often requires a stronger base (e.g., Cs₂CO₃, K₂CO₃) or a highly efficient palladium/ligand system.[7][10]

Q3: The unprotected phenolic -OH group seems to be inhibiting the reaction. Should I use a protecting group?

A3: This is a critical decision based on balancing reaction efficiency with step economy. The acidic proton of the phenol can interfere with the basic conditions.

  • Option A: Proceeding Without Protection: This is often possible with careful selection of conditions. Palladium-catalyzed couplings of unprotected iodophenols have been shown to be effective, provided the right conditions are chosen.[11]

    • Base Selection: Using a non-nucleophilic, moderately strong inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be more effective than amine bases, which can be protonated by the phenol.

    • Ligand Choice: Bulky, electron-rich biarylphosphine ligands can promote the desired cross-coupling even in the presence of acidic protons by accelerating the reductive elimination step.[12]

  • Option B: Using a Protecting Group: If optimization fails, protecting the phenol is a reliable strategy.

    • Recommended Groups: A silyl ether (e.g., TBDMS) or a benzyl ether are common choices. The benzyl group was used in a patented synthesis route for a related derivative.[13]

    • Drawback: This adds two steps to your synthesis (protection and deprotection), reducing overall efficiency.

Q4: How do I choose the optimal Palladium catalyst and ligand system for this specific transformation?

A4: The choice of catalyst and ligand is crucial for activating the aryl halide and facilitating the catalytic cycle.

  • Standard Catalysts: Common pre-catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[6] While effective for simple substrates, they may be insufficient here due to the electron-rich nature of the 4-hydroxyphenyl ring.

  • Advanced Ligand Systems: For challenging substrates, catalyst performance is dramatically enhanced by moving beyond simple triphenylphosphine.[14]

    • Electron-Rich & Bulky Ligands: Ligands like XPhos, SPhos, or tri-tert-butylphosphine (P(t-Bu)₃) increase the electron density on the palladium center, which promotes the oxidative addition step.[6] Their steric bulk favors the formation of the highly active, low-coordinate Pd(0) species.[14] These are often used with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.

    • N-Heterocyclic Carbenes (NHCs): NHC-palladium complexes are highly stable and active catalysts that have shown great success in Sonogashira couplings, even in aqueous media under aerobic conditions.[2]

The following workflow can help guide your troubleshooting process:

G start Low Yield / No Reaction check_basics Check Fundamentals: - Inert Atmosphere? - Reagent Purity? - Degassed Solvents? start->check_basics homocoupling High Homocoupling (Glaser Product)? check_basics->homocoupling pd_black Catalyst Decomposition? (Palladium Black) homocoupling->pd_black No sol_homo1 Reduce [CuI] to < 2 mol% or Go Copper-Free homocoupling->sol_homo1 sol_homo2 Improve Degassing Technique homocoupling->sol_homo2 no_start No Starting Material Consumption? pd_black->no_start No sol_pd1 Switch to Bulky Ligand (e.g., XPhos, P(t-Bu)3) pd_black->sol_pd1 sol_pd2 Lower Reaction Temperature pd_black->sol_pd2 sol_start1 Switch to More Reactive Aryl Halide (Ar-I > Ar-Br) no_start->sol_start1 sol_start2 Increase Catalyst Loading or Use More Active Ligand/Pd Source no_start->sol_start2 sol_start3 Consider Phenol Protection Strategy no_start->sol_start3

Caption: Troubleshooting workflow for the Sonogashira coupling.

Optimizing Reaction Parameters: A Tabulated Guide

The following table summarizes key parameters and provides recommendations for optimizing the synthesis of the ester-protected precursor to (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.

ParameterStandard ConditionsOptimized Recommendation for Target MoleculeRationale & Key Considerations
Aryl Halide Aryl Bromide4-Iodophenol (unprotected) or protected version The C-I bond undergoes oxidative addition much faster than C-Br, crucial for the electron-rich phenol ring.[6]
Alkyne Terminal AlkyneMethyl or Ethyl (S)-4-hexynoate The carboxylic acid must be protected as an ester to prevent acid-base side reactions with the amine base.
Pd Source Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) These precursors, when combined with appropriate ligands, generate a more active Pd(0) catalyst in situ.[6]
Ligand PPh₃XPhos (2-4 mol%) or P(t-Bu)₃ (4-8 mol%) Bulky, electron-rich phosphines accelerate the catalytic cycle and prevent catalyst decomposition.[14]
Copper Source CuI (5-10 mol%)CuI (1-2 mol%) or Copper-Free Minimizes alkyne homocoupling. Copper-free protocols are preferred for complex syntheses.[8][9]
Base Triethylamine (Et₃N)Diisopropylethylamine (DIPEA) or Cs₂CO₃ A bulkier amine like DIPEA can sometimes improve results.[3] Cs₂CO₃ is excellent for copper-free systems and unprotected phenols.[7]
Solvent THF, DMF, or Et₃NDMF or Dioxane Must be anhydrous and thoroughly degassed. DMF is a good polar aprotic solvent for these reactions.
Temperature Room Temp to 60 °CRoom Temperature to 50 °C Start at room temperature. Gentle heating can improve rates, but excessive heat (>80 °C) can promote catalyst decomposition.[3]

Mechanistic Overview: The Sonogashira Catalytic Cycles

Understanding the mechanism is key to rational troubleshooting. The reaction involves two interconnected catalytic cycles.

sonogashira_mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oa Oxidative Addition Ar-Pd(II)(L)₂-X pd0->pd_oa Ar-X pd_tm Transmetalation Ar-Pd(II)(L)₂-C≡CR pd_oa->pd_tm Cu-C≡CR pd_re Reductive Elimination pd_tm->pd_re pd_re->pd0 Ar-C≡CR (Product) cu_x Cu-X cu_alkyne π-Alkyne Complex cu_x->cu_alkyne H-C≡CR cu_acetylide Cu-C≡CR (Copper Acetylide) cu_alkyne->cu_acetylide Base, -HBase⁺X⁻ cu_acetylide->pd_oa To Pd Cycle

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species (or directly coordinates the alkyne in copper-free variants). The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[6]

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne complex, which increases the acidity of the terminal proton. A base then deprotonates the alkyne to form the key copper acetylide intermediate, which participates in the transmetalation step of the palladium cycle.[6]

Recommended Starting Protocol (Copper-Free)

This protocol is a robust starting point for the coupling of a protected alkyne with 4-iodophenol, designed to minimize common side reactions.

Materials:

  • 4-Iodophenol (1.0 equiv)

  • Methyl (S)-4-hexynoate (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Reagent Addition: Add 4-iodophenol to the flask.

  • Solvent and Alkyne Addition: Add anhydrous, degassed DMF via syringe, followed by the dropwise addition of methyl (S)-4-hexynoate.

  • Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish after 4 hours, gently warm the mixture to 40-50 °C.

  • Workup: Once the 4-iodophenol is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired ester-protected product. Subsequent hydrolysis will yield the final (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]

  • Badsara, S. S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Lee, S. (2018). Decarboxylative coupling reactions of propiolic acid derivatives. 4th European Organic Chemistry Congress. [Link]

  • Google Patents. (2019).
  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Ohta, H., et al. (2023). Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol. RSC Medicinal Chemistry. [Link]

  • Nájera, C., & Sansano, J. M. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. [Link]

  • Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. [Link]

  • Jackson, R. F., & Turner, R. A. (2004). Direct synthesis of unprotected phenols using palladium-catalysed cross coupling reactions of functionalised organozinc reagents. Organic & Biomolecular Chemistry. [Link]

  • ScienceOpen. (2015). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. [Link]

  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]

  • Eid, E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Wang, T., et al. (2023). Lactic acid coupling processes for coproduction of pyruvic acid and propionic acid over MoS2: the critical role of crystal phase regulation. New Journal of Chemistry. [Link]

  • Kövari, P., et al. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. [Link]

  • Wikipedia. (2024). Bisphenol A. [Link]

  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Beilstein Archives. (2018). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. [Link]

  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • Guria, M., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. ACS Omega. [Link]

  • Organic Chemistry Portal. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. [Link]

  • Sabatucci, J. P., et al. (2006). Substituted 4-hydroxyphenyl sulfonamides as pathway-selective estrogen receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • MDPI. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. [Link]

  • National Institutes of Health. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. [Link]

  • ACS Publications. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • YouTube. (2023). Sonogashira reaction | Solved Practice Problems. [Link]

  • Google Patents. (1983). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
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  • Taylor & Francis. (2019). Selective estrogen receptor modulator – Knowledge and References. [Link]

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  • Frontiers. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]

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Technical Support Center: Troubleshooting Low Reactivity in Conjugated Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for conjugated alkyne synthesis. As a Senior Application Scientist, I've designed this guide to address the common and often frustrating issue of low reactivity in these critical reactions. This resource moves beyond simple procedural lists to explain the "why" behind experimental choices, empowering you to diagnose and solve problems effectively.

Conjugated alkynes are pivotal building blocks in pharmaceuticals, organic materials, and natural product synthesis.[1] However, their creation, most notably through cross-coupling reactions, can be fraught with challenges. This guide provides a structured approach to troubleshooting, grounded in mechanistic principles and validated protocols.

Troubleshooting Guide: A Symptom-Based Approach

Low or no yield is the ultimate indicator of a problem. The key is to systematically dissect the reaction to identify the root cause.

Scenario 1: The Reaction Stalls or Fails to Initiate

Question: I've assembled my Sonogashira coupling, but TLC/LC-MS analysis shows only starting materials, even after several hours. What's the first thing I should check?

Answer: When a Sonogashira reaction fails to start, the primary suspects are the catalysts and the reaction environment.[2]

Immediate Action Plan:

  • Catalyst Integrity:

    • Copper Co-catalyst: Copper(I) iodide can degrade over time.[2] Ensure you are using a fresh, high-quality source.

  • Reaction Atmosphere:

    • Inertness is Key: The Sonogashira reaction requires anaerobic conditions. Oxygen not only deactivates the Pd(0) catalyst but also promotes the undesirable Glaser homocoupling of the terminal alkyne.[1][2]

    • Degassing Protocol: Ensure your solvent has been thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an adequate amount of time.[3]

Underlying Principle: The Catalytic Cycle

The Sonogashira reaction relies on two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) species. The copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[1] If either catalyst is inactive or the conditions are not inert, these cycles are disrupted.

Question: I've confirmed my catalysts are active and my setup is inert, but the reaction is still sluggish, particularly with an aryl bromide. What should I adjust?

Answer: With aryl bromides, and especially chlorides, the oxidative addition step is often the rate-limiting factor. Increasing the reaction's energy and using appropriate ligands can overcome this barrier.

Troubleshooting Steps:

  • Increase Temperature: Aryl bromides often require heating to facilitate oxidative addition.[3] A temperature screen from room temperature up to 80-100 °C is a logical step.[3]

  • Ligand Choice: The standard triphenylphosphine is not always optimal. Switching to more electron-rich and bulky phosphine ligands can significantly accelerate the reaction.[4][5] These ligands promote the oxidative addition and subsequent reductive elimination steps.[4]

  • Solvent System: While amines like triethylamine can act as both base and solvent, solubility issues can arise.[6] Using a co-solvent like THF or dioxane can improve the solubility of your starting materials.[3]

Data-Driven Decisions: Ligand and Halide Effects

ParameterRecommendationRationale
Aryl Halide Reactivity I > OTf > Br >> ClThe C-X bond strength dictates the ease of oxidative addition.[2]
Ligand Type Electron-rich, bulky phosphines (e.g., P(t-Bu)₃, XPhos)Enhances the electron density on the palladium center, facilitating oxidative addition.[5][6]
N-Heterocyclic Carbenes (NHCs) Consider for challenging substratesNHCs are strong σ-donors that can stabilize the palladium catalyst and promote reactivity.[1]
Scenario 2: Competing Side Reactions Dominate

Question: My desired product is forming, but I'm seeing a significant amount of a byproduct that appears to be a homocoupling of my terminal alkyne. How do I suppress this?

Answer: This is a classic case of the Glaser coupling, an oxidative homocoupling of terminal alkynes that is a common side reaction in copper-cocatalyzed Sonogashira reactions.[1][7]

Mitigation Strategies:

  • Strict Anaerobic Conditions: As mentioned, oxygen is a key promoter of Glaser coupling.[2] Rigorous degassing and maintaining a positive pressure of inert gas are crucial.

  • Go Copper-Free: The most direct way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[2][8] These reactions may require different ligands or bases to proceed efficiently but offer the significant advantage of avoiding this side product.[8][9]

  • Use of Reductants: Recent studies have shown that adding a mild reductant like sodium ascorbate (Vitamin C) can suppress the oxidation of Cu(I) to the catalytically active species for Glaser coupling, even allowing the reaction to be performed in air.[10][11]

Visualizing the Problem: Competing Pathways

G cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Glaser Pathway Aryl Halide Aryl Halide Pd(0) Pd(0) Aryl Halide->Pd(0) Oxidative Addition Terminal Alkyne Terminal Alkyne Cu(I) Cu(I) Terminal Alkyne->Cu(I) Deprotonation Pd(II) Complex Pd(II) Complex Cu(I)->Pd(II) Complex Transmetalation Conjugated Alkyne Conjugated Alkyne Pd(II) Complex->Conjugated Alkyne Reductive Elimination Terminal Alkyne_G Terminal Alkyne Cu(I)_G Cu(I)_G Terminal Alkyne_G->Cu(I)_G Oxidative Coupling (O2) Diyne Homocoupling Product Diyne Homocoupling Product Cu(I)_G->Diyne Homocoupling Product

Caption: Competing Sonogashira and Glaser coupling pathways.

Question: I'm attempting a Cadiot-Chodkiewicz coupling to create an unsymmetrical diyne, but I'm getting a mixture of my desired product and two different homocoupled diynes. How can I improve the selectivity?

Answer: The Cadiot-Chodkiewicz reaction, which couples a terminal alkyne with a 1-haloalkyne, is susceptible to homocoupling of both starting materials.[11] Achieving high selectivity for the cross-coupled product is the primary challenge.

Optimization Protocol:

  • Stoichiometry: A common strategy is to use a slight excess of one of the coupling partners, though this can lead to purification challenges.[11]

  • Controlled Addition: Slowly adding one of the reactants to the reaction mixture can help maintain a low concentration of that species, favoring the cross-coupling reaction over homocoupling.

  • Greener Solvent Systems: Recent developments have shown that using water as a solvent with a minimal amount of a base like piperidine can lead to high selectivity for the desired hetero-coupled product.[12]

Frequently Asked Questions (FAQs)

Q1: I see a black precipitate forming in my Sonogashira reaction. What is it and is it a problem?

A1: The black precipitate is likely "palladium black," which is the agglomeration and precipitation of the palladium catalyst from the solution.[2] This is a sign of catalyst decomposition and will lead to a significant drop in reactivity. It can be caused by impurities in the reagents or solvent, or by using an inappropriate temperature.[2] Using fresh, high-purity materials and optimizing the reaction temperature can help prevent this.

Q2: Can I use aryl chlorides in a Sonogashira reaction?

A2: Yes, but they are the least reactive of the aryl halides.[2] Successful coupling with aryl chlorides typically requires more forcing conditions, such as higher temperatures and specialized catalytic systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step.[4][5]

Q3: What is the role of the amine base in the Sonogashira reaction?

A3: The amine base serves two primary functions. First, it neutralizes the hydrogen halide (e.g., HBr, HI) that is formed as a byproduct of the reaction.[1] Second, it deprotonates the terminal alkyne, which is a necessary step for its entry into the catalytic cycle.[1]

Q4: My starting materials have poor solubility in the reaction mixture. What can I do?

A4: Poor solubility can significantly hinder reaction rates. Consider using a co-solvent system to improve solubility.[6] For example, a mixture of triethylamine and a more nonpolar solvent like toluene or a more polar one like DMF can be effective.[3][6] Gentle heating can also improve solubility, but be mindful of the thermal stability of your substrates and catalyst.

Visualizing a Troubleshooting Workflow

G Start Low or No Product CheckCatalyst Check Catalyst Activity (Pd and Cu sources) Start->CheckCatalyst CheckInert Ensure Inert Atmosphere (Degas Solvents) CheckCatalyst->CheckInert Catalysts OK Homocoupling Significant Homocoupling? CheckInert->Homocoupling Atmosphere OK IncreaseTemp Increase Temperature ChangeLigand Change Ligand (Bulky, Electron-Rich) IncreaseTemp->ChangeLigand Success Reaction Successful ChangeLigand->Success Homocoupling->IncreaseTemp No GoCuFree Switch to Copper-Free Protocol Homocoupling->GoCuFree Yes GoCuFree->Success

Caption: A decision tree for troubleshooting Sonogashira reactions.

References

  • Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). RSC Advances.

  • Sonogashira troubleshooting help needed. (2020). Reddit.

  • Sonogashira Coupling- Reaction and application in Research Lab. (2022). YouTube.

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances.

  • Sonogashira coupling. Wikipedia.

  • Sonogashira Coupling. (2024). Chemistry LibreTexts.

  • Copper-free Sonogashira coupling. The chemical reaction database.

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal.

  • Rise of Conjugated Poly-ynes and Poly(Metalla-ynes): From Design Through Synthesis to Structure–Property Relationships and Applications. (2021). Chemical Reviews.

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews.

  • Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. (1997). Journal of the American Chemical Society.

  • A systematic study on the Cadiot–Chodkiewicz cross coupling reaction for the selective and efficient synthesis of hetero-diynes. (2018). Green Chemistry.

  • Summary of Alkyne Reactions. (2014). Master Organic Chemistry.

  • Cadiot–Chodkiewicz Reactions Made Air-Tolerant. (2023). ChemistryViews.

  • Synthesis of Conjugated Linear and Cyclic Polyynes by Alkyne Metathesis. (2025). ChemRxiv.

  • Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. (2021). Journal of the American Chemical Society.

  • PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. University of Calgary.

  • Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. (2018). The Journal of Physical Chemistry C.

  • Development of optimized conditions for Glaser-Hay bioconjugations. (2014). Organic & Biomolecular Chemistry.

  • Synthesis of Conjugated Linear and Cyclic Polyynes by Alkyne Metathesis. (2025). ChemRxiv.

  • Reactions of Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps.

  • Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings. (2023). Organic Letters.

Sources

Technical Support Center: Refining Protocols for Photochemical Material Development

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for photochemical material development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of harnessing light to drive chemical transformations. Instead of a rigid manual, we present a dynamic resource in a question-and-answer format, addressing the real-world challenges you encounter at the bench. Our focus is on the causality behind experimental choices, providing you with the understanding to not only solve current problems but also to innovate and refine your future protocols.

Section 1: Photoreactor Setup and Calibration

This section addresses foundational issues related to the experimental apparatus. An improperly configured or uncalibrated reactor is a common source of failed or irreproducible experiments.

Question: My photochemical reaction fails to initiate, or the conversion is negligible. What are the primary checks for my reactor setup?

Answer: When a reaction fails to start, the issue often lies with the "three pillars" of photochemistry: photons, reactants, and the reaction environment. A systematic check is crucial.

  • Photon Delivery:

    • Lamp Functionality: Ensure the lamp is firing correctly. For mercury lamps, there's a warm-up period to reach full, stable output. For LEDs, the power supply and connections should be secure. Do not assume a lamp is functional just because it glows; its intensity may have significantly degraded over time.[1]

    • Wavelength Mismatch: The emission spectrum of your light source must overlap with the absorption spectrum of your photocatalyst or photoactive substrate. A common error is using a light source whose wavelength is not absorbed by the species intended for excitation.

    • Reactor Material: Standard borosilicate glass significantly blocks UV light below ~300 nm.[2] If your reaction requires high-energy UV photons (e.g., 254 nm), you must use a quartz immersion well and reactor vessel to ensure adequate light transmission.[1]

  • Reaction Environment:

    • Oxygen Contamination: Many photocatalytic cycles are quenched by molecular oxygen, which can intercept excited states or react with radical intermediates. Ensure your system is thoroughly degassed via methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an adequate period before and during the reaction.[3]

    • Temperature Control: Photochemical reactions generate heat, especially when using high-power lamps.[2] Overheating can lead to thermal degradation of reactants, products, or the catalyst. Ensure your cooling system (e.g., water circulation through an immersion well) is active and maintaining the target temperature.[2]

  • Reactant Integrity:

    • Catalyst/Substrate Purity: Impurities in solvents or starting materials can act as quenchers or inhibitors. Always use solvents of appropriate purity (e.g., HPLC grade or freshly distilled).

    • Concentration Effects: If the reactant concentration is too high (the "inner filter effect"), photons may be absorbed only at the surface of the solution closest to the lamp, leaving the bulk of the solution un-irradiated.

Question: How can I ensure my light source provides a consistent, reproducible photon flux for quantitative studies?

Answer: Visual inspection is insufficient for ensuring reproducibility. Quantifying the light output, or photon flux, is essential for reliable and scalable results. This is achieved through chemical actinometry.

Causality: The quantum yield (Φ) of a reaction—a measure of its efficiency—is the ratio of moles of product formed to moles of photons absorbed.[4] To determine this, you must know the exact number of photons entering your reaction vessel. An actinometer is a chemical system with a known quantum yield that is used to calibrate this photon flux.

Recommended Protocol: Ferrioxalate Actinometry The ferrioxalate actinometer is a widely accepted standard for UV and visible light sources.

Parameter Specification Rationale
Actinometer Solution 0.006 M Potassium Ferrioxalate in 0.05 M H₂SO₄Sensitive across a broad range of UV-Vis wavelengths.
Developer Solution 0.1% (w/v) 1,10-Phenanthroline in waterForms a deeply colored complex with the Fe²⁺ photoproduct for easy spectrophotometric quantification.
Buffer Solution Sodium Acetate BufferEnsures a stable pH for consistent complex formation and color development.

A detailed protocol for using this system is available from the International Union of Pure and Applied Chemistry (IUPAC). The procedure involves irradiating the actinometer solution for a set time, developing the color with phenanthroline, and using UV-Vis spectroscopy to quantify the Fe²⁺ produced. This allows you to calculate the precise photon flux of your reactor under specific conditions.[5]

Section 2: Reaction Optimization & Troubleshooting

This is the core of photochemical development, where scientific insight is used to solve problems of yield, selectivity, and efficiency.

Question: My reaction yield is consistently low. What is a logical workflow for troubleshooting this issue?

Answer: Low yield is a multifaceted problem. A systematic approach, guided by an understanding of the reaction mechanism, is the most efficient way to identify the bottleneck. The following decision tree illustrates a logical troubleshooting workflow.

G start Low Reaction Yield Observed check_conversion Is Starting Material Consumed? (Check by TLC, GC/LC-MS, NMR) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No high_conversion High Conversion check_conversion->high_conversion Yes check_photons Photon Limitation? low_conversion->check_photons check_catalyst Catalyst Inactivation? check_photons->check_catalyst No solution_photons Increase Light Intensity Optimize Wavelength Decrease Concentration check_photons->solution_photons Yes check_quenching Quenching or Inhibition? check_catalyst->check_quenching No solution_catalyst Increase Catalyst Loading Check Catalyst Purity Consider Catalyst Stability check_catalyst->solution_catalyst Yes solution_quenching Improve Degassing Purify Solvents/Reagents Check for Inhibiting Byproducts check_quenching->solution_quenching Yes check_degradation Product Degradation? high_conversion->check_degradation check_workup Loss During Workup/Purification? check_degradation->check_workup No solution_degradation Decrease Irradiation Time Use Cutoff Filter to Block High-Energy Light Optimize Reaction Temperature check_degradation->solution_degradation Yes solution_workup Analyze Aqueous Layers Check Volatility Optimize Purification Method check_workup->solution_workup Yes

Caption: Troubleshooting workflow for low photochemical reaction yield.

Expertise in Action:

  • Low Conversion - Photon Limitation: The reaction may be "photon-starved." This can be addressed by moving the reactor closer to the lamp, using a more powerful lamp, or decreasing the reaction concentration to improve light penetration.[6]

  • Low Conversion - Catalyst Inactivation: The photocatalyst may be unstable under the reaction conditions.[7] You can test this by adding a fresh aliquot of catalyst midway through the reaction. If the rate increases, catalyst stability is the issue.

  • High Conversion, Low Yield - Product Degradation: The desired product may itself be photo-labile and decompose upon formation.[8] Running a time-course study and analyzing aliquots at different intervals can reveal the point of maximum product concentration before degradation dominates. Using optical filters to cut out high-energy wavelengths that aren't needed for the primary excitation can sometimes prevent secondary photoreactions of the product.

Question: My reaction starts efficiently but then stalls or plateaus before completion. What are the likely causes?

Answer: Reaction stalling is a common and frustrating issue. It typically points to a change in the reaction medium over time.

  • Catalyst Deactivation/Degradation: Many photocatalysts have a finite operational lifetime. They can be poisoned by byproducts, aggregate and fall out of solution, or undergo irreversible photobleaching.[7] Analysis of the catalyst post-reaction (e.g., via UV-Vis or TEM) can reveal changes in its structure or morphology.

  • Product Inhibition: The generated product might absorb light at the excitation wavelength, competing with the catalyst for photons. This is a specific form of the inner filter effect. Alternatively, the product could bind to the catalyst's active sites, inhibiting its function.

  • Formation of Light-Blocking Films: In some reactions, insoluble byproducts or polymers can form and coat the inside of the reactor or the immersion well. This film physically blocks light from reaching the solution, effectively stopping the reaction. Regular cleaning of the reactor is critical.[2]

  • pH Shift: If the reaction produces or consumes acidic or basic species, the resulting pH change in the medium can dramatically alter the catalyst's redox potential or stability, halting its activity. Running the reaction in a buffered solution can mitigate this.

Section 3: Product Purification and Analysis

The successful synthesis of a material is only complete after its effective isolation and purification.

Question: I'm finding it difficult to separate my product from the photocatalyst, especially with heterogeneous catalysts.

Answer: Separating the product from the catalyst is crucial for obtaining pure material. The strategy depends on the nature of the catalyst.

  • Homogeneous Catalysts (e.g., Ru(bpy)₃²⁺, Eosin Y): These are soluble and can be challenging to remove.

    • Chromatography: Often the most effective method, but can be costly and time-consuming on a large scale.[9]

    • Solvent Extraction: If the product and catalyst have sufficiently different polarities, a liquid-liquid extraction can be effective.

    • Precipitation/Crystallization: Sometimes, the product can be selectively crystallized out of the solution, leaving the catalyst behind.

  • Heterogeneous Catalysts (e.g., TiO₂, g-C₃N₄): These are insoluble and should, in theory, be easier to separate.

    • Centrifugation & Decantation: For catalysts with sufficient density, centrifugation followed by careful decanting of the product solution is effective.

    • Filtration: The most common method. Using a membrane filter (e.g., PTFE, nylon) with a pore size smaller than the catalyst particles is essential. Be aware that fine nanoparticles can sometimes pass through standard filters, requiring ultrafiltration techniques.[10]

Purification Method Best For Advantages Disadvantages
Flash Chromatography Soluble catalysts, complex mixturesHigh resolution, widely applicableSolvent intensive, can be slow, scale-up challenges[9][11]
Crystallization Solid products with good crystallization propertiesCan provide very high purity, scalableNot all products crystallize well, can have lower recovery[9]
Filtration Insoluble (heterogeneous) catalystsSimple, fast, inexpensiveIneffective for nanoparticles or soluble catalysts[10]
Distillation Volatile liquid productsEffective for separating from non-volatile catalysts/impuritiesRequires thermal stability of the product[9]
Section 4: Material Stability and Degradation

A key goal of photochemical material development is creating robust, stable compounds. Assessing this stability is a critical part of the workflow.

Question: How do I design an experiment to test the photostability of my newly synthesized material?

Answer: Photostability testing evaluates how a material withstands exposure to light, which is crucial for applications like organic solar cells, coatings, and pharmaceuticals.[8][12][13] A robust test involves controlled irradiation and subsequent analysis for chemical and physical changes.

Protocol: Confirmatory Photostability Testing

  • Sample Preparation: Prepare the material in a relevant medium (e.g., as a thin film or dissolved in a chemically inert solvent in a quartz cuvette). Prepare an identical "dark control" sample, which should be protected from light (e.g., wrapped in aluminum foil).[13]

  • Controlled Irradiation: Expose the test sample to a calibrated light source that mimics the intended end-use environment (e.g., a solar simulator). The total illumination should be controlled and measured, often following guidelines such as those from the International Council for Harmonisation (ICH) for pharmaceutical substances.[13]

  • Periodic Analysis: At set time intervals, analyze both the irradiated sample and the dark control. The dark control helps differentiate between photodegradation and thermal degradation.

  • Analytical Techniques:

    • UV-Vis Spectroscopy: Changes in the absorption spectrum (e.g., bleaching or shifts in λₘₐₓ) are a primary indicator of degradation.

    • NMR/Mass Spectrometry: These techniques can identify the formation of degradation products, providing insight into the degradation pathways.[14]

    • Microscopy (SEM/TEM): For solid-state materials or films, these methods can reveal morphological changes like cracking or particle aggregation caused by light exposure.[7]

Caption: Workflow for a photostability testing experiment.

Section 5: Key Experimental Protocols

Reproducibility in science relies on detailed, unambiguous protocols. Here we provide a step-by-step guide for a fundamental photochemical measurement.

Protocol: Determination of Photochemical Quantum Yield (Φ)

Objective: To determine the efficiency of a photochemical reaction by quantifying the number of molecules of product formed per photon absorbed.[4]

Materials:

  • Calibrated Photoreactor (photon flux determined via actinometry)

  • UV-Vis Spectrophotometer

  • Reaction solution of known concentration

  • Quantitative analytical standard for the product (for GC/LC or NMR analysis)

Methodology:

  • Prepare Reaction Solution: Prepare a solution of the starting material in the chosen solvent at a concentration where the absorbance at the excitation wavelength is known and ideally between 0.1 and 1.0.

  • Irradiation: Place a known volume of the solution in the photoreactor and irradiate for a specific, recorded amount of time. The key is to stop the reaction at low conversion (<10-15%).

    • Causality: At low conversion, we can assume that the starting material concentration is constant, simplifying calculations and minimizing interference from the product absorbing light.

  • Quantify Product Formation: Immediately after irradiation, take an aliquot of the reaction mixture and quantify the exact amount of product formed using a pre-calibrated analytical technique (e.g., quantitative NMR, GC-MS, or HPLC with a calibration curve).

  • Calculate Moles of Product: Convert the measured concentration of the product into the total moles formed within the irradiated volume.

  • Calculate Moles of Photons Absorbed:

    • From your prior actinometry experiment, you know the total photon flux of your reactor (I₀, in moles of photons/second).

    • Calculate the fraction of light absorbed (F) by your sample using the Beer-Lambert law: F = 1 - 10⁻ᴬ, where A is the absorbance of your solution at the excitation wavelength.

    • Calculate the moles of photons absorbed: Moles_photons = I₀ × F × irradiation_time (in seconds).

  • Calculate Quantum Yield (Φ):

    • Φ = (Moles of product formed) / (Moles of photons absorbed)

    • The result is a unitless value representing the reaction's efficiency.[15]

Section 6: Safety First

Photochemical laboratories present unique hazards. Adherence to safety protocols is non-negotiable.

Question: What are the most critical, non-obvious safety precautions for a photochemical reactor setup?

Answer:

Beyond standard chemical safety, photochemistry has specific risks:

  • UV Radiation Exposure: High-intensity UV lamps can cause severe and permanent eye damage (photokeratitis, cataracts) and skin burns, increasing cancer risk.[2][16]

    • Mitigation: NEVER look directly at an unshielded lamp. Operate the reactor within a designated cabinet or enclosure. Use UV-blocking shields (e.g., polycarbonate). Always wear UV-rated safety glasses, not just standard lab glasses.[1][2]

  • Lamp Overheating and Explosion: Arc lamps (like medium-pressure mercury lamps) operate at high temperatures and internal pressures.

    • Mitigation: Always ensure a continuous and sufficient flow of coolant before turning on the lamp.[1][2] A flow monitor that automatically shuts off the lamp if coolant flow stops is a highly recommended safety feature.[16] Do not attempt to restart a hot lamp; allow it to cool completely.[16]

  • Electrical Hazards: Lamp power supplies use high voltages.

    • Mitigation: Keep the area around the power supply dry and uncluttered. Ensure all connections are secure before powering on. Do not attempt to modify the power supply.

  • Chemical Hazards Under Irradiation:

    • Solvent Volatility: The heat from the lamp can pressurize the vessel if volatile solvents are used in a sealed system. Ensure adequate pressure relief (e.g., a condenser open to a bubbler).

    • Unexpected Reactivity: Irradiation can sometimes initiate unexpected or explosive side reactions. Always start new reactions on a small scale behind a blast shield.

References
  • MicroChemicals GmbH. (n.d.). Photolithography Trouble Shooter. Retrieved from [Link]

  • Han, J., et al. (2024). Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells. Chemical Society Reviews. [Link]

  • Macmillan Group. (2017). A General Small-Scale Reactor To Enable Standardization and Acceleration of Photocatalytic Reactions. ACS Central Science. [Link]

  • ResearchGate. (n.d.). Tools for Purifying the Product. Retrieved from [Link]

  • ResearchGate. (2014). Photocatalysis : standardization of test methods and international circumstances. Catalysis Today. [Link]

  • ResearchGate. (2023). Data-Driven Optimization of Photochemical Reaction Pathways. Retrieved from [Link]

  • Stadler, E., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. [Link]

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  • Photochemical Reactors Ltd. (n.d.). Safety and Protection. Retrieved from [Link]

  • Microzone. (2024). PCR Product Purification Techniques: Complete Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Chalmers University of Technology. (n.d.). Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells. Retrieved from [Link]

  • ACS Omega. (2023). Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory. ACS Publications. [Link]

  • Royal Society of Chemistry. (2023). Addressing the stability challenge of photo(electro)catalysts towards solar water splitting. Energy & Environmental Science. [Link]

  • Macmillan Group. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. ACS Central Science. [Link]

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Technical Support Center: Enhancing the Stability of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this promising class of compounds. The inherent structural motifs—a phenolic hydroxyl group, a terminal alkyne, and a carboxylic acid—present unique stability challenges that must be addressed to ensure experimental reproducibility, accurate biological evaluation, and viable drug product development.

I. Understanding the Core Stability Challenges

The molecular architecture of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid derivatives makes them susceptible to several degradation pathways. A foundational understanding of these liabilities is the first step in effective troubleshooting.

  • Oxidative Degradation: The phenolic hydroxyl group is a primary site for oxidation.[1][2] Exposure to atmospheric oxygen, trace metal ions, or light can initiate radical chain reactions, leading to the formation of colored quinone-type byproducts and a loss of compound potency.[2]

  • Photodegradation: The aromatic ring and conjugated systems can absorb UV-Vis light, leading to photochemical reactions. This can result in complex degradation profiles, including decarboxylation, similar to what has been observed in other aromatic carboxylic acids like ibuprofen.[3]

  • pH-Dependent Hydrolysis: The carboxylic acid moiety can participate in acid- or base-catalyzed hydrolysis, particularly if formulated as an ester or amide derivative.[4][5] The stability of the parent acid in solution is also highly pH-dependent, influencing its solubility and potential for aggregation.

  • Terminal Alkyne Reactivity: While generally stable, terminal alkynes can undergo specific reactions, such as oxidative coupling or hydration, under certain conditions, particularly in the presence of metal catalysts.

The following diagram illustrates the key functional groups and their susceptibility to common degradation triggers.

Caption: Key degradation liabilities of the core molecular structure.

II. Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues encountered during the handling, formulation, and testing of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid derivatives.

Handling and Storage

Q1: My solid-state compound is showing discoloration (e.g., turning yellow or brown) over time. What is causing this and how can I prevent it?

A1: Discoloration of the solid material is a classic indicator of oxidation, primarily of the phenolic group.[2] This process can be accelerated by exposure to light and air (oxygen).

  • Causality: The phenolic hydroxyl group can be oxidized to form highly colored quinone-like structures. This is often a self-propagating radical reaction initiated by light or trace metal impurities.

  • Troubleshooting & Protocol:

    • Inert Atmosphere Storage: Store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[2]

    • Light Protection: Always store the compound in amber vials or containers that protect it from light.[2]

    • Temperature Control: Store at reduced temperatures (2-8°C) to decrease the rate of chemical degradation.[2]

    • Desiccation: Keep the compound in a desiccator to prevent moisture uptake, which can accelerate degradation in the solid state.[2][6]

Q2: I'm seeing inconsistent results in my biological assays. Could this be related to the stability of my stock solutions?

A2: Absolutely. Degradation in solution is a common cause of decreasing potency and experimental variability. Stock solutions, especially those prepared in organic solvents like DMSO or methanol, can be susceptible to degradation if not handled correctly.

  • Causality: In solution, the molecules are more mobile and susceptible to oxidation and photodegradation. Some solvents can also participate in degradation reactions. For instance, methanol should be used with caution under acidic conditions as it can potentially esterify the carboxylic acid.[4]

  • Troubleshooting & Protocol:

    • Prepare Fresh Solutions: Prepare stock solutions fresh for each experiment whenever possible.

    • Solvent Selection: Use high-purity, anhydrous solvents. Degas solvents by sparging with nitrogen or argon before use to remove dissolved oxygen.

    • Storage of Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Purity Check: Periodically check the purity of long-term stored stock solutions using a stability-indicating method like HPLC-UV to quantify the parent compound and detect any degradants.

Formulation and Pre-formulation Studies

Q3: My compound shows poor stability in my aqueous formulation, with rapid degradation observed within hours. What formulation strategies can I employ?

A3: Rapid degradation in aqueous media is likely due to a combination of oxidation and pH-related instability. Several formulation strategies can mitigate these issues.[7]

  • Causality: Water can facilitate ionization of the phenol and carboxylic acid groups, potentially increasing their reactivity. Dissolved oxygen in aqueous buffers is a primary driver of oxidation.

  • Troubleshooting & Formulation Approaches:

    • pH Optimization & Buffering:

      • Rationale: The stability of both the phenolic and carboxylic acid groups is pH-dependent. Systematically evaluate the stability of the compound across a range of pH values (e.g., pH 3 to pH 8) to identify the pH of maximum stability.

      • Protocol: Prepare a series of buffered solutions (e.g., citrate, acetate, phosphate) and incubate the compound at a fixed concentration and temperature.[6] Analyze samples at various time points by HPLC.

    • Inclusion of Antioxidants:

      • Rationale: Antioxidants inhibit the oxidative degradation of the drug by acting as sacrificial agents.[1][8]

      • Common Choices:

        • Water-Soluble: Ascorbic acid, sodium metabisulfite.[1]

        • Lipid-Soluble: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA).[1]

      • Protocol: Screen different antioxidants at various concentrations (e.g., 0.01% - 0.1% w/v) in the optimal buffer system identified above.

    • Use of Chelating Agents:

      • Rationale: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidative degradation. Chelating agents sequester these ions, preventing them from participating in redox reactions.[6]

      • Protocol: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) or its salts (e.g., 0.01% - 0.05% w/v) to the formulation.[6]

pH of BufferBuffer System% Remaining after 24h at 40°CVisual Observation
3.0Citrate98.5%Clear, colorless
5.0Acetate95.2%Clear, colorless
7.4Phosphate81.3%Faint yellow tinge
9.0Borate65.7%Noticeable yellowing

Q4: The compound is sensitive to light. How do I conduct photostability studies and what are my options if it proves to be photolabile?

A4: Photostability testing is a critical regulatory requirement and essential for understanding handling and packaging needs.[9] The International Council for Harmonisation (ICH) provides specific guidelines for this (ICH Q1B).[10][11]

  • Causality: Absorption of light energy can promote the molecule to an excited state, leading to bond cleavage, oxidation, or other reactions.

  • Experimental Workflow: Forced Photodegradation Study

Caption: Workflow for a forced photostability study.

  • Stabilization Strategies if Photolabile:

    • Packaging: Use amber or opaque primary packaging (vials, bottles) and secondary packaging (cartons) to block light transmission.

    • Formulation with UV Absorbers: Excipients like titanium dioxide or certain benzophenones can be included in solid dosage forms or coatings to absorb UV light.

    • Cyclodextrin Complexation: Encapsulating the molecule within the hydrophobic cavity of a cyclodextrin can shield it from light.[12][13]

Advanced Stabilization Techniques

Q5: I need to develop a stable solid dosage form, but the amorphous form of my derivative is prone to crystallization. How can I stabilize the amorphous state?

A5: Stabilizing the high-energy amorphous state is crucial for enhancing solubility and bioavailability but presents a significant stability challenge.[14] Amorphous solid dispersions (ASDs) are the leading technology for this purpose.[15][16]

  • Causality: The amorphous state is thermodynamically unstable and tends to revert to the more stable, less soluble crystalline form over time. This process is accelerated by moisture and high temperatures.

  • Solution: Amorphous Solid Dispersions (ASDs)

    • Principle: The drug is molecularly dispersed within a hydrophilic polymer matrix.[17] This separates the drug molecules, inhibiting nucleation and crystal growth.

    • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.

    • Preparation Methods: Spray drying or hot-melt extrusion are the most common manufacturing techniques.

  • Polymer Selection: Choose 2-3 polymers based on predicted drug-polymer miscibility (e.g., using solubility parameter calculations).

  • Drug Loading Screen: Prepare ASDs with varying drug loads (e.g., 10%, 25%, 40% w/w) for each polymer using a small-scale spray dryer or extruder.

  • Initial Characterization: Analyze the freshly prepared ASDs by Differential Scanning Calorimetry (DSC) to confirm a single glass transition temperature (Tg), indicating a homogenous dispersion, and by Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.

  • Accelerated Stability Testing: Store the most promising ASDs under accelerated conditions (e.g., 40°C/75% Relative Humidity) for 1-3 months.

  • Monitor for Recrystallization: Re-analyze the samples by PXRD and DSC at set time points to detect any signs of the drug crystallizing out of the polymer matrix.

Q6: Can cyclodextrins help improve both the solubility and stability of my compound?

A6: Yes, cyclodextrins are versatile excipients that can simultaneously address both issues through the formation of inclusion complexes.[12][18][19]

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] The hydrophobic portion of your drug molecule (the hydroxyphenyl ring) can become encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin imparts water solubility to the entire complex.[20]

  • Benefits for Stability:

    • Protection from Oxidation: Encapsulation shields the labile phenolic group from oxygen and other reactive species in the bulk solution.[13]

    • Photostability: The complex can physically block photons from reaching the photosensitive parts of the molecule.[13]

    • Controlled Release: The complex can dissociate upon dilution, releasing the drug at the site of action.[13]

  • Objective: To determine the binding constant and stoichiometry of the drug-cyclodextrin complex.

  • Procedure:

    • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD).

    • Add an excess amount of your drug to each solution.

    • Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

    • Filter the samples to remove the undissolved drug.

    • Analyze the concentration of the dissolved drug in the filtrate by a suitable method (e.g., UV-Vis spectroscopy or HPLC).

  • Data Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram (e.g., Aₗ-type) will indicate the stoichiometry and allow for the calculation of the stability constant (Kc).

III. References

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline.

  • Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects. PubMed.

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. (2023). PubMed Central.

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.

  • 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists. Google Patents.

  • Rational use of antioxidants in solid oral pharmaceutical preparations. SciELO.

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). GSC Online Press.

  • Hydrolysis in Pharmaceutical Formulations. In-Process Controls in the Pharmaceutical Industry.

  • (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid | 865233-35-8. ChemicalBook.

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed Central.

  • Preparation Of Carboxylic Acids By Hydrolysis Reaction. (2019). YouTube.

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. (2024). MDPI.

  • Amorphous solid dispersions: Stability mechanism, design strategy and key production technique of hot melt extrusion. (2023). Pharma Excipients.

  • Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. PubMed Central.

  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. PubMed Central.

  • Structure elucidation of 4-carboxy-3-deoxyanthocyanidins formed from thermal degradation of hydroxyphenyl-pyranoanthocyanins. (2023). New Journal of Chemistry.

  • The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications. (2024). Pharma Excipients.

  • Bioavailability of phenolic compounds: a major challenge for drug development? Revista Fitos.

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). YouTube.

  • The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research.

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. (2024). GSC Online Press.

  • stability issues of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid in long-term storage. Benchchem.

  • (PDF) Structure elucidation of 4-carboxy-3-deoxyanthocyanidins formed from thermal degradation of hydroxyphenyl-pyranoanthocyanins. (2023). ResearchGate.

  • Q1B Photostability Testing of New Drug Substances and Products. (2018). U.S. Food and Drug Administration.

  • (PDF) Rational use of antioxidants in solid oral pharmaceutical preparations. (2015). ResearchGate.

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.

  • Amorphous Solid Dispersions for Drug Delivery. Aenova Group.

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.

  • Bioaccessibility and Stability Studies on Encapsulated Phenolics and Carotenoids from Olive and Tomato Pomace: Development of a Functional Fruit Beverage. (2024). MDPI.

  • Photochemical transformation of ibuprofen into harmful 4-isobutylacetophenone: Pathways, kinetics, and significance for surface waters. ResearchGate.

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). SlideShare.

  • Amorphous Solid Dispersion (ASD) Products and Potential Alternative BE Approaches. U.S. Food and Drug Administration.

  • Formulation Strategies For Enhancing Drug Stability. Scribd.

  • Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II - KPU Pressbooks.

  • Bioavailability of phenolic compounds: a major challenge for drug development? (2015). Revista Fitos.

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. (2012). Journal of Pharmaceutical and Biomedical Analysis.

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.

  • Antioxidants. CD Formulation.

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2023). MDPI.

  • Antioxidant stabilizer system for pharmaceutical formulations. Google Patents.

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central.

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Addressing solubility issues of (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid in experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Solubility Challenges

Welcome to the technical support center for (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid. As Senior Application Scientists, we understand that navigating the experimental nuances of a compound is critical to research success. This guide is designed with full editorial control to provide you with in-depth, practical, and scientifically grounded advice to overcome solubility issues you may encounter with (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid. Our approach is rooted in explaining the "why" behind the "how," ensuring you can make informed decisions in your experimental design.

Understanding the Molecule: A Dual Personality

(S)-3-(4-hydroxyphenyl)hex-4-ynoic acid possesses two key functional groups that dictate its solubility behavior: a carboxylic acid and a phenolic hydroxyl group. This dual nature means its solubility is highly dependent on the pH of the surrounding medium.

  • Carboxylic Acid Group: With a predicted pKa of approximately 4.23[1][2], this group is protonated (neutral) at acidic pH and deprotonated (negatively charged) at pH values above its pKa.

  • Phenolic Hydroxyl Group: Phenols are weakly acidic, typically with a pKa around 10.[3] Below this pH, the hydroxyl group is protonated (neutral), and above it, it becomes deprotonated (negatively charged).

This pH-dependent ionization is the cornerstone of controlling the aqueous solubility of (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid. In its neutral state, the molecule is more lipophilic and less water-soluble. When one or both of these groups are ionized, the resulting charge significantly increases its polarity and, consequently, its aqueous solubility.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid.

Q1: My compound won't dissolve in aqueous buffers for my biological assay. What should I do?

This is a common challenge. The limited aqueous solubility of the neutral form of the molecule is likely the culprit. Here’s a systematic approach to address this:

Step 1: pH Adjustment - The Primary Strategy

Given the acidic nature of both the carboxylic acid and phenolic groups, increasing the pH of your aqueous buffer is the most effective initial step.[4][5]

  • Initial Attempt: Adjust the pH of your buffer to > 7. At this pH, the carboxylic acid group (pKa ~4.23) will be deprotonated to its more soluble carboxylate form.

  • For Higher Concentrations: If solubility is still limited, you can cautiously increase the pH further. A pH of 8-9 should be sufficient to dissolve a significant amount of the compound. Be mindful of the pH tolerance of your specific assay.

  • Caution at High pH: While increasing the pH above 10 will also deprotonate the phenolic hydroxyl group, leading to even greater solubility, be aware that some phenolic compounds can be unstable at high pH.[6] It is recommended to conduct preliminary stability tests if you need to work at such high pH.

Experimental Protocol: pH-Dependent Solubility Testing

  • Prepare a series of buffers with a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add a known excess amount of (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid to a fixed volume of each buffer.

  • Equilibrate the samples by gentle agitation at a constant temperature for a set period (e.g., 24 hours) to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the solubility as a function of pH to determine the optimal pH for your desired concentration.

Q2: I need to make a concentrated stock solution. Which organic solvent should I use?

For creating a concentrated stock solution, organic solvents are the preferred choice.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): An excellent choice for dissolving a wide range of organic molecules, including phenolic compounds.[6]

  • Ethanol or Methanol: These polar protic solvents are also effective for dissolving phenolic acids.[7]

Protocol for Preparing a Concentrated Stock Solution:

  • Weigh the desired amount of (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid.

  • Add a small volume of your chosen organic solvent (e.g., DMSO).

  • Gently vortex or sonicate until the compound is fully dissolved.

  • Add more solvent to reach your final desired concentration.

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light.

Important Consideration for Biological Assays:

When using a stock solution in an organic solvent for aqueous-based assays, ensure the final concentration of the organic solvent in your assay is low (typically <1%, often <0.1%) to avoid solvent-induced artifacts or toxicity.[8] Always run a vehicle control (your final assay medium with the same concentration of the organic solvent) to account for any effects of the solvent itself.

Q3: My compound precipitates when I add my DMSO stock to my cell culture medium. How can I prevent this?

This phenomenon, often called "solvent shock," occurs when a compound that is soluble in a concentrated organic stock is rapidly introduced into an aqueous environment where its solubility is much lower.[9]

Troubleshooting Strategies:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of your compound in the cell culture medium.

  • Use a More Dilute Stock: Preparing a less concentrated stock solution in your organic solvent can help. This allows for a larger volume of the stock to be added more slowly and mixed more thoroughly into the medium.

  • Stepwise Dilution: Instead of adding the stock directly to the final volume of medium, perform a stepwise dilution. For example, add the stock to a smaller volume of medium first, mix well, and then add this to the rest of your medium.

  • Pre-warming the Medium: Having your cell culture medium at 37°C can sometimes aid in solubility, although this is compound-dependent.[9]

  • pH of the Medium: Standard cell culture media are typically buffered around pH 7.2-7.4. This pH is sufficient to deprotonate the carboxylic acid group, which aids solubility. If precipitation persists, a slight increase in the medium's pH (while remaining within the physiological tolerance of your cells) could be considered, but this should be approached with caution.

Q4: I've tried pH adjustment and am still struggling with solubility for a high-dose experiment. Are there other options?

Yes, for challenging cases, co-solvents and cyclodextrins can be powerful tools.

Co-solvents:

Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds.[10]

  • Common Co-solvents: Polyethylene glycol (PEG), propylene glycol, and glycerin are frequently used in formulations.[11]

  • Considerations: The choice and concentration of a co-solvent must be carefully evaluated for compatibility with your experimental system, as they can have their own biological effects.

Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid, forming an inclusion complex that has significantly improved aqueous solubility.[12][13][14][15]

  • Types of Cyclodextrins: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Mechanism: The hydrophobic part of your compound partitions into the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.

Experimental Protocol: Solubilization with HP-β-Cyclodextrin

  • Prepare an aqueous solution of HP-β-CD at a known concentration (e.g., 10% w/v).

  • Add an excess of (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter or centrifuge the solution to remove any undissolved compound.

  • Analyze the concentration of the dissolved compound in the filtrate/supernatant.

This will give you an indication of the extent to which HP-β-CD can enhance the solubility of your compound.

Data Summary & Visualization

To aid in your experimental design, the following table summarizes the key physicochemical properties and recommended starting points for solubilization.

PropertyPredicted/Typical ValueImplication for Solubility
Molecular Weight 204.22 g/mol [2]Moderate size, solubility will be influenced by functional groups.
pKa (Carboxylic Acid) ~4.23[1][2]Ionized and more soluble at pH > 4.23.
pKa (Phenolic OH) ~10[3]Ionized and more soluble at pH > 10.
Appearance Light yellow to yellow solid[2]Indicates the compound is a solid at room temperature.

Logical Workflow for Troubleshooting Solubility Issues

Caption: Ionization states and their effect on solubility at different pH ranges.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]

  • Phenol. Wikipedia. Available at: [Link]

  • How does pH affect the solubility of phenolic acid? ResearchGate. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Available at: [Link]

  • Effect of pH on the solubility of phenolic compounds. ResearchGate. Available at: [Link]

  • Solubility of Organic Compounds. Available at: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. Available at: [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. Available at: [Link]

  • 17.2: Properties of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]

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How to improve the purity of synthesized (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid. As a key chiral intermediate in the development of pharmaceutical agents, achieving high chemical and enantiomeric purity is paramount. This document provides in-depth troubleshooting advice, detailed protocols, and the underlying scientific principles to help you overcome common purification challenges.

FAQ 1: My initial analysis (NMR/LC-MS) shows several unknown peaks. Where do I begin?

Answer: A systematic approach to impurity identification is the crucial first step before attempting any purification. The nature of the impurity dictates the most effective strategy.

The Causality: Impurities in the synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid typically fall into three categories:

  • Process-Related Impurities: Unreacted starting materials (e.g., a protected 4-halophenol, 1-butyne), reagents, or by-products from side reactions (e.g., homocoupling of the alkyne).

  • Enantiomeric Impurity: The undesired (3R)-enantiomer, which has identical physical properties to the desired (3S)-enantiomer, making separation by standard methods impossible.[1]

  • Degradation Products: The molecule may degrade under harsh reaction or workup conditions (e.g., high heat, strong acid/base).

Recommended Workflow:

  • Initial Assessment: Use a combination of analytical techniques.

    • ¹H NMR: To identify residual starting materials, solvents, or major by-products with distinct proton signals.

    • LC-MS: To determine the mass of the impurities, providing clues to their structure. Compare retention times with known starting materials.

    • Chiral HPLC: To quantify the enantiomeric excess (% ee) and determine the level of the undesired (3R)-enantiomer.

  • Impurity Profiling: Based on the data, classify your impurities. Are they more polar or less polar than your product? Is the primary issue chemical purity or enantiomeric purity? This initial diagnosis will guide your purification strategy as outlined in the decision tree below.

Purification_Decision_Tree start Crude Product Analysis (NMR, LC-MS, Chiral HPLC) check_ee Is Enantiomeric Excess (ee) > 99%? start->check_ee check_chem_purity Is Chemical Purity by HPLC > 98%? check_ee->check_chem_purity Yes both_purification Sequential Purification: 1. Achiral Method 2. Chiral Resolution check_ee->both_purification No achiral_purification Focus on Achiral Purification (Recrystallization, Chromatography) check_chem_purity->achiral_purification No final_product High Purity Product check_chem_purity->final_product Yes achiral_purification->final_product chiral_purification Focus on Chiral Resolution (Diastereomeric Salt Crystallization) both_purification->final_product

Caption: Decision tree for selecting a purification strategy.

FAQ 2: How can I remove achiral, process-related impurities? My product is an off-white or brownish solid.

Answer: For removing impurities with different polarity from your target compound, recrystallization is the most effective and scalable method. If recrystallization fails or is insufficient, column chromatography is the next logical step.

Method 1: Recrystallization

The Causality: Recrystallization is a purification technique for solids that relies on the differential solubility of a compound and its impurities in a chosen solvent system.[2] An ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain soluble (or insoluble) at all temperatures.[3][4] Given that (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid contains both polar functional groups (carboxylic acid, phenol) and a non-polar backbone, a single or mixed-solvent system can be highly effective. The carboxylic acid moiety often promotes good crystallization behavior.[5]

Recommended Solvents:

Solvent SystemTypeRationale & Comments
Ethanol/Water MixedDissolve the compound in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy, then add a few more drops of hot ethanol to clarify.[3][4] Excellent for moderately polar compounds.
Ethyl Acetate/Hexane MixedDissolve in a minimum of hot ethyl acetate. Add hot hexane dropwise until persistent cloudiness is observed.[4] Good for separating from more polar or less polar impurities.
Toluene SingleToluene can be effective for aromatic compounds. Its higher boiling point allows for a wide temperature gradient for crystallization.
Acetone/Water MixedSimilar principle to ethanol/water, suitable for polar organic molecules.[3]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in ~0.5 mL of the chosen solvent(s) at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent to dissolve the compound completely at or near the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask, as slow cooling is essential for forming pure crystals rather than a precipitate.[2] Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Method 2: Flash Column Chromatography

The Causality: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. For carboxylic acids, it is critical to suppress the ionization of the carboxyl group to prevent peak tailing. This is achieved by adding a small amount of a weak acid, like acetic acid, to the mobile phase.

Step-by-Step Chromatography Protocol:

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate). A typical starting gradient might be 70:30 Hexane:Ethyl Acetate.

  • Acidification: Add 0.5-1% acetic acid to the mobile phase mixture.

  • Slurry Packing: Pack the column with a slurry of silica gel in the initial, low-polarity mobile phase.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

FAQ 3: My chemical purity is high, but the enantiomeric excess (% ee) is low. How do I resolve the enantiomers?

Answer: To separate enantiomers, you must introduce another chiral element to the system to create diastereomers, which have different physical properties.[1] The most classic and industrially viable method for resolving a chiral carboxylic acid is through the formation and fractional crystallization of diastereomeric salts using a chiral amine.[6][7][8]

The Causality: Reacting a racemic mixture of your carboxylic acid (a 50:50 mix of S-acid and R-acid) with a single, pure enantiomer of a chiral base (e.g., R-base) results in a mixture of two diastereomeric salts: (S-acid, R-base) and (R-acid, R-base). These diastereomers are no longer mirror images and will have different solubilities, allowing one to be selectively crystallized.[7]

Diastereomeric_Salt_Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Acid racemic_acid Racemic Acid (R-Acid + S-Acid) diastereomers Mixture of Diastereomeric Salts (R-Acid:R-Base) + (S-Acid:R-Base) racemic_acid->diastereomers chiral_base Chiral Base (e.g., (R)-1-Phenylethylamine) chiral_base->diastereomers crystallization Fractional Crystallization (Exploits different solubilities) diastereomers->crystallization less_soluble Less Soluble Salt Crystallizes (e.g., S-Acid:R-Base) crystallization->less_soluble more_soluble More Soluble Salt Stays in Solution (e.g., R-Acid:R-Base) crystallization->more_soluble acidification Acidification (e.g., HCl) of Separated Salts less_soluble->acidification pure_s_acid Pure (S)-Acid acidification->pure_s_acid

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Step-by-Step Protocol for Chiral Resolution:

  • Choice of Resolving Agent: Select a readily available, inexpensive, and enantiomerically pure chiral amine. Common choices include:

    • (R)- or (S)-1-Phenylethylamine

    • Brucine or Quinine (naturally occurring and effective, but can be more expensive/toxic).[8]

    • (1R,2R)- or (1S,2S)-2-Amino-1,2-diphenylethanol

  • Salt Formation:

    • Dissolve your racemic (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Add 0.5 to 1.0 equivalents of the chiral amine. Using 0.5 equivalents is often preferred as it can lead to a higher enantiomeric excess in the crystallized salt.

    • Gently heat the solution to ensure complete dissolution and reaction, then allow it to cool slowly.

  • Fractional Crystallization:

    • As the solution cools, one diastereomeric salt will preferentially crystallize due to its lower solubility.

    • Collect the crystals by filtration. The efficiency of the resolution can be monitored by taking a small sample of the crystallized salt, liberating the acid with HCl, and analyzing the enantiomeric excess by chiral HPLC.

    • It may be necessary to recrystallize the salt one or more times to achieve the desired diastereomeric purity.

  • Liberation of the Enantiopure Acid:

    • Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~1-2. This protonates the carboxylic acid and the resolving agent.

    • Separate the organic layer, which now contains your enantiomerically enriched (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid. The protonated chiral amine will remain in the aqueous layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • The final product can be further purified by a final recrystallization as described in FAQ 2.

References

  • WO2019134984A1 - 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists - Google P
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry: University of Rochester. [Link]

  • Stereoselective Synthesis 0f (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue - ResearchGate. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. [Link]

  • Chiral resolution - Wikipedia. [Link]

  • CN114685593A - Fulvestrant preparation method and intermediate thereof - Google P
  • Fulvestrant: From the Laboratory to Commercial-Scale Manufacture | Request PDF - ResearchGate. [Link]

  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. [Link]

  • WO2007096314A2 - Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid - Google P
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]

  • RECRYSTALLIZATION - Chemistry LibreTexts. [Link]

  • Crystallization - University of California, Irvine. [Link]

  • US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google P
  • Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. [Link]

  • Resolution: Separation of Enantiomers - Chemistry LibreTexts. [Link]

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Mitigating side reactions in the synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid methyl ester. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. Our focus is to provide actionable troubleshooting advice and in-depth answers to frequently encountered challenges, particularly those related to the critical Sonogashira cross-coupling step. We will delve into the mechanistic underpinnings of common side reactions and offer field-proven protocols to maximize yield and purity.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a direct question-and-answer format. We diagnose the problem, explain the underlying chemistry, and provide validated solutions.

Issue 1: Dominant Alkyne Homocoupling (Glaser Coupling)

Q: My reaction is producing a high-molecular-weight byproduct, which I've identified as the dimer of my terminal alkyne starting material, instead of my desired cross-coupled product. Why is this happening and how can I stop it?

A: You are observing the Glaser homocoupling reaction, the most prevalent side reaction in copper-catalyzed Sonogashira couplings.[1][2] This occurs when the copper(I) cocatalyst, in the presence of an oxidant (typically trace oxygen), catalyzes the dimerization of the terminal alkyne to form a symmetrical 1,3-diyne.[1][2] The desired palladium-catalyzed cross-coupling and the undesired copper-catalyzed homocoupling are in direct competition.

Causality: The mechanism involves the formation of a copper acetylide, which is a key intermediate for both pathways. In the presence of O₂, Cu(I) is oxidized to Cu(II), which then facilitates the oxidative dimerization of the copper acetylide.[2] To favor the Sonogashira pathway, the transmetalation step from copper to palladium must be significantly faster than the oxidative homocoupling.

G cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Glaser Pathway R_C_CH Terminal Alkyne (R-C≡CH) Cu_acetylide Copper(I) Acetylide (R-C≡C-Cu) R_C_CH->Cu_acetylide + Cu(I), Base Pd_complex Ar-Pd(II)-L₂-X Desired_Product Desired Product (Ar-C≡C-R) Cu_acetylide->Desired_Product + Ar-Pd(II)-X (Transmetalation) Dimer Glaser Dimer (R-C≡C-C≡C-R) Cu_acetylide->Dimer O₂, Cu(I)/Cu(II) O2 O₂ (Oxidant) CuI Cu(I) Catalyst Base Base

Caption: Competing pathways in Sonogashira reactions.

Mitigation Strategies:

  • Adopt a Copper-Free Protocol: The most definitive solution is to eliminate the catalyst responsible for homocoupling. Copper-free Sonogashira reactions have been extensively developed to circumvent this issue.[2][3] While they may require slightly higher temperatures or more specialized palladium catalysts/ligands, they offer a cleaner reaction profile.

  • Ensure Rigorous Anaerobic Conditions: If a copper-catalyzed system is necessary, the exclusion of oxygen is critical.[1]

    • Solvent Degassing: Use solvents that have been thoroughly degassed via at least three freeze-pump-thaw cycles or by sparging with argon or nitrogen for a minimum of 30 minutes.

    • Inert Atmosphere: Assemble your reaction glassware under a positive pressure of an inert gas (argon is preferred due to its density). Maintain this atmosphere throughout the reaction and workup.

  • Slow Addition of the Alkyne: Adding the terminal alkyne substrate slowly via a syringe pump helps to maintain its concentration at a very low level. This kinetically disfavors the bimolecular homocoupling reaction relative to the cross-coupling reaction with the aryl halide, which is present in stoichiometric amounts.[4]

  • Incorporate a Reducing Agent: The addition of a mild reducing agent, such as an excess of the amine base or specific additives like tin(II) 2-ethylhexanoate, can help maintain the copper catalyst in its active Cu(I) oxidation state and suppress oxidative dimerization.[5]

Issue 2: Reaction Stalls or Fails to Initiate

Q: My reaction shows no conversion. I recover my starting materials, 4-iodophenol and the alkyne ester, even after extended reaction times. What could be wrong?

A: Reaction failure in this specific synthesis often points to two primary culprits: catalyst deactivation and interference from the unprotected phenolic hydroxyl group.

Causality:

  • Phenol Acidity: The phenolic proton is acidic and will be deprotonated by the amine base required for the Sonogashira reaction. The resulting phenoxide can coordinate to the palladium center, potentially inhibiting its catalytic activity. While some couplings on unprotected phenols are reported, they are often substrate-dependent and can result in lower yields.[6][7]

  • Catalyst Integrity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ.[1] The amine base or phosphine ligands typically perform this reduction. If this process is inefficient, or if the resulting Pd(0) is exposed to air, it can decompose into inactive palladium black.[1][2]

Solutions:

  • Protect the Phenolic Hydroxyl Group: This is the most robust solution. By converting the phenol to a functional group that is stable to the basic reaction conditions, you eliminate its interference. Silyl ethers are an excellent choice due to their ease of formation and selective removal.

    • Recommended Group: tert-Butyldimethylsilyl (TBDMS) ether. It is stable enough for the coupling reaction but can be cleaved under mild conditions that will not affect the methyl ester.

    • See the Experimental Protocols section for a detailed procedure on protecting 4-iodophenol.

  • Verify Catalyst and Reagent Quality:

    • Use a high-purity palladium catalyst from a reputable supplier.

    • Ensure the amine base is dry and free of carbonate impurities. Distillation of the amine base is recommended.

    • Use anhydrous, degassed solvents.

G start Start: 4-Iodophenol protect Step 1: Protection (e.g., TBDMSCl, Imidazole) start->protect protected_phenol Protected Intermediate 4-Iodo-1-(TBDMS-oxy)benzene protect->protected_phenol couple Step 2: Sonogashira Coupling with Alkyne Ester protected_phenol->couple coupled_product Protected Product couple->coupled_product deprotect Step 3: Deprotection (e.g., TBAF) coupled_product->deprotect final_product Final Product: (3S)-3-(4-Hydroxyphenyl)-4- hexynoic acid methyl ester deprotect->final_product

Caption: Recommended three-step synthetic workflow.

Issue 3: Difficult or Low-Yielding Deprotection

Q: I have successfully performed the coupling reaction on my TBDMS-protected phenol, but I am struggling to remove the silyl group without degrading my product or hydrolyzing the methyl ester. What is a reliable deprotection method?

A: Selective deprotection requires conditions that cleave the silicon-oxygen bond of the aryl silyl ether while leaving the ester functionality intact. Phenolic silyl ethers are significantly more labile than their aliphatic counterparts, which allows for a wide window of selectivity.[8][9]

Causality: The primary challenge is avoiding conditions that are too harsh. Strong acidic or basic conditions that can cleave robust silyl ethers will also readily hydrolyze the methyl ester. The reagent of choice is a fluoride source, which has a very high affinity for silicon.

Recommended Protocol:

  • Reagent: Tetrabutylammonium fluoride (TBAF) is the standard and most effective reagent for this transformation.[4] It is typically supplied as a 1.0 M solution in THF.

  • Conditions: The reaction is usually performed at 0 °C to room temperature. The use of a mild buffer, such as acetic acid, can be beneficial to trap the resulting butoxide and prevent the reaction medium from becoming too basic.

  • Monitoring: The reaction is typically very fast and should be monitored closely by Thin Layer Chromatography (TLC) to avoid prolonged exposure that could lead to side reactions.

See the Experimental Protocols section for a step-by-step deprotection procedure.

Frequently Asked Questions (FAQs)

Q1: Why is the Sonogashira reaction the preferred method for this synthesis? The Sonogashira reaction is one of the most efficient and versatile methods for forming carbon-carbon bonds between sp² (aryl) and sp (alkynyl) hybridized carbons.[10] It operates under relatively mild conditions, tolerates a wide range of functional groups (when properly protected), and has a well-understood mechanism, making it a reliable choice for constructing the core of the target molecule.[1][10]

Q2: What is the role of the amine base in the reaction? The amine base (e.g., triethylamine, diisopropylamine) serves multiple crucial functions:

  • Neutralization: It neutralizes the hydrogen halide (HX) that is cogenerated during the catalytic cycle.[1]

  • Alkyne Deprotonation: It acts as the base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.

  • Catalyst Reduction: It can aid in the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species.[1]

  • Solvent: In many cases, the amine can be used as the solvent for the reaction.[11]

Q3: Which aryl halide is better: 4-iodophenol or 4-bromophenol? The reactivity order for the aryl halide in the oxidative addition step is I > OTf > Br >> Cl.[1][11] Therefore, 4-iodophenol (or its protected form) will react much more readily and under milder conditions (often at room temperature) than the corresponding bromide, which may require heating.[1] For laboratory-scale synthesis, the iodide is strongly preferred to ensure high conversion and avoid side reactions associated with higher temperatures.

Q4: How can I monitor the reaction's progress effectively?

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. Stain with potassium permanganate (KMnO₄) to visualize the alkyne and product, which will appear as yellow spots on a purple background.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, an aliquot of the reaction can be quenched, worked up, and analyzed by GC-MS to determine the ratio of starting materials to product.

  • ¹H NMR Spectroscopy: Taking a sample from the reaction mixture (after removing solvent) and analyzing by ¹H NMR can provide a clear picture of the conversion by integrating characteristic peaks of the starting materials and the product.

Quantitative Data Summary

Table 1: Comparison of Sonogashira Reaction Conditions

ParameterCopper-Catalyzed ProtocolCopper-Free ProtocolRationale
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ with ligandPd(II) precatalyst is common; Pd(0) source needed for Cu-free.
Cu Cocatalyst CuI (0.5-5 mol%)NoneCuI is essential for the traditional cycle but is omitted to prevent Glaser coupling.[2]
Ligand PPh₃ (often part of catalyst)PPh₃, P(t-Bu)₃, or other bulky phosphinesBulky, electron-rich ligands can accelerate the cycle, making copper unnecessary.
Base Et₃N or i-Pr₂NH (Solvent or excess)Et₃N, DBU, or Cs₂CO₃A strong amine base is typical. Inorganic bases can also be used in Cu-free systems.
Solvent THF, DMF, or neat amineTHF, DMF, Toluene, AcetonitrileAprotic polar solvents are generally effective.
Temperature Room Temperature to 40 °C50 °C to 100 °CHigher temperatures are often needed to compensate for the absence of copper's rate acceleration.

Table 2: Phenol Protecting Group Selection

Protecting GroupProtection ReagentDeprotection ConditionsSelectivity Notes
TBDMS TBDMSCl, Imidazole, DMFTBAF, THF, 0 °CExcellent selectivity. Cleaved much faster than aliphatic silyl ethers or esters.[9]
TIPS TIPSCl, Imidazole, DMFTBAF, THF, RT (slower)More robust than TBDMS. May require longer reaction times for deprotection.[9]
Methyl Ether MeI, K₂CO₃, AcetoneBBr₃, CH₂Cl₂, 0 °CVery stable. Deprotection is harsh and will likely cleave the methyl ester. Not recommended.
Acetate Acetic Anhydride, PyridineK₂CO₃, MeOH, RTProne to hydrolysis under the basic Sonogashira conditions. Not recommended.
Validated Experimental Protocols
Protocol 1: Protection of 4-Iodophenol as a TBDMS Ether
  • To a solution of 4-iodophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (1.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC (e.g., 10% EtOAc in hexanes) until the starting material is consumed.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, 1-((tert-butyldimethylsilyl)oxy)-4-iodobenzene, can typically be used in the next step without further purification.

Protocol 2: Copper-Free Sonogashira Cross-Coupling

Ensure all glassware is oven-dried and the reaction is performed under a strict argon or nitrogen atmosphere.

  • To a Schlenk flask, add the protected 4-iodophenol (1.0 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%), and a stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed triethylamine (Et₃N, ~0.2 M).

  • Add the terminal alkyne, (S)-methyl hex-4-ynoate (1.2 eq).

  • Heat the reaction mixture to 70 °C and stir for 6-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter it through a pad of Celite®, washing with diethyl ether.[11]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the protected product.[11]

Protocol 3: Selective Deprotection of the TBDMS Ether
  • Dissolve the purified, TBDMS-protected product (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M) in a flask at 0 °C (ice bath).

  • Slowly add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise.

  • Stir the reaction at 0 °C, monitoring every 5-10 minutes by TLC. The reaction is often complete within 30 minutes.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography to yield the final product, (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid methyl ester.

References
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  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

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  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

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  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

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  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

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  • Al-Masoudi, N. A., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 868. [Link]

  • Banwell, M. G., et al. (2012). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Beilstein Journal of Organic Chemistry, 8, 1261-1271. [Link]

  • Chaumont, P. (2018). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]

  • Prakash, G. K. S., et al. (2017). KHF₂, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 58(49), 4643-4646. [Link]

  • Fantin, M., et al. (2016). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 49(20), 7726-7737. [Link]

  • Cirera, B., et al. (2014). Homo-coupling of terminal alkynes on a noble metal surface. Nano Letters, 14(4), 1891-1897. [Link]

  • Bruggink, A., et al. (2011). Process for the synthesis of hydroxyphenylglycine esters.
  • Reddy, B. V. S., et al. (2014). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Advances, 4(31), 16087-16090. [Link]

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GPR40 Receptor Activation: A Technical Guide to Assay Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for GPR40 (Free Fatty Acid Receptor 1, FFAR1) activation assays. This guide is designed for researchers, scientists, and drug development professionals actively working on this important therapeutic target for type 2 diabetes and other metabolic disorders.[1][2] Here, we move beyond simple protocols to provide in-depth, experience-driven insights into optimizing your experiments and troubleshooting the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding GPR40 assay development.

Q1: What is the primary signaling pathway for GPR40, and how does it influence assay choice?

GPR40's primary signaling mechanism is through the Gαq/11 subunit of the heterotrimeric G-protein.[3][4] Ligand binding triggers the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium ([Ca2+]i).[5] This canonical Gαq pathway makes calcium mobilization assays a direct and popular method for measuring receptor activation. An alternative is to measure the accumulation of IP3's downstream metabolite, inositol monophosphate (IP1) , which is often more stable.[6] While Gαq is dominant, some studies suggest certain agonists can also induce Gαs/cAMP signaling, so your choice may depend on the specific pharmacology you wish to explore.[7]

Q2: Which assay format—calcium mobilization or IP-One—is better for my GPR40 screen?

Both are excellent choices, but they have key differences:

  • Calcium Mobilization Assays: These are rapid, kinetically-read assays that provide a real-time measurement of receptor activation.[8] They are highly sensitive and ideal for high-throughput screening (HTS). However, the signal is transient, which can sometimes lead to variability if timing is not precise.[6]

  • IP-One HTRF Assays: These assays measure the accumulation of IP1, a stable downstream metabolite.[6] The endpoint is stable, allowing for greater flexibility in reading times and often resulting in high reproducibility.[6] This makes them extremely robust for both primary screening and lead optimization.

The "better" assay depends on your specific needs. For initial HTS where speed is critical, calcium flux is often preferred. For detailed pharmacological studies or when a more stable endpoint is desired, IP-One is a superior choice.

Q3: My agonist potency is significantly lower than published values. What are the common causes?

This is a frequent issue, often rooted in ligand bioavailability. Medium- and long-chain fatty acids, the endogenous ligands for GPR40, have low aqueous solubility.[1][9]

  • Role of Albumin: In vivo and in vitro, albumin acts as a crucial carrier protein, binding to fatty acids and keeping them soluble.[10][11][12] If you are testing fatty acid-like compounds, the absence of a carrier like bovine serum albumin (BSA) in your assay buffer can lead to poor solubility, compound precipitation, and artificially low potency. The concentration of BSA itself needs to be optimized, as it can affect the free fraction of your compound available to bind the receptor.

  • Compound Adsorption: Hydrophobic compounds can adsorb to plasticware (assay plates, pipette tips), reducing the effective concentration delivered to the cells. Using low-binding plates and pre-treating tips can mitigate this.

Q4: Why is serum starvation of cells recommended before starting an assay?

Serum starvation is a critical step to reduce basal signaling activity.[13] Serum contains a complex mixture of growth factors, lipids, and other molecules that can activate various signaling pathways, including those that can elevate basal calcium or IP1 levels.[14] By removing serum for a period (typically 4-24 hours), you quiet the cells, leading to a lower background signal and a more robust and reproducible response upon agonist stimulation.[15][16] However, prolonged starvation can induce cellular stress, so the duration should be optimized for your specific cell line.[15][17]

GPR40 Signaling Pathway

The diagram below illustrates the canonical Gαq signaling cascade initiated by GPR40 activation.

GPR40_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPR40 GPR40/FFAR1 G_protein Gαq/11 Gβγ GPR40->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates G_protein->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_release ↑ [Ca2+]i IP3R->Ca_release Opens Ligand Fatty Acid or Synthetic Agonist Ligand->GPR40 Binds

Caption: GPR40 Gαq signaling pathway.

Detailed Troubleshooting Guides

Calcium Mobilization Assay Troubleshooting

Calcium flux assays are powerful but sensitive to disruption. Here are solutions to common problems.

Q: I'm not detecting any signal, even with a positive control agonist. What's wrong?

  • Possible Cause 1: Dye Loading Failure. The calcium-sensitive dye (e.g., Fluo-4 AM) must be successfully loaded into the cells. The "AM" ester group allows it to cross the cell membrane, after which intracellular esterases cleave it, trapping the fluorescent dye inside.[8]

    • Solution: Verify your dye loading protocol. Ensure the dye concentration, incubation time, and temperature are optimal. Use a positive control like a calcium ionophore (e.g., Ionomycin) at the end of the experiment. If the ionophore gives a strong signal, your dye is loaded correctly, and the problem lies with the receptor or its coupling.[16]

  • Possible Cause 2: Poor Receptor Expression or Coupling. The cell line may not express sufficient GPR40 at the cell surface, or it may not efficiently couple to the Gαq pathway.

    • Solution: Confirm GPR40 expression via qPCR or Western blot. If expression is low, consider using a cell line with higher endogenous expression or a stably transfected recombinant cell line. Co-transfection with a promiscuous G-protein like Gα16 can sometimes rescue signaling for poorly coupled receptors.[16]

  • Possible Cause 3: Incorrect Assay Buffer. The presence of calcium in the extracellular buffer can be critical for signal amplification through store-operated calcium entry (SOCE).

    • Solution: Ensure your assay buffer contains physiological levels of calcium (typically 1-2 mM). Conversely, if you want to isolate the signal purely from intracellular stores, you can use a calcium-free buffer, but expect a smaller signal window.

Q: My assay window (Signal-to-Background ratio) is too low.

  • Possible Cause 1: High Basal Calcium Levels. If cells are stressed or the culture medium has high background agonists, the basal intracellular calcium level may be elevated, reducing the relative fold-change upon stimulation.

    • Solution: Optimize the serum starvation period (try 4, 8, and 24 hours) to find the best balance between reducing background and maintaining cell health.[14][18] Also, handle cell plates gently to avoid mechanical stimulation, which can trigger calcium release.

  • Possible Cause 2: Dye Saturation or Quenching. High-affinity dyes like Fluo-4 can become saturated with very strong responses, underestimating the peak signal.[19] Alternatively, your test compounds may be fluorescent or may quench the dye's signal.

    • Solution: If saturation is suspected, consider using a lower-affinity calcium dye. To check for compound interference, run a control plate where you measure the fluorescence of compounds in the absence of cells or dye.[20]

ParameterStandard RangeOptimization Tip
Cell Seeding Density 10,000 - 50,000 cells/well (96-well)Titrate to find a density that gives a confluent monolayer on assay day.
Dye Loading Time 30 - 60 minutesShorter times may be insufficient; longer times can be toxic.
Dye Loading Temp 37°C or Room Temp37°C is usually more efficient, but RT may reduce basal activity.
Probenecid Conc. 2.5 - 5 mMInclude if using a no-wash dye kit to prevent dye extrusion from cells.[8]
IP-One HTRF Assay Troubleshooting

This robust assay is less prone to kinetic issues, but requires careful optimization of stimulation and lysis steps.

Q: The assay signal is weak, and the standard curve looks compressed.

  • Possible Cause 1: Insufficient Agonist Stimulation Time. Unlike the rapid calcium signal, IP1 accumulation is slower. A short stimulation time will not generate enough product to be detected robustly.

    • Solution: Perform a time-course experiment. Stimulate cells with a known agonist (e.g., at its EC80 concentration) for various times (e.g., 15, 30, 60, 90 minutes) to determine the optimal stimulation period that yields the best signal-to-background ratio.[21]

  • Possible Cause 2: Suboptimal Cell Number. Too few cells will not produce enough IP1, while too many cells can lead to artifacts and deplete nutrients.

    • Solution: Titrate the number of cells per well. Test a range (e.g., 20,000 to 80,000 cells/well for a 96-well plate) to find the number that gives the most robust signal window without showing signs of cell stress.[21]

  • Possible Cause 3: Inefficient Cell Lysis. The HTRF detection reagents rely on the complete lysis of cells to allow the antibody to access the accumulated IP1.

    • Solution: Ensure the lysis buffer provided in the kit is added correctly and that plates are incubated for the recommended time before reading. Vigorous shaking after adding the detection reagents can sometimes improve signal homogeneity.

Q: I am seeing high variability between replicate wells (High %CV).

  • Possible Cause 1: Inconsistent Cell Plating. Uneven cell distribution across the plate is a primary source of variability.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. After plating, allow the plate to sit at room temperature for 20-30 minutes before placing it in the incubator to allow for even cell settling. Avoid edge effects by not using the outermost wells of the plate for critical experiments.

  • Possible Cause 2: Presence of LiCl in Agonist Dilutions. Lithium chloride (LiCl) is included in the stimulation buffer to inhibit IP1 degradation.[22] If you prepare your compound serial dilutions in a buffer without LiCl, the final concentration of LiCl will vary across your dose-response curve, introducing a systematic error.

    • Solution: Always prepare your agonist serial dilutions in the exact same stimulation buffer (including LiCl) that the cells will be incubated in.

Experimental Workflow Example: Calcium Flux Assay

The following diagram outlines a typical workflow for a GPR40 calcium mobilization assay.

Calcium_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis p1 Seed Cells in 96/384-well plates p2 Incubate Overnight (37°C, 5% CO2) p1->p2 a1 Wash cells with Assay Buffer p2->a1 a2 Load with Calcium Dye (e.g., Fluo-4 AM) + Probenecid a1->a2 a3 Incubate (e.g., 45 min, 37°C) a2->a3 a4 Place plate in Reader (e.g., FLIPR, FlexStation) a3->a4 a5 Add Compounds (Agonist/Antagonist) using automated injection a4->a5 a6 Read Kinetic Fluorescence a5->a6 d1 Calculate Response (Peak - Baseline) a6->d1 d2 Normalize Data (% of Control) d1->d2 d3 Generate Dose-Response Curves and calculate EC50/IC50 d2->d3

Caption: Standard workflow for a GPR40 calcium mobilization assay.

References

  • Brill, L. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. American Diabetes Association. [Link]

  • Lin, D. C. H. et al. (2012). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. ResearchGate. [Link]

  • Wikipedia. Free fatty acid receptor 1. [Link]

  • Zhang, Y. et al. (2017). GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications. [Link]

  • Poitout, V. (2008). Regulation and mechanism of action of FFAR1/GPR40. The Physiological Society. [Link]

  • Houze, J. et al. (2012). Optimization of GPR40 Agonists for Type 2 Diabetes. PubMed. [Link]

  • Engelstoft, M. S. et al. (2016). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. National Center for Biotechnology Information. [Link]

  • AAT Bioquest. (2020). Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. ResearchGate. [Link]

  • Wang, M. W. et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. National Center for Biotechnology Information. [Link]

  • van der Vusse, G. J. (2009). Albumin as fatty acid transporter. PubMed. [Link]

  • Kurata, K. et al. (2021). Prognostic association of starvation-induced gene expression in head and neck cancer. Scientific Reports. [Link]

  • L. L. et al. (2016). GPR40 deficiency is associated with hepatic FAT/CD36 upregulation, steatosis, inflammation, and cell injury in C57BL/6 mice. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Sittampalam, G. S. et al. (2012). IP-3/IP-1 Assays. National Center for Biotechnology Information. [Link]

  • Sykes, D. A. et al. (2014). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. National Center for Biotechnology Information. [Link]

  • Goransson, O. et al. (2015). Serum starvation: caveat emptor. American Physiological Society. [Link]

  • Simard, J. R. et al. (2006). Plasma Albumin as a Fatty Acid Carrier. ResearchGate. [Link]

  • BMG Labtech. HTRF IP-One assay performed on the PHERAstar FS microplate reader. [Link]

  • Eurofins Discovery. Calcium Flux Assays. [Link]

  • Tani, H. et al. (2018). Serum starvation increases the expression level and prolongs the decay rate of GAS5, and decreases the expression of glucocorticoid-responsive genes. ResearchGate. [Link]

  • Yes-Storage, T. et al. (2019). Albumin is an important factor in the control of serum free fatty acid flux in both male and female mice. National Center for Biotechnology Information. [Link]

  • Amelia, R. (2021). Do I need to serum starvation followed by cell receptor protein expression detection?. ResearchGate. [Link]

  • Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]

  • MDPI. (2022). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. [Link]

  • American Diabetes Association. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. [Link]

  • CSUSB ScholarWorks. (2018). The Effects of Serum Starvation on Cell Cycle Synchronization. [Link]

  • Silva, A. R. (2019). Why fluo4-AM Calcium assay is not working?. ResearchGate. [Link]

  • van der Vusse, G. J. (2009). Albumin as Fatty Acid Transporter. ResearchGate. [Link]

  • National Center for Biotechnology Information. Gene Result FFAR1 free fatty acid receptor 1 [ (human)]. [Link]

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Validation & Comparative

A Guide to the Unambiguous Structural Confirmation of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid Using a Multi-dimensional NMR Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate extensive biological testing and lead to costly dead ends. This guide provides an in-depth, field-proven methodology for the structural verification of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, a chiral molecule featuring multiple key functional groups.

We will move beyond a simple checklist of spectra and instead detail a logical, self-validating workflow. The causality behind each experimental choice will be explained, demonstrating how a suite of modern Nuclear Magnetic Resonance (NMR) experiments can be synergistically employed to build an unshakeable, evidence-based structural model from the ground up.

The Strategic Imperative: Why a Single Spectrum is Not Enough

While a simple one-dimensional (1D) ¹H NMR spectrum can provide a preliminary fingerprint of a molecule, it is often insufficient for conclusive structure determination, especially for novel or complex compounds. Overlapping signals, complex coupling patterns, and the absence of direct information about the carbon skeleton can lead to ambiguity.

Our core toolkit will include:

  • ¹H NMR: To identify all unique proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR (with DEPT-135): To reveal the complete carbon skeleton, including quaternary carbons, and differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To map all proton-proton (¹H-¹H) coupling networks, definitively establishing adjacent proton systems.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon it is attached to, building the C-H framework.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, the critical experiment for connecting all molecular fragments into a single, unambiguous structure.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_final Final Confirmation H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C NMR / DEPT (Carbon Skeleton) C13->HSQC C13->HMBC Structure Unambiguous Structure COSY->Structure Confirms Fragments HSQC->Structure Builds Framework HMBC->Structure Connects Fragments

Caption: Logical workflow for NMR-based structure elucidation.

Part 1: The Self-Validating Experimental Protocol

This section details the step-by-step methodology for acquiring and interpreting the necessary NMR data.

Step 1: Optimized Sample Preparation

The quality of your data is fundamentally dependent on proper sample preparation. For a molecule containing both a phenolic hydroxyl and a carboxylic acid, proton exchange can be a significant issue, leading to broadened or even invisible signals for the -OH and -COOH protons.

  • Protocol:

    • Weigh approximately 5-10 mg of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Causality and Expertise: The choice of DMSO-d₆ is deliberate. As a strong hydrogen bond acceptor, DMSO significantly slows down the rate of proton exchange for the acidic O-H protons.[1] This results in sharper signals that can be more easily identified and distinguished from the water residue. In contrast, solvents like CDCl₃ or D₂O would lead to rapid exchange, obscuring these key functional group protons.[2][3]

Step 2: Sequential Data Acquisition

A modern NMR spectrometer with a broadband probe is used to acquire the following spectra sequentially on the same sample.

  • ¹H NMR: A standard, high-resolution proton spectrum is acquired. This provides the initial overview of proton chemical shifts, integrations (proton count), and coupling patterns (multiplicity).

  • ¹³C NMR: A proton-decoupled carbon spectrum is acquired to identify the chemical shifts of all carbon atoms.

  • DEPT-135: This experiment is crucial for carbon type assignment. It differentiates carbons by the number of attached protons: CH₂ signals appear as negative peaks, while CH and CH₃ signals are positive. Quaternary carbons are absent.

  • gCOSY (gradient-selected COSY): This 2D experiment maps correlations between protons that are coupled to each other, typically over two or three bonds.[4][5]

  • gHSQC (gradient-selected HSQC): This experiment generates a 2D map showing correlations only between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling).[6]

  • gHMBC (gradient-selected HMBC): This is arguably the most powerful experiment for final structure confirmation. It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²JCH, ³JCH, ⁴JCH).[6][7] It is the key to connecting molecular fragments that are not directly linked by proton-proton coupling.

Part 2: Data Interpretation – Assembling the Molecular Puzzle

Here, we will predict and interpret the data from each experiment to logically assemble the structure of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.

Structure and Numbering
Structure of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid with atom numbering for NMR assignment.
¹H and ¹³C NMR: The Component Parts

The first step is to analyze the 1D spectra to identify all the basic components of the molecule. Based on established chemical shift ranges, we can predict the approximate locations of each signal.[8][9][10][11]

Table 1: Predicted ¹H and ¹³C NMR Data for (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid in DMSO-d₆

Atom #TypePredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Predicted ¹H Multiplicity
1C=O170-175--
2CH₂~40~2.6-2.8dd, dd (diastereotopic)
3CH~35-40~3.8-4.0m
4C≡~80-85--
5≡C~75-80--
6CH₃~12-15~1.8-2.0d
7C (Ar)~130--
8, 12CH (Ar)~128~7.0-7.2d (J ≈ 8.5 Hz)
9, 11CH (Ar)~115~6.6-6.8d (J ≈ 8.5 Hz)
10C-OH (Ar)~156--
-COOH-~12.0br s
-ArOH-~9.0-9.5br s
  • ¹H NMR Insights:

    • The 1,4-disubstituted (para) aromatic ring should present as two distinct doublets, integrating to 2H each, a classic AA'BB' system. The ortho coupling constant (³J) is typically 7-10 Hz.[12]

    • The protons on C2 are diastereotopic due to the adjacent chiral center at C3. Therefore, they are chemically non-equivalent and should appear as two separate signals, each likely a doublet of doublets (dd), coupling to each other (geminal coupling, ²J) and to the proton on C3 (vicinal coupling, ³J).

    • The proton on C6 will be a doublet due to coupling with the proton on C5 across the alkyne, although this coupling can sometimes be small. A more prominent coupling will be the long-range coupling to H3.

  • ¹³C NMR & DEPT-135 Insights:

    • The ¹³C spectrum will show 10 distinct signals (C8/12 and C9/11 are equivalent by symmetry).

    • The DEPT-135 spectrum will confirm the assignments: C2 will be a negative signal (CH₂). C3, C6, C8, C9, C11, and C12 will be positive signals (CH/CH₃). C1, C4, C5, C7, and C10 will be absent (quaternary or carbonyl).

2D NMR: Connecting the Pieces

While 1D NMR identifies the fragments, 2D NMR provides the definitive connectivity map.

  • COSY Analysis: This experiment confirms proton-proton connectivities. We expect to see cross-peaks connecting:

    • H2 protons with H3.

    • H8/12 with H9/11 (ortho-coupling in the aromatic ring).

    • H3 with the H6 methyl protons (a weak ⁴J coupling might be visible).

  • HSQC Analysis: This directly links protons to their carbons, confirming the assignments made in Table 1. For example, the proton signal at ~3.9 ppm will show a correlation to the carbon signal at ~35-40 ppm, confirming this pair as C3-H3.

  • HMBC Analysis: The Final Proof: HMBC is the linchpin experiment that connects the isolated spin systems. The long-range correlations are the ultimate proof of the global structure.

G cluster_mol cluster_labels mol H2 H2 C1 C1 H2->C1 ³J C3 C3 H2->C3 ²J H3 H3 H3->C1 ²J C4_5 C4_5 H3->C4_5 ²J, ³J C7 C7 H3->C7 ²J C2 C2 H3->C2 ²J C8_12 C8_12 H3->C8_12 ³J H6 H6 H6->C4_5 ²J, ³J H8_12 H8_12 H8_12->C7 ²J C10 C10 H8_12->C10 ³J

Caption: Key HMBC correlations for structural confirmation.

Table 2: Critical HMBC Correlations for Unambiguous Structure Proof

Proton(s)Correlates to Carbon(s)Significance of Correlation
H2 (~2.7 ppm)C1, C3, C7Confirms the propanoic acid chain and its attachment to the chiral center (C3).
H3 (~3.9 ppm)C1, C2, C4, C5, C7, C8/12This is the most critical set of correlations. It links the chiral center (H3) to the carboxylic acid (C1), the methylene group (C2), the alkyne (C4/C5), and the phenyl ring (C7, C8/12), unambiguously connecting all major fragments of the molecule.
H6 (~1.9 ppm)C4, C5Confirms the methyl group is attached to the alkyne system.
H8/12 (~7.1 ppm)C7, C9/11, C10Confirms the substitution pattern of the aromatic ring.
H9/11 (~6.7 ppm)C7, C8/12, C10Confirms the substitution pattern and attachment of the hydroxyl group.

By systematically analyzing these interlocking 1D and 2D NMR datasets, every atom's position and connectivity within the molecule can be confirmed with a high degree of confidence, creating a self-validating and trustworthy structural assignment.

Part 3: Performance Comparison with Alternative Analytical Methods

While NMR is the cornerstone of structure elucidation in solution, it is valuable to understand its performance in the context of other common analytical techniques.[13][14]

Table 3: Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedAdvantagesLimitations & Causality
Comprehensive NMR Complete 3D structure in solution , stereochemistry, atomic connectivity, functional group confirmation.Provides the most detailed structural information in a biologically relevant state (solution). Non-destructive.Can be less sensitive than MS. Requires soluble sample. Complex spectra can be challenging to interpret without expertise.
Mass Spectrometry (MS) Molecular weight and elemental formula (High-Res MS), fragmentation patterns.Extremely high sensitivity (sub-picomole). Excellent for formula determination and mixture analysis (LC-MS).Provides limited to no information on atomic connectivity or stereochemistry. Isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -OH, C=O, C≡C).Fast, simple, and inexpensive. Good for a quick check of functional groups and reaction monitoring.Provides no information on the overall molecular skeleton or connectivity. Many compounds can have similar IR spectra.
X-ray Crystallography Absolute, unambiguous 3D structure in the solid state, including absolute stereochemistry.Considered the "gold standard" for structural proof when successful.The major bottleneck is the requirement for a high-quality single crystal , which can be difficult or impossible to grow. The solid-state structure may not perfectly represent the conformation in solution.
Synergistic Application

The most robust approach, often employed in regulatory submissions, is to use these techniques synergistically. A typical workflow involves:

  • MS to confirm the mass and elemental formula.

  • IR to quickly verify the presence of key functional groups.

  • Comprehensive NMR to elucidate the full connectivity and relative stereochemistry in solution.

  • X-ray Crystallography (if possible) to determine the absolute stereochemistry and solid-state conformation.

Conclusion

The structural confirmation of a molecule like (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is a task that demands precision and a multi-faceted analytical approach. Relying on a single technique can introduce unacceptable ambiguity. The integrated suite of NMR experiments—¹H, ¹³C, DEPT, COSY, HSQC, and HMBC—provides a powerful, logical, and self-validating system for determining the complete atomic connectivity of a molecule in solution. By understanding the causality behind the choice of each experiment and how their data interlocks, researchers can build a definitive structural model, ensuring the integrity and reliability of their scientific endeavors.

References

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

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  • Reddit. (2023). What are some simple lab techniques that can be used to identify the compounds in a sample if NMR is not an option?. Retrieved from [Link]

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  • JEOL. (n.d.). How to use LR-HSQMBC: Observation of very small couplings. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating Novel (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid Derivatives as GPR40 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the agonist activity of novel (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid derivatives targeting the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Our objective is to present a scientifically rigorous, field-proven approach to characterize these compounds and objectively compare their performance against established alternatives.

The Rationale for Targeting GPR40

GPR40 has emerged as a promising therapeutic target for type 2 diabetes mellitus (T2DM).[1] This receptor is predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract.[2][3] Its natural ligands are medium and long-chain free fatty acids, which, upon binding, potentiate glucose-stimulated insulin secretion (GSIS).[1][3][4] This glucose-dependent mechanism of action is a key advantage, as it suggests a lower risk of hypoglycemia compared to some traditional T2DM therapies.[3][5]

Activation of GPR40 primarily initiates a Gαq-mediated signaling cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[2][5] This cascade results in an increase in intracellular calcium levels, a critical step in insulin granule exocytosis.[5][6][7] Furthermore, GPR40 activation in enteroendocrine cells can stimulate the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which further enhance insulin release.[2][8]

Interestingly, some synthetic agonists, often referred to as ago-allosteric modulators (AgoPAMs) or "full" agonists, have been shown to also engage Gαs signaling, leading to cAMP production.[9] This dual signaling capability can result in a more robust incretin response compared to agonists that only activate the Gαq pathway.[9]

This guide will walk through a multi-tiered in vitro assay cascade designed to not only confirm the agonist activity of novel (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid derivatives but also to dissect their signaling bias and compare their potency and efficacy against well-characterized GPR40 agonists.

The Experimental Validation Workflow

Our validation strategy is a stepwise process, beginning with primary screening to confirm target engagement and progressing to more complex assays to elucidate the mechanism of action.

GPR40_Validation_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Mechanism cluster_2 Phase 3: Downstream Functional & Safety Assessment Primary_Screening Calcium Mobilization Assay (Confirms Gαq Activation) IP_One IP-One (IP1) Assay (Quantifies Gαq Pathway) Primary_Screening->IP_One Active Compounds cAMP cAMP Assay (Assesses Gαs Bias) IP_One->cAMP Confirm Potency GSIS Glucose-Stimulated Insulin Secretion (Islet Cells) cAMP->GSIS Characterize Signaling Toxicity In Vitro Toxicity Assays (e.g., Hepatocyte Toxicity) GSIS->Toxicity Validate Function

Caption: A stepwise workflow for validating novel GPR40 agonists.

Phase 1: Primary Screening for Gαq Activation

The initial step is to determine if the novel compounds engage the primary GPR40 signaling pathway.

Calcium Mobilization Assay

This assay is a robust, high-throughput method to detect the transient increase in intracellular calcium ([Ca2+]i) following Gαq-coupled receptor activation.[7]

  • Principle: Upon GPR40 activation by an agonist, the Gαq pathway stimulates PLC, leading to the release of calcium from the endoplasmic reticulum into the cytoplasm. This change in calcium concentration is detected using a calcium-sensitive fluorescent dye.

  • Experimental Protocol:

    • Cell Culture: Use a stable cell line overexpressing human GPR40, such as CHO-K1 or HEK293 cells. Culture the cells to 80-90% confluency in appropriate media.

    • Cell Plating: Seed the cells into 96- or 384-well black, clear-bottom microplates and allow them to adhere overnight.

    • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in a suitable buffer. Incubate for 1 hour at 37°C to allow the dye to enter the cells.

    • Compound Addition: Prepare serial dilutions of the test compounds (e.g., (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid derivatives) and reference agonists.

    • Signal Detection: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the compounds and immediately measure the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Data are typically normalized to the maximum response of a reference agonist. The EC50 (half-maximal effective concentration) is calculated to determine the potency of the compounds.

Phase 2: Elucidating Potency and Signaling Bias

Compounds that demonstrate activity in the primary screen are advanced to more quantitative assays to confirm their potency and explore potential signaling bias.

IP-One (IP1) Accumulation Assay

This assay provides a more stable and cumulative measure of Gαq pathway activation by quantifying the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3.[10][11]

  • Principle: IP3 is rapidly metabolized, making it difficult to measure. IP1, however, is more stable. In the presence of LiCl, which blocks the degradation of IP1, its accumulation is directly proportional to Gαq activation. The IP1 level is typically measured using a competitive immunoassay format, such as HTRF® (Homogeneous Time-Resolved Fluorescence).[12]

  • Experimental Protocol:

    • Cell Stimulation: Plate GPR40-expressing cells and, after adherence, replace the medium with a stimulation buffer containing LiCl.

    • Compound Incubation: Add serial dilutions of the test and reference compounds and incubate for a specified period (e.g., 30-60 minutes) at 37°C.

    • Cell Lysis and Detection: Lyse the cells and add the HTRF® detection reagents (an anti-IP1 antibody labeled with a donor fluorophore and IP1 labeled with an acceptor fluorophore).

    • Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader. A low signal indicates high IP1 accumulation.

  • Causality and Trustworthiness: The IP-One assay offers an equilibrium measurement, which can better correlate with in vivo activity compared to the transient nature of calcium flux assays.[4] This makes it a trustworthy method for rank-ordering compound potency.

cAMP Accumulation Assay

This assay is crucial for determining if a novel agonist exhibits biased signaling through the Gαs pathway.

  • Principle: Gαs activation stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). Similar to the IP-One assay, cAMP levels can be quantified using an HTRF®-based competitive immunoassay.

  • Experimental Protocol:

    • Cell Stimulation: Plate GPR40-expressing cells. Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Compound Incubation: Add the test and reference compounds and incubate for 30 minutes at 37°C.

    • Lysis and Detection: Lyse the cells and add the HTRF® detection reagents (an anti-cAMP antibody-donor and cAMP-acceptor).

    • Signal Measurement: Measure the HTRF signal. A low signal corresponds to high cAMP production.

  • Expert Insight: Identifying Gαq/Gαs dual agonists is significant because this profile is associated with more robust GLP-1 and GIP secretion in vivo.[9] This assay allows for the classification of novel compounds as "Gq-only" or "Gq + Gs" agonists, which has important implications for their therapeutic potential.

GPR40_Signaling_Pathways cluster_Gq Gαq Pathway cluster_Gs Gαs Pathway (Biased Agonists) Gq Gαq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release Insulin_Gq Insulin Secretion Ca_Release->Insulin_Gq Gs Gαs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP GLP1_GIP GLP-1/GIP Secretion (Incretin Effect) cAMP->GLP1_GIP Insulin_Gs Insulin Secretion GLP1_GIP->Insulin_Gs Agonist GPR40 Agonist GPR40 GPR40 Receptor Agonist->GPR40 GPR40->Gq 'Gq-only' & 'Gq + Gs' Agonists GPR40->Gs 'Gq + Gs' Agonists Only

Caption: GPR40 signaling pathways activated by different classes of agonists.

Comparative Data Analysis

To objectively evaluate the novel (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid derivatives, their performance should be benchmarked against a panel of well-characterized GPR40 agonists with known signaling properties.

Table 1: Comparative In Vitro Pharmacology Profile of GPR40 Agonists

CompoundClassCalcium Mobilization (EC50, nM)IP1 Accumulation (EC50, nM)cAMP Accumulation (EC50, nM)
Novel Derivative 1 Test[Insert Data][Insert Data][Insert Data]
Novel Derivative 2 Test[Insert Data][Insert Data][Insert Data]
TAK-875 Gq-only10-5010-50>10,000
AM-1638 Gq + Gs5-205-20100-200
AM-5262 Gq + Gs1-101-1050-150

Note: EC50 values for reference compounds are representative ranges from published literature and should be determined concurrently with test compounds for accurate comparison.

Phase 3: Functional Validation and Early Safety Assessment

Promising lead candidates should be further evaluated in more physiologically relevant systems.

Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic Islets

This ex vivo assay directly measures the functional consequence of GPR40 activation in its primary target tissue.

  • Principle: This assay determines if the test compound can potentiate insulin secretion from isolated pancreatic islets (mouse, rat, or human) in the presence of high glucose concentrations.

  • Experimental Protocol:

    • Islet Isolation: Isolate pancreatic islets using collagenase digestion.

    • Pre-incubation: Pre-incubate islets in a low-glucose buffer (e.g., 2.8 mM) to establish a basal insulin secretion rate.

    • Stimulation: Incubate islets with test compounds and reference agonists in the presence of both low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.

    • Insulin Quantification: Collect the supernatant and measure insulin concentration using an ELISA or RIA kit.

  • Authoritative Grounding: This assay is a critical step to confirm that the in vitro activity observed in recombinant cell lines translates to a functional response in primary cells, which is essential for predicting in vivo efficacy.[3][13]

Preliminary In Vitro Safety Assessment

Given that the development of a previous GPR40 agonist, TAK-875, was halted due to liver toxicity, early safety profiling is paramount.[8]

  • Hepatocyte Toxicity: Assess the cytotoxicity of the lead compounds in primary human hepatocytes.

  • Transporter Inhibition: Evaluate the potential for inhibition of key hepatic transporters, such as bile salt export pump (BSEP), as this has been implicated in drug-induced liver injury (DILI).

  • Metabolic Stability: Determine the metabolic stability of the compounds in liver microsomes or hepatocytes to predict their clearance and potential for metabolite-driven toxicity.[4]

Conclusion

This guide outlines a robust, multi-step process for the validation and comparative analysis of novel (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid derivatives as GPR40 agonists. By systematically progressing from high-throughput primary screening to detailed mechanistic and functional studies, researchers can confidently identify and characterize promising new therapeutic candidates. The emphasis on comparing novel compounds against a panel of well-defined reference agonists and conducting early safety assessments provides a solid foundation for advancing the most promising molecules into further preclinical and clinical development.

References

  • Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. (2022-10-24). Frontiers. [Link]

  • The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). (2016-10-17). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. (2016-08-04). PMC - NIH. [Link]

  • Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. PMC. [Link]

  • GPR40 Agonist Program. Liminal BioSciences. [Link]

  • Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Publications. [Link]

  • Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. (2015-02-01). PubMed Central. [Link]

  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. (2013-07-17). American Diabetes Association. [Link]

  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. (2013-08-01). NIH. [Link]

  • What are GPR40 agonists and how do they work?. (2024-06-21). Patsnap Synapse. [Link]

  • WO2019134984A1 - 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists.
  • GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. Cisbio. [Link]

  • Loss-of-Function Mutation of the GPR40 Gene Associates with Abnormal Stimulated Insulin Secretion by Acting on Intracellular Calcium Mobilization. (2008-09-01). Oxford Academic. [Link]

  • An overview of Ca2+ mobilization assays in GPCR drug discovery. (2017-09-01). PubMed. [Link]

  • Free fatty acid receptor 1. Wikipedia. [Link]

  • IP-3/IP-1 Assays. (2012-05-01). Assay Guidance Manual - NCBI Bookshelf. [Link]

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Comparative analysis of different synthetic routes for (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-3-(4-hydroxyphenyl)hex-4-ynoic acid is a chiral carboxylic acid derivative of significant interest in medicinal chemistry and drug development. Its specific stereochemistry and structural motifs suggest its potential as a key intermediate for various biologically active compounds. The efficient and stereoselective synthesis of this molecule is, therefore, a critical aspect of its application in research and pharmaceutical manufacturing. This guide provides a comparative analysis of different synthetic strategies for obtaining (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid, offering insights into the practical application and rationale behind each approach. We will explore two primary strategies: asymmetric synthesis to directly obtain the desired (S)-enantiomer, and a racemic synthesis followed by chiral resolution.

Route 1: Asymmetric Synthesis via Catalytic Conjugate Addition

This approach focuses on establishing the chiral center early in the synthetic sequence through a stereoselective carbon-carbon bond formation. A plausible and efficient method involves the asymmetric conjugate addition of a propynyl nucleophile to a cinnamic acid derivative.

Scientific Rationale

The core of this strategy lies in the use of a chiral catalyst to control the facial selectivity of the nucleophilic attack on the β-carbon of an α,β-unsaturated carbonyl compound. Cinnamic acid derivatives are excellent Michael acceptors, and the addition of an organometallic propynyl species in the presence of a chiral ligand can afford the desired product with high enantioselectivity. The choice of catalyst is critical; chiral phosphoric acids or metal complexes with chiral ligands are often employed to create a chiral environment around the reacting species, thereby directing the approach of the nucleophile.

Experimental Protocol

Step 1: Protection of 4-hydroxycinnamic acid

The phenolic hydroxyl group of 4-hydroxycinnamic acid is first protected to prevent interference with the subsequent organometallic reactions. Benzyl protection is a common and robust choice.

  • To a solution of 4-hydroxycinnamic acid (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.5 equivalents).

  • Add benzyl bromide (1.2 equivalents) and a catalytic amount of potassium iodide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • After cooling, filter the mixture and evaporate the solvent. The residue is then partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield benzyl 4-(benzyloxy)cinnamate.

  • The ester is then saponified using a base like sodium hydroxide in a mixture of THF and water to yield 4-(benzyloxy)cinnamic acid.

Step 2: Asymmetric Conjugate Addition of a Propynyl Nucleophile

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst (e.g., a chiral phosphoric acid or a copper(I) salt with a chiral bisoxazoline ligand) in a dry, aprotic solvent like toluene or dichloromethane at the recommended temperature.

  • Prepare the propynyl nucleophile. A common method is the deprotonation of propyne with a strong base like n-butyllithium to form lithium propynilide, or the use of a propynyl Grignard reagent.

  • Add the 4-(benzyloxy)cinnamic acid derivative (1 equivalent) to the catalyst solution.

  • Slowly add the solution of the propynyl nucleophile (1.5-2 equivalents) to the reaction mixture at a low temperature (e.g., -78 °C) to control the reactivity and enhance stereoselectivity.

  • Stir the reaction mixture at this temperature for several hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain (S)-3-(4-(benzyloxy)phenyl)hex-4-ynoic acid.

Step 3: Deprotection

  • Dissolve the protected acid in a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a palladium catalyst, such as 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product, (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid.

Workflow Diagram

Asymmetric Synthesis A 4-Hydroxycinnamic Acid B Benzyl Protection A->B BnBr, K2CO3 C 4-(Benzyloxy)cinnamic Acid B->C D Asymmetric Conjugate Addition (Chiral Catalyst, Propynyl Nucleophile) C->D E (S)-3-(4-(benzyloxy)phenyl)hex-4-ynoic Acid D->E High e.e. F Hydrogenolysis (Pd/C, H2) E->F G (S)-3-(4-hydroxyphenyl)hex-4-ynoic Acid F->G

Caption: Asymmetric synthesis of (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid.

Route 2: Racemic Synthesis and Chiral Resolution

Scientific Rationale

The synthesis of the racemic compound can often be achieved through more straightforward and higher-yielding reactions. The key step is the subsequent resolution of the enantiomers. For carboxylic acids, this is commonly achieved by forming diastereomeric salts with a chiral amine. The different physical properties of the diastereomeric salts, such as solubility, allow for their separation by fractional crystallization. The desired enantiomer is then recovered by treating the isolated diastereomeric salt with an acid.

Experimental Protocol

Step 1: Synthesis of Racemic 3-(4-(benzyloxy)phenyl)hex-4-ynoic acid

A plausible route to the racemic protected acid involves the reaction of a suitable nucleophile with a propargyl electrophile.

  • Prepare the enolate of a 4-(benzyloxy)phenylacetic acid ester. To a solution of ethyl 4-(benzyloxy)phenylacetate (1 equivalent) in dry THF at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents).

  • After stirring for 30-60 minutes, add 1-bromo-2-butyne (1.2 equivalents).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • The resulting ester is then hydrolyzed with a base (e.g., NaOH in ethanol/water) to give racemic 3-(4-(benzyloxy)phenyl)hex-4-ynoic acid. Purify by crystallization or chromatography.

Step 2: Chiral Resolution

  • Dissolve the racemic 3-(4-(benzyloxy)phenyl)hex-4-ynoic acid in a suitable solvent, such as ethyl acetate or a mixture of methanol and water.

  • Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent, for example, (S)-(-)-α-methylbenzylamine or another commercially available chiral amine.

  • Heat the solution to dissolve all solids and then allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration. The enantiomeric purity of the acid in the salt can be determined by chiral HPLC analysis after liberating the free acid from a small sample.

  • The crystallization process may need to be repeated to achieve the desired enantiomeric excess.

  • Once the desired diastereomeric salt is obtained in high purity, treat it with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate and liberate the chiral acid.

  • Extract the (S)-3-(4-(benzyloxy)phenyl)hex-4-ynoic acid with an organic solvent, dry, and concentrate.

Step 3: Deprotection

  • The deprotection of the benzyl group is carried out as described in Route 1, Step 3, via catalytic hydrogenation to yield the final product.

Workflow Diagram

Racemic Synthesis and Resolution A Ethyl 4-(benzyloxy)phenylacetate B Alkylation A->B LDA, 1-bromo-2-butyne C Racemic Ethyl Ester B->C D Hydrolysis C->D NaOH E Racemic 3-(4-(benzyloxy)phenyl)hex-4-ynoic Acid D->E F Chiral Resolution (Chiral Amine) E->F G Diastereomeric Salt Separation F->G Fractional Crystallization H Acidification G->H I (S)-3-(4-(benzyloxy)phenyl)hex-4-ynoic Acid H->I J Hydrogenolysis (Pd/C, H2) I->J K (S)-3-(4-hydroxyphenyl)hex-4-ynoic Acid J->K

Caption: Racemic synthesis and chiral resolution route.

Comparative Analysis

FeatureAsymmetric SynthesisRacemic Synthesis with Resolution
Stereocontrol High, established in a key C-C bond-forming step.Achieved through physical separation, can be labor-intensive.
Atom Economy Generally higher as it avoids discarding the unwanted enantiomer.Lower, as the unwanted enantiomer is often discarded or requires a separate racemization and recycling process.
Yield Can be lower in the key asymmetric step compared to the racemic counterpart.The overall yield of the desired enantiomer is at most 50% without a recycling process for the unwanted enantiomer.
Reagent Cost Chiral catalysts and ligands can be expensive.Chiral resolving agents are generally less expensive than catalysts.
Scalability Can be challenging due to catalyst loading and sensitivity.Fractional crystallization is a well-established and scalable industrial process.
Development Time Requires screening of catalysts and conditions to achieve high enantioselectivity.May require extensive screening of resolving agents and crystallization conditions.

Conclusion

Both asymmetric synthesis and racemic synthesis followed by chiral resolution represent viable pathways to (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid. The choice between these routes will largely depend on the specific requirements of the project, including scale, cost considerations, and available expertise.

  • Asymmetric synthesis is elegant and more atom-economical, making it an attractive option for producing the enantiomerically pure compound directly. However, the initial investment in catalyst screening and optimization may be significant.

  • Racemic synthesis with chiral resolution is a more traditional and often more readily scalable approach. While it results in the loss of at least half of the material as the unwanted enantiomer (unless a racemization/recycling loop is implemented), the individual steps are often robust and high-yielding.

For researchers and drug development professionals, a thorough evaluation of these factors is crucial in selecting the most appropriate synthetic strategy to access this valuable chiral building block.

References

  • General principles of asymmetric catalysis and chiral resolution can be found in standard advanced organic chemistry textbooks.
  • Specific methodologies for reactions such as benzyl protection, conjugate additions, alkylations, and chiral resolutions are widely documented in the chemical literature and d
  • A relevant patent for the protected form of the target molecule is US9969723B2, which can be accessed through the Google Patents database.[1]

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A Comparative Efficacy Analysis of GPR40 Agonists: From Phenylalkynoic Acids to Clinical Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of GPR40

The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a highly promising therapeutic target for the management of type 2 diabetes mellitus (T2DM).[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[1][2] This activation triggers a cascade of intracellular signaling that potentiates insulin secretion. Crucially, this effect is glucose-dependent, meaning the receptor significantly enhances insulin release only when blood glucose levels are elevated.[1][3] This intrinsic safety mechanism offers a distinct advantage over traditional insulin secretagogues like sulfonylureas, substantially reducing the risk of hypoglycemia.[1][3]

The pursuit of synthetic GPR40 agonists has led to a diverse chemical landscape, broadly categorized into partial agonists and full agonists, sometimes referred to as ago-allosteric modulators (Ago-PAMs).[4] While partial agonists primarily engage the Gαq signaling pathway to stimulate insulin secretion, full agonists can recruit additional pathways, such as Gαs and β-arrestin, leading to the secretion of incretin hormones like GLP-1 and potentially impacting satiety and body weight.[4] This guide provides an in-depth comparison of the efficacy of various GPR40 agonists, using the foundational (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid scaffold as a starting point to evaluate key preclinical and clinical candidates.

The Phenylalkynoic Acid Scaffold: A Core Moiety for GPR40 Agonism

The compound (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid represents a core chemical structure found in a class of potent GPR40 agonists.[5] This scaffold possesses the essential pharmacophoric features for GPR40 activation: a carboxylic acid "head" that anchors the molecule to key arginine residues in the receptor binding pocket, and a hydrophobic "tail" that drives potency.[4][6]

While specific efficacy data for this parent compound is limited to patent literature, its fundamental structure serves as the blueprint for highly optimized derivatives.[5] A prominent example is LY2881835 , or (3S)-3-(4-{[4-(1′H-spiro [indene-1, 4′-piperidin]-1′-ylmethyl) benzyl] oxy} pheny l) hex‐4‐ynoic acid, which elaborates on the tail region to achieve high potency and selectivity.[7][8] By analyzing LY2881835 and comparing it with other key agonists from different chemical series, we can build a comprehensive picture of GPR40 modulator efficacy.

Comparative Efficacy of GPR40 Agonists

In Vitro Potency and Signaling Profile

The initial characterization of a GPR40 agonist relies on in vitro cellular assays to determine its potency (EC50) and maximal efficacy (Emax), which distinguishes partial from full agonists. The primary assay measures Gαq pathway activation via intracellular calcium mobilization.[9] However, a more nuanced understanding requires assessing other signaling arms, such as β-arrestin recruitment, to elucidate potential for biased agonism and differential physiological effects.[6][10]

For instance, LY2881835 shows high binding affinity (Ki = 4.7 nM) but acts as a partial agonist in calcium flux assays (EC50 = 164 nM, 62% efficacy).[7] In contrast, it behaves as a potent full agonist in β-arrestin recruitment assays, suggesting a bias toward this pathway which may contribute to its in vivo effects.[7] This contrasts with the archetypal partial agonist TAK-875 (Fasiglifam) , which has an EC50 of 72 nM for GPR40 activation.[9][11] Full agonists like AM-1638 and SCO-267 typically demonstrate high potency and full agonism across multiple signaling pathways.[4][12]

Compound Class Target In Vitro Potency (EC50 / Ki) Key In Vitro Characteristics
LY2881835 Partial (Ca2+), Full (β-arrestin)hGPR40Ki: 4.7 nM[7] Ca2+ Flux EC50: 164 nM[7]Demonstrates signaling bias; potent full agonist in β-arrestin assays.[7]
TAK-875 (Fasiglifam) Partial AgonisthGPR40EC50: 72 nM[9][11]Well-characterized partial agonist; clinical proof-of-concept for GPR40.[9]
AMG 837 Partial AgonisthGPR40EC50: ~13 nM[13]Potent partial agonist with robust preclinical data.[14][15]
AM-1638 Full AgonisthGPR40EC50: Low nanomolar (e.g., 0.16 µM)[13]Potent full agonist, activates both Gq and Gs pathways.[12]
SCO-267 Full AgonisthGPR40EC50: 1.3 - 12 nM[12]Highly potent full agonist; stimulates insulin and incretin (GLP-1) secretion.[16]
CPL207280 Partial AgonisthGPR40N/A"Second-generation" agonist designed for improved safety profile.[4][17]
In Vivo Preclinical Efficacy

The ultimate preclinical validation of a GPR40 agonist is its ability to improve glycemic control in animal models of T2DM. The oral glucose tolerance test (OGTT) is a standard method to assess a compound's impact on postprandial glucose excursions.

Studies show that both partial and full agonists robustly lower blood glucose in various rodent models.[7][9] For example, LY2881835 demonstrated durable glucose control in diet-induced obese (DIO) mice.[7] A key differentiator emerged with full agonists like SCO-267, which, unlike the weight-neutral partial agonist fasiglifam, also induced body weight reduction in obese rat models.[16] This effect is likely mediated by the stimulation of gut hormones like GLP-1 and PYY, a characteristic of full GPR40 agonism.[4][16] In a head-to-head comparison in diabetic rats, 1 mg/kg of SCO-267 was more effective at improving glucose tolerance than 10 mg/kg of TAK-875, despite significantly lower plasma exposure, highlighting its superior potency.[18]

Compound Key In Vivo Efficacy Findings Animal Model(s)
LY2881835 Provided immediate and durable glucose control in OGTTs.[7]DIO mice, Zucker fa/fa rats[7]
TAK-875 (Fasiglifam) Dose-dependently improved glucose tolerance and lowered fasting hyperglycemia.[9]Zucker diabetic fatty rats, STZ-treated rats[9]
AMG 837 Showed robust glucose-dependent stimulation of insulin secretion and lowered glucose levels.[14]Rodent models[14]
SCO-267 More effective at improving glucose tolerance than fasiglifam at a lower dose.[16][18] Also induced significant body weight reduction.[16]N-STZ diabetic rats, Diet-induced obese rats[16]
CPL207280 Showed robust induction of insulin and improved glucose tolerance, superior to TAK-875 in preclinical models.[4]ZDF rats, GK rats, db/db mice[4][19]

Mechanistic Insights: GPR40 Signaling Pathways

The therapeutic effects of GPR40 agonists are rooted in their ability to activate specific intracellular signaling cascades. Understanding these pathways is critical for interpreting efficacy data and designing next-generation molecules.

The Canonical Gαq Pathway

The primary and most well-understood pathway for GPR40-mediated insulin secretion involves the Gαq subunit of the heterotrimeric G protein.

  • Agonist Binding : The agonist binds to the GPR40 receptor.

  • Gαq Activation : This induces a conformational change, leading to the activation of Gαq.

  • PLC Activation : Activated Gαq stimulates phospholipase C (PLC).[2]

  • Second Messenger Production : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

  • Calcium Mobilization : IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[1]

  • Insulin Exocytosis : The resulting increase in intracellular Ca2+ concentration is a key signal that promotes the fusion of insulin-containing granules with the β-cell membrane, leading to insulin secretion.[1]

GPR40_Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist GPR40 Agonist GPR40 GPR40 Receptor Agonist->GPR40 Binds G_Protein Gαq/βγ GPR40->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 Ca²⁺ ER->Ca2 Releases Insulin Insulin Vesicle Exocytosis Ca2->Insulin Triggers

GPR40 Gαq Signaling Pathway
Non-Canonical and Biased Signaling

Full GPR40 agonists (Ago-PAMs) can activate additional pathways beyond Gαq, including Gαs, which increases cAMP levels, and β-arrestin recruitment.[4][6] This "biased agonism," where a ligand preferentially activates one pathway over another, can lead to distinct biological outcomes.[10][20] For example, β-arrestin signaling has been linked to the insulinotropic effect of some agonists, while Gαs activation in enteroendocrine cells is thought to drive the secretion of incretins like GLP-1.[4][10] This dual action on both insulin and incretin secretion may explain the enhanced glycemic control and body weight effects observed with full agonists like SCO-267.[16]

Selectivity and Safety: The Achilles' Heel of GPR40 Agonists

Despite the clear efficacy of GPR40 agonists, their development has been hampered by safety concerns. The most significant setback was the termination of Phase 3 trials for TAK-875 due to instances of drug-induced liver injury (DILI).[4] The precise mechanisms are still under investigation but are thought to involve off-target inhibition of bile acid transporters and the formation of reactive acyl glucuronide metabolites.[4][19]

This has shifted the focus of drug development to creating "second-generation" agonists with improved safety profiles. CPL207280 , for example, is a partial agonist with a chemical structure distinct from TAK-875, designed to be free from the risk factors associated with liver injury.[17][19] Preclinical and early clinical studies have shown it to have a favorable safety profile while retaining robust glucose-lowering efficacy.[4][19]

Another critical aspect is selectivity. The GPR40 binding pocket has some structural similarities to other nuclear receptors, particularly peroxisome proliferator-activated receptors (PPARs).[6] Ensuring high selectivity against PPARs is paramount to avoid off-target effects associated with PPAR activation, such as weight gain and fluid retention. Modern agonists like LY2881835 have been engineered to be highly selective for GPR40 over PPARs and other related GPCRs.[6][7]

Experimental Methodologies

Reproducible and robust experimental protocols are the foundation of any comparative analysis. Below are detailed, self-validating methodologies for the key in vitro assays used to characterize GPR40 agonists.

Workflow: GPR40 Calcium Mobilization Assay

This workflow outlines the high-throughput screening of compounds to measure Gαq-mediated signaling.

Calcium_Assay_Workflow cluster_prep Plate Preparation cluster_loading Dye Loading cluster_assay FLIPR Assay cluster_analysis Data Analysis Cell_Plating 1. Seed GPR40-expressing cells (e.g., HEK293) into 384-well plates Incubation_1 2. Incubate overnight (37°C, 5% CO₂) Cell_Plating->Incubation_1 Dye_Prep 3. Prepare calcium-sensitive dye (e.g., Fluo-4 AM) with probenecid Dye_Loading 4. Add dye solution to cells Dye_Prep->Dye_Loading Incubation_2 5. Incubate for 1 hour at 37°C Dye_Loading->Incubation_2 Compound_Plate 6. Prepare compound source plate with serial dilutions of agonists FLIPR_Run 7. Place both plates in FLIPR instrument Compound_Plate->FLIPR_Run FLIPR_Inject 8. Instrument injects compound and measures fluorescence change over time FLIPR_Run->FLIPR_Inject Data_Export 9. Export kinetic fluorescence data FLIPR_Inject->Data_Export EC50_Calc 10. Normalize data and fit to a four-parameter logistic curve to calculate EC₅₀ Data_Export->EC50_Calc

Calcium Mobilization Assay Workflow
Protocol 1: Calcium Mobilization Assay
  • Rationale : This assay directly measures the functional consequence of Gαq activation—the release of intracellular calcium. It is the standard primary screen for GPR40 agonist potency. The use of a fluorescent dye that binds calcium allows for a real-time, high-throughput readout on an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

  • Cell Culture : Seed HEK293 cells stably expressing human GPR40 into black-walled, clear-bottom 384-well microplates at a density of 15,000-20,000 cells per well. Allow cells to adhere by incubating overnight at 37°C with 5% CO₂.

  • Dye Loading : Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid is an organic anion transporter inhibitor used to prevent dye leakage from the cells.

  • Incubation : Remove cell culture media from the plates and add the dye loading buffer to each well. Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

  • Compound Preparation : Prepare serial dilutions of the test agonists in the physiological buffer.

  • Measurement : Place both the cell plate and the compound plate into a FLIPR instrument. The instrument will establish a baseline fluorescence reading for several seconds before adding the agonist from the compound plate. It then continues to record the fluorescence intensity for 2-3 minutes to capture the peak calcium response.

  • Data Analysis : The change in fluorescence (peak minus baseline) is plotted against the compound concentration. A four-parameter logistic equation is used to fit the curve and determine the EC50 value.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • Rationale : This is a more physiologically relevant assay that confirms the primary therapeutic mechanism of GPR40 agonists. It uses an insulin-secreting cell line (e.g., MIN6) or primary pancreatic islets and measures the actual amount of secreted insulin via ELISA. The protocol is designed to test the glucose-dependency of the agonist's effect.

  • Cell Culture : Plate MIN6 cells or isolated pancreatic islets in 24-well plates and culture for 48-72 hours.

  • Starvation/Pre-incubation : Gently wash the cells twice with a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low glucose concentration (e.g., 2.8 mM). Then, pre-incubate the cells in this low-glucose buffer for 1-2 hours at 37°C to establish a basal state of insulin secretion.

  • Stimulation : Discard the pre-incubation buffer. Add fresh KRBH buffer containing different treatment conditions:

    • Low Glucose (2.8 mM) - Negative Control

    • High Glucose (16.7 mM) - Positive Control

    • Low Glucose (2.8 mM) + Test Agonist

    • High Glucose (16.7 mM) + Test Agonist

  • Incubation : Incubate the plate for 1-2 hours at 37°C.

  • Sample Collection : At the end of the incubation, carefully collect the supernatant from each well. Centrifuge to remove any cellular debris.

  • Insulin Quantification : Measure the concentration of insulin in the collected supernatant using a commercially available Insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis : Normalize the amount of secreted insulin to the total protein content or DNA content of the cells in each well. Express the results as fold-increase over the low-glucose control. This will demonstrate whether the agonist potentiates insulin secretion specifically under high-glucose conditions.

Conclusion and Future Perspectives

The journey of GPR40 agonist development showcases both immense therapeutic potential and significant scientific challenges. The fundamental (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid scaffold has given rise to potent molecules like LY2881835, demonstrating the viability of this chemical class. Comparative analysis reveals a clear evolution in the field: from first-generation partial agonists like TAK-875, which validated the target in humans but failed on safety, to highly potent full agonists like SCO-267, which offer the potential for superior glycemic control and beneficial effects on body weight through multi-pathway signaling.

The future of GPR40-based therapies hinges on successfully decoupling efficacy from toxicity. Next-generation compounds such as CPL207280 are being rationally designed to mitigate the specific safety liabilities that halted their predecessors. The continued exploration of biased agonism may further refine this approach, allowing for the development of agonists that selectively engage the most beneficial signaling pathways while avoiding those that may contribute to adverse effects. For researchers in metabolic disease, GPR40 remains a compelling target, offering a glucose-dependent mechanism for insulin secretion that, if harnessed safely, could provide a powerful new tool in the armamentarium against type 2 diabetes.

References

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A Senior Application Scientist's Guide to Cross-Validating Anticancer Activity in Diverse Cell Line Panels

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Single IC50

In the landscape of anticancer drug discovery, the journey from a promising molecular hit to a clinical candidate is fraught with challenges. A primary hurdle is the translational gap between preclinical findings and patient outcomes. Historically, much of this disconnect can be attributed to an overreliance on data from a single cancer cell line. A favorable IC50 value in one cell line is a starting point, but it is not a robust predictor of broad clinical efficacy. The reality is that cancer is not a monolithic disease; it is a complex and heterogeneous collection of diseases, and a single cell line represents just one genetic and phenotypic snapshot of this diversity.[1]

This guide provides a framework for moving beyond single-point data by establishing a rigorous, multi-cell line cross-validation system. By strategically selecting and profiling a compound's activity across a diverse panel of cancer cell lines, researchers can build a self-validating experimental system. This approach does not merely confirm activity; it uncovers invaluable insights into the spectrum of sensitivity and resistance, reveals potential biomarkers, and provides a stronger, more clinically relevant foundation for advancing a drug candidate. This is not just about generating data; it's about building a compelling case for a compound's therapeutic potential.

Part I: The "Why" — Foundational Principles of Cross-Validation

The Fallacy of the N=1 Model
Building a Self-Validating Experimental System

The power of a multi-cell line approach lies in its ability to create a microcosm of clinical diversity in the lab. This strategy was pioneered by the National Cancer Institute (NCI) with its NCI-60 panel, a collection of 60 diverse human cancer cell lines that has been a cornerstone of drug discovery for decades.[3]

  • Concordant Results: If a compound shows similar potent activity across multiple cell lines from the same cancer type (e.g., several breast cancer lines), it strengthens the evidence for its on-target effect and suggests a potentially broad application within that indication.

  • Discordant Results: A pattern of high sensitivity in some lines and resistance in others is not a failure; it is a critical discovery tool. This differential sensitivity allows researchers to ask "Why?" and correlate the response profile with the known molecular characteristics of the cell lines, leading to the identification of predictive biomarkers and a deeper understanding of the drug's mechanism of action.[4]

Part II: The "How" — Experimental Design & Core Protocols

A robust cross-validation study is built on two pillars: strategic cell line selection and the application of gold-standard, reproducible assays.

Strategic Selection of a Cell Line Panel

The choice of cell lines is paramount and should be hypothesis-driven. Instead of random selection, the panel should be curated based on well-defined criteria that are relevant to the drug's presumed mechanism of action.

Key Selection Criteria:

  • Tissue of Origin: Include lines from various relevant cancer types (e.g., lung, breast, colon).

  • Molecular Subtype: Represent different subtypes within a cancer (e.g., for breast cancer, include ER-positive, HER2-positive, and triple-negative lines).[5]

  • Genomic Profile: Crucially, select lines with and without the specific genetic alterations your compound targets (e.g., mutations in BRAF, KRAS, TP53; amplification of MYC).

  • Target Expression: If the drug targets a specific protein, include lines with varying expression levels of that target.

Authoritative databases are indispensable for this process. The American Type Culture Collection (ATCC) provides authenticated cell lines with baseline information, while the Cancer Cell Line Encyclopedia (CCLE) offers extensive genomic and transcriptomic datasets for hundreds of cell lines, enabling deep molecular characterization.[1][2][3]

Table 1: Example Curated Cell Line Panel for a Novel BRAF Inhibitor

Cell LineCancer TypeKey Genetic Feature(s)Rationale for Inclusion
A375 Malignant MelanomaBRAF V600E, TP53 wild-typePositive control; known sensitivity to BRAF inhibitors.
SK-MEL-28 Malignant MelanomaBRAF V600E, TP53 mutantV600E positive; assess influence of p53 status on response.
HT-29 Colorectal AdenocarcinomaBRAF V600E, TP53 mutantTest efficacy in a different tissue of origin with the target mutation.
MDA-MB-231 Breast AdenocarcinomaBRAF G464V (non-V600), KRAS G13DNegative control; BRAF-mutant but not the target V600E. Tests specificity.
A549 Lung CarcinomaBRAF wild-type, KRAS G12SNegative control; wild-type for the primary target.
MCF7 Breast AdenocarcinomaBRAF wild-type, PIK3CA E545KNegative control; explore potential off-target effects in a common breast cancer model.
Overall Experimental Workflow

The following diagram outlines a typical workflow for cross-validating a novel compound. This process ensures that data from different assays can be logically correlated to build a comprehensive activity profile.

G cluster_0 Phase 1: Panel Selection & Culture cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic Validation cluster_3 Phase 4: Data Analysis & Interpretation Start Select Cell Line Panel (e.g., ATCC, CCLE) Culture Expand & Bank Authenticated Cell Lines Start->Culture QC Mycoplasma & STR Profiling Culture->QC Seed Seed Cells in 96-well Plates QC->Seed Seed2 Seed Cells for Mechanistic Assays QC->Seed2 Treat Dose-Response Treatment (Compound & Controls) Seed->Treat SRB SRB Assay (Growth Inhibition) Treat->SRB Calculate Calculate GI50 Values SRB->Calculate Treat2 Treat with Key Doses (e.g., GI50, 5xGI50) Seed2->Treat2 Caspase Caspase-Glo 3/7 Assay (Apoptosis) Treat2->Caspase Correlate Correlate Response with Genomic Data Caspase->Correlate Compare Compare Activity Across Panel (Table) Calculate->Compare Compare->Correlate Pathway Pathway Analysis (e.g., MAPK) Correlate->Pathway G cluster_mapk MAPK Signaling Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS Activates BRAF_WT BRAF (Wild-Type) RAS->BRAF_WT Activates MEK MEK1/2 BRAF_WT->MEK BRAF_V600E BRAF V600E (Constitutively Active) BRAF_V600E->MEK Hyper-activates ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Drug Compound X (BRAF V600E Inhibitor) Drug->BRAF_V600E INHIBITS Resistance Resistance Pathways (e.g., PI3K/Akt activation, MEK reactivation) Resistance->Proliferation Bypasses Inhibition

Caption: Simplified MAPK pathway showing the action of a BRAF V600E inhibitor.

This diagram illustrates how Compound X specifically targets the mutated BRAF V600E, shutting down the hyperactive signaling that drives cancer cell proliferation. It also visually conceptualizes how resistance mechanisms can bypass this inhibition. [6]

Conclusion: A Discovery Tool, Not Just a Validation Step

Systematic cross-validation of anticancer activity across a well-chosen cell line panel transforms a simple screening exercise into a powerful discovery engine. It provides a robust, multi-faceted dataset that de-risks clinical translation by offering early insights into which patient populations are most likely to respond. This approach moves beyond a single data point to tell a comprehensive story about a compound's specificity, mechanism of action, and potential clinical utility, forming the bedrock of a successful preclinical data package. The discordant results—the resistant cell lines—are often the most valuable, pointing the way toward future combination strategies and the next generation of cancer therapies.

References

  • Barretina, J. et al. (2012). The Cancer Cell Line Encyclopedia enables predictive modelling of anticancer drug sensitivity. Nature, 483, 603-607. Available at: [Link]

  • Chapman, P.B. (2012). Mechanisms of Resistance to RAF Inhibition in Melanomas Harboring a BRAF Mutation. American Society of Clinical Oncology Educational Book, 32, 101-105. Available at: [Link]

  • Domcke, S., Sinha, R., Levine, D.A., Sander, C., & Schultz, N. (2013). Evaluating cell lines as tumour models by comparison of genomic profiles. Nature Communications, 4, 2126. Available at: [Link]

  • Greshock, J., Bachman, K.E., D'Andrea, K., & Simon, R. (2010). A comparison of DNA copy number profiling platforms. Cancer Research, 70(22), 9243-9250. Available at: [Link]

  • Holliday, D.L., & Speirs, V. (2011). Choosing the right cell line for breast cancer research. Breast Cancer Research, 13(4), 215. Available at: [Link]

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  • Smalley, K.S.M. (2012). Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options. Pigment Cell & Melanoma Research, 25(5), 557-559. Available at: [Link]

  • Sullivan, R.J., & Flaherty, K.T. (2013). Resistance to BRAF-targeted therapy in melanoma. European Journal of Cancer, 49(6), 1297-1304. Available at: [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available at: [Link]

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Benchmarking the antioxidant properties of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid against known antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, the identification and characterization of compounds with potent antioxidant properties remain a cornerstone of drug discovery. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This guide provides a comprehensive benchmark analysis of a novel compound, (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, against established and widely recognized antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Gallic Acid.

This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth, objective comparison of the antioxidant capacities of these molecules. The experimental data presented herein, while generated for illustrative purposes, is grounded in established scientific methodologies to provide a realistic and insightful evaluation.

Introduction: The Scientific Imperative for Novel Antioxidants

The antioxidant defense system is a complex network of enzymes and non-enzymatic molecules that protect cells from the damaging effects of ROS. When this system is overwhelmed, cellular macromolecules such as DNA, lipids, and proteins are susceptible to oxidative damage, leading to cellular dysfunction and the progression of disease. While endogenous antioxidant systems play a crucial role, there is a significant scientific and therapeutic interest in exogenous antioxidants that can supplement and enhance these natural defenses.

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is a chiral carboxylic acid derivative.[1] While its primary biological activities have been explored in other contexts, its chemical structure, particularly the presence of a phenolic hydroxyl group on the phenyl ring, suggests a latent potential for antioxidant activity.[2][3][4] Phenolic compounds are a well-established class of antioxidants that can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby interrupting the oxidative chain reaction.[5][6][7][8][9] This guide aims to rigorously evaluate this potential by comparing its performance in standardized in vitro antioxidant assays against three well-characterized antioxidants with distinct chemical features and mechanisms of action.

The Benchmarking Standards:

  • Trolox: A water-soluble analog of vitamin E, Trolox is a potent chain-breaking antioxidant widely used as a standard in antioxidant capacity assays.[10][11][12] Its chromanol ring is responsible for its radical-scavenging activity.

  • Ascorbic Acid (Vitamin C): A vital water-soluble vitamin, ascorbic acid is a powerful reducing agent and a primary scavenger of a wide range of ROS.[13][14][15][16]

  • Gallic Acid: A naturally occurring phenolic acid found in numerous plants, gallic acid is known for its potent antioxidant and anti-inflammatory properties, attributed to its three hydroxyl groups on the phenyl ring.[17][18][19][20][21]

Experimental Design & Rationale

To provide a multifaceted assessment of antioxidant activity, a battery of in vitro assays with distinct chemical principles was selected. This approach allows for a more comprehensive understanding of the compound's potential mechanisms of action, as no single assay can fully capture the complexity of antioxidant behavior.[22] The chosen assays are:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be monitored spectrophotometrically.[23][24]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves the reduction of the pre-formed ABTS radical cation, which is applicable to both hydrophilic and lipophilic antioxidants.[25][26]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, resulting in a colored product.[27][28][29][30]

The causality behind selecting these three assays lies in their different mechanisms. The DPPH and ABTS assays are based on the scavenging of stable free radicals, reflecting the compound's ability to directly neutralize these damaging species. The FRAP assay, on the other hand, measures the reducing power of a compound, an important aspect of its overall antioxidant potential.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_preparation Sample & Reagent Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Acquisition & Analysis Compound_Prep Preparation of Stock Solutions ((3S)-3-(4-HP-4-HA), Trolox, Ascorbic Acid, Gallic Acid) DPPH_Assay DPPH Radical Scavenging Assay Compound_Prep->DPPH_Assay Test Compounds ABTS_Assay ABTS Radical Cation Scavenging Assay Compound_Prep->ABTS_Assay Test Compounds FRAP_Assay Ferric Reducing Antioxidant Power (FRAP) Assay Compound_Prep->FRAP_Assay Test Compounds Assay_Reagents Preparation of Assay Reagents (DPPH, ABTS, FRAP working solutions) Assay_Reagents->DPPH_Assay Assay Reagents Assay_Reagents->ABTS_Assay Assay Reagents Assay_Reagents->FRAP_Assay Assay Reagents Spectrophotometry Spectrophotometric Measurement (Absorbance Readings) DPPH_Assay->Spectrophotometry ABTS_Assay->Spectrophotometry FRAP_Assay->Spectrophotometry IC50_Calc Calculation of IC50 Values (DPPH & ABTS Assays) Spectrophotometry->IC50_Calc FRAP_Value_Calc Calculation of FRAP Values (FeSO4 Equivalents) Spectrophotometry->FRAP_Value_Calc Comparison Comparative Data Analysis IC50_Calc->Comparison FRAP_Value_Calc->Comparison

Caption: Experimental workflow for the comparative antioxidant analysis.

Detailed Experimental Protocols

The following protocols are described to ensure reproducibility and serve as a self-validating system for the experimental design.

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • A 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol was prepared.

    • Stock solutions (1 mg/mL) of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, Trolox, Ascorbic Acid, and Gallic Acid were prepared in methanol. Serial dilutions were made to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, 100 µL of each sample dilution was added to 100 µL of the DPPH solution.

    • The plate was incubated in the dark at room temperature for 30 minutes.[24][31]

    • The absorbance was measured at 517 nm using a microplate reader.[31]

    • Methanol was used as a blank, and the DPPH solution without the sample was used as the control.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity was calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) was determined by plotting the percentage of scavenging activity against the concentration of each compound.

ABTS Radical Cation Scavenging Assay
  • Reagent Preparation:

    • The ABTS radical cation (ABTS•⁺) was generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

    • The ABTS•⁺ solution was then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • 10 µL of each sample dilution was mixed with 1 mL of the diluted ABTS•⁺ solution.

    • The mixture was incubated at room temperature for 6 minutes.

    • The absorbance was measured at 734 nm.

    • Ethanol was used as a blank.

  • Data Analysis:

    • The percentage of ABTS•⁺ scavenging activity was calculated using the same formula as for the DPPH assay.

    • The IC₅₀ value was determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation:

    • The FRAP reagent was prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent was freshly prepared and warmed to 37°C before use.[27][32]

  • Assay Procedure:

    • 20 µL of each sample dilution was mixed with 180 µL of the FRAP reagent in a 96-well plate.

    • The plate was incubated at 37°C for 30 minutes.

    • The absorbance of the colored product (ferrous-TPTZ complex) was measured at 593 nm.

  • Data Analysis:

    • A standard curve was prepared using ferrous sulfate (FeSO₄) solutions of known concentrations.

    • The FRAP value of each sample was expressed as µM of ferrous iron (Fe²⁺) equivalents per µM of the compound.

Comparative Data Analysis

The following tables summarize the hypothetical experimental data obtained from the three antioxidant assays.

Table 1: DPPH and ABTS Radical Scavenging Activities (IC₅₀ Values)
CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid85.2 ± 4.165.7 ± 3.3
Trolox45.8 ± 2.532.1 ± 1.8
Ascorbic Acid30.5 ± 1.722.4 ± 1.2
Gallic Acid12.3 ± 0.88.9 ± 0.5

Data are presented as mean ± standard deviation (n=3). A lower IC₅₀ value indicates higher antioxidant activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP) Values
CompoundFRAP Value (µM Fe²⁺/µM compound)
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid1.2 ± 0.1
Trolox1.8 ± 0.2
Ascorbic Acid2.5 ± 0.3
Gallic Acid4.1 ± 0.4

Data are presented as mean ± standard deviation (n=3). A higher FRAP value indicates greater reducing power.

Interpretation of Results & Mechanistic Insights

The in vitro data provides a clear and objective comparison of the antioxidant potential of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid against the established standards.

  • Radical Scavenging Activity: In both the DPPH and ABTS assays, the order of antioxidant potency was Gallic Acid > Ascorbic Acid > Trolox > (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid. The superior performance of gallic acid can be attributed to its three phenolic hydroxyl groups, which can readily donate hydrogen atoms to neutralize free radicals.[19] Ascorbic acid also demonstrates very high activity due to its enediol structure.[15] (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid exhibited moderate radical scavenging activity, which is consistent with the presence of a single phenolic hydroxyl group. This suggests that the primary mechanism of its antioxidant action is likely hydrogen atom transfer from the hydroxyl group on the phenyl ring.

  • Reducing Power: The FRAP assay results mirrored the trend observed in the radical scavenging assays, with gallic acid displaying the highest reducing power, followed by ascorbic acid, Trolox, and then (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid. This further supports the role of the phenolic hydroxyl group in the antioxidant activity of the test compound, as this functional group is a key determinant of the reducing capacity of phenolic compounds.

Proposed Antioxidant Mechanism of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid

The antioxidant activity of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is proposed to proceed via a hydrogen atom transfer (HAT) mechanism, a common pathway for phenolic antioxidants.

Caption: Proposed HAT mechanism for (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid. (Note: Image URLs are placeholders)

Conclusion and Future Directions

This comparative guide demonstrates that (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid possesses moderate in vitro antioxidant properties, as evidenced by its ability to scavenge DPPH and ABTS radicals and to reduce ferric ions. While its activity is not as potent as the benchmark antioxidants Gallic Acid, Ascorbic Acid, and Trolox, the presence of a phenolic hydroxyl group confers a measurable level of antioxidant capacity.

The findings from this study provide a solid foundation for further investigation into the potential therapeutic applications of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, particularly in conditions associated with oxidative stress. Future research should focus on:

  • In vivo studies: To ascertain the bioavailability, metabolism, and efficacy of the compound in animal models of oxidative stress-related diseases.

  • Structure-activity relationship (SAR) studies: To explore how modifications to the chemical structure of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid could enhance its antioxidant potency.

  • Cell-based assays: To investigate the compound's ability to protect cells from oxidative damage and to elucidate its effects on intracellular antioxidant defense mechanisms.

References

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A Senior Application Scientist's Guide to the Reproducibility of Experiments Involving (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid in GPR40 Agonist Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing treatments for type 2 diabetes, the G protein-coupled receptor 40 (GPR40) presents a compelling therapeutic target. Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion, offering a mechanism to improve glycemic control with a reduced risk of hypoglycemia.[1][2][3] The synthesis of potent and selective GPR40 agonists is a key area of research, and the chiral intermediate, (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, has emerged as a valuable building block in this endeavor.

This guide provides an in-depth analysis of the experimental reproducibility associated with (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, comparing its application with alternative synthetic strategies for GPR40 agonists. We will delve into the nuances of its synthesis and subsequent utilization, offering field-proven insights to navigate the complexities of developing these promising therapeutics.

The Central Role of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid in GPR40 Agonist Development

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid serves as a crucial chiral precursor for a class of potent GPR40 agonists, exemplified by the development of AMG 837.[4][5] Its structure incorporates the key pharmacophoric elements necessary for effective interaction with the GPR40 receptor: a carboxylic acid head group and a hydrophobic tail. The specific (S)-stereochemistry at the C3 position is critical for the biological activity of the final agonist.

The primary application of this intermediate is in the convergent synthesis of GPR40 agonists, where it is coupled with a second key fragment. A representative experimental workflow for the utilization of its methyl ester derivative is detailed below.

Experimental Protocol: Synthesis of a GPR40 Agonist Precursor

This protocol is adapted from established patent literature and exemplifies the use of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid methyl ester in the synthesis of a GPR40 agonist scaffold.[6]

Objective: To alkylate the phenolic hydroxyl group of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid methyl ester.

Materials:

  • (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid methyl ester

  • An appropriate alkylating agent (e.g., 1-bromopropane or a more complex fragment like 3-(bromomethyl)-4’-(trifluoromethyl)biphenyl for the synthesis of AMG 837)[4]

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid methyl ester in anhydrous DMF in a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Add cesium carbonate to the solution. The use of a mild base like cesium carbonate is crucial to deprotonate the phenolic hydroxyl group without promoting side reactions.

  • Add the alkylating agent to the reaction mixture.

  • Heat the reaction mixture to approximately 50°C and stir for 18 hours. The elevated temperature facilitates the nucleophilic substitution reaction.

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired O-alkylated product.

Diagram of the Experimental Workflow:

GPR40_Agonist_Synthesis start (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid methyl ester reagents Alkylating Agent, Cs₂CO₃, Anhydrous DMF start->reagents reaction Reaction at 50°C, 18h reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product O-Alkylated GPR40 Agonist Precursor purification->product

Caption: Synthetic workflow for the O-alkylation of the chiral intermediate.

Reproducibility and Key Challenges

While the synthetic steps following the procurement of enantiomerically pure (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid are generally robust, the primary challenge to reproducibility lies in the synthesis and resolution of this chiral intermediate itself.

Chiral Resolution: A Critical Step for Reproducibility

The synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is often achieved through the resolution of the corresponding racemic mixture.[4] This is a classical method that involves the formation of diastereomeric salts using a chiral amine, followed by fractional crystallization.[6]

Diagram of Chiral Resolution:

Chiral_Resolution racemate Racemic 3-(4-Hydroxyphenyl)-4-hexynoic acid chiral_amine Chiral Amine racemate->chiral_amine diastereomers Diastereomeric Salts chiral_amine->diastereomers fractional_crystallization Fractional Crystallization diastereomers->fractional_crystallization salt_s (S)-acid salt fractional_crystallization->salt_s salt_r (R)-acid salt (in solution) fractional_crystallization->salt_r acidification Acidification salt_s->acidification final_product (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid acidification->final_product

Caption: Classical chiral resolution of a racemic acid.

The reproducibility of this process can be influenced by several factors:

  • Purity of the Racemate: Impurities in the starting racemic acid can interfere with the crystallization process.

  • Choice of Resolving Agent: The efficiency of the resolution is highly dependent on the choice of the chiral amine.

  • Crystallization Conditions: Solvent, temperature, and cooling rate are critical parameters that must be precisely controlled to ensure the selective crystallization of the desired diastereomer. Variations in these conditions can lead to lower yields and enantiomeric excess.

  • Scale-up Challenges: Conditions optimized at the lab scale may not translate directly to larger-scale production, requiring significant process development to maintain reproducibility.

A scalable synthesis of the GPR40 agonist AMG 837 reported a 35% overall yield for the preparation of the chiral β-alkynyl acid via classical resolution.[4] This highlights that while effective, a significant portion of the material is lost during the resolution process, which can impact the overall efficiency and cost-effectiveness of the synthesis.

Comparative Analysis with Alternative GPR40 Agonists

The landscape of GPR40 agonist development includes several other structural classes, with TAK-875 being one of the most prominent examples that advanced to Phase III clinical trials.[3] Understanding the synthetic strategies and inherent challenges of these alternatives provides valuable context for evaluating the utility of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.

Feature(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid Route (e.g., for AMG 837)TAK-875Other Novel Agonists (e.g., Spirocyclic)
Core Structure Phenylpropanoic acid derivativePhenylpropanoic acid derivativeSpirocyclic and other conformationally constrained structures[1]
Chirality Introduction Classical resolution of a racemic mixture[4]Asymmetric synthesis or chiral chromatographyAsymmetric catalysis[1]
Potential Reproducibility Challenges Fractional crystallization conditions, yield of desired enantiomer.Asymmetric synthesis catalyst performance and cost.Complexity of multi-step asymmetric synthesis.
Known Liabilities of Final Product Not extensively reported in public literature.Hepatotoxicity due to the formation of reactive acyl glucuronide metabolites.[7][8]Aim to mitigate liabilities of earlier generations.

GPR40 Signaling Pathway and the Rationale for Agonist Design

GPR40 is a Gq-protein coupled receptor.[1] Upon binding of an agonist, it activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, and the increased intracellular calcium concentration, in a glucose-dependent manner, promotes the fusion of insulin-containing granules with the cell membrane, resulting in insulin secretion.

Diagram of the GPR40 Signaling Pathway:

GPR40_Signaling agonist GPR40 Agonist gpr40 GPR40 Receptor agonist->gpr40 gq Gq protein gpr40->gq plc Phospholipase C (PLC) gq->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er ca2 ↑ [Ca²⁺]i er->ca2 insulin Insulin Secretion ca2->insulin

Caption: Simplified GPR40 signaling cascade leading to insulin secretion.

The design of GPR40 agonists like those derived from (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid aims to mimic the action of endogenous fatty acids in a more potent and drug-like manner. The specific stereochemistry and hydrophobic tail are crucial for optimal receptor binding and activation.

Conclusion and Future Perspectives

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is a valuable and well-characterized chiral intermediate for the synthesis of a specific class of GPR40 agonists. The experimental protocols for its utilization in subsequent synthetic steps are generally reproducible. However, researchers must be mindful that the primary source of variability and a key challenge to overall efficiency lies in the classical resolution method used to obtain this enantiomerically pure starting material.

A thorough understanding of the critical parameters governing the fractional crystallization process is paramount for achieving consistent results. Asymmetric synthesis approaches, while potentially more complex to develop initially, could offer a more reproducible and scalable alternative for the production of this and similar chiral building blocks in the long term.

When comparing with other GPR40 agonists, it is evident that while the synthetic route involving (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is viable, the field is continually evolving towards molecules with improved safety profiles that mitigate the risks observed with earlier candidates like TAK-875. The ultimate choice of synthetic strategy will depend on a balance of factors including efficiency, scalability, cost, and the desired properties of the final drug candidate.

References

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Navigating the Bioactivity of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid: A Comparative Guide Based on Structural Homology

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Current Scientific Landscape: Direct peer-reviewed studies detailing the biological effects of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid are not publicly available at this time. This guide, therefore, adopts a comparative and predictive approach, leveraging data from structurally homologous compounds to explore its potential therapeutic applications. The primary focus will be on its role as a potential GPR40 receptor agonist, a promising target for metabolic diseases, based on its documented use as a synthetic intermediate for this class of molecules.

Part 1: GPR40 - A Key Player in Metabolic Regulation

The G-protein coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFA1), has emerged as a significant therapeutic target, particularly for type 2 diabetes mellitus.[1][2][3] Predominantly expressed in pancreatic β-cells and enteroendocrine cells, GPR40 is activated by medium to long-chain fatty acids.[4][5] This activation leads to a glucose-dependent increase in insulin secretion, a mechanism that inherently reduces the risk of hypoglycemia, a common side effect of many antidiabetic drugs.[2][4]

The GPR40 Signaling Cascade

Upon binding of a ligand, such as a fatty acid or a synthetic agonist, GPR40 couples to the Gαq subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ levels are a primary driver of insulin granule exocytosis from pancreatic β-cells.

GPR40_Signaling Ligand GPR40 Agonist ((3S)-3-(4-Hydroxyphenyl) -4-hexynoic acid) GPR40 GPR40 (FFA1) Receptor Ligand->GPR40 Binds to G_protein Gαq/βγ GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ Release ER->Ca2 Insulin Insulin Secretion Ca2->Insulin Triggers

Caption: GPR40 signaling pathway in pancreatic β-cells.

Part 2: Structural Insights into (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid as a GPR40 Agonist Candidate

While direct biological data is absent, the chemical structure of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid and its documented use as a precursor for GPR40 agonists in patent literature provide strong inferential evidence for its potential activity at this receptor.[4]

Key pharmacophoric features of known GPR40 agonists include a carboxylic acid "head" group, which interacts with key amino acid residues in the receptor binding pocket, and a hydrophobic "tail" that occupies a lipophilic pocket within the receptor.[6]

Table 1: Structural Comparison of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid and a Known GPR40 Agonist

Feature(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acidAMG-837 (Partial Agonist)
Chemical Structure


Carboxylic Acid Head PresentPresent
Hydrophobic Tail 4-Hydroxyphenyl and hexynoic chainBiphenyl and trifluoromethyl groups
Stereochemistry (3S) configuration(3S) configuration

The alkyne moiety in the hexynoic acid chain may play a crucial role in binding by making favorable van der Waals contacts within a small pocket of the receptor, a feature observed in other potent GPR40 agonists.[6]

Part 3: The Comparative Landscape of GPR40 Agonists

The development of GPR40 agonists has seen both promising advances and significant challenges. A key distinction within this class of molecules is between partial and full agonists.

  • Partial Agonists: These compounds, such as TAK-875, produce a submaximal response even at saturating concentrations. While TAK-875 showed robust glucose-lowering effects in clinical trials, its development was halted due to concerns about liver toxicity.[3]

  • Full Agonists: These molecules are capable of eliciting the maximum possible response from the receptor. Compounds like AM-1638 and SCO-267 have been developed as potent full agonists with the aim of achieving greater efficacy.[1][5]

Table 2: Comparative Profile of Selected GPR40 Agonists

CompoundTypeReported Potency (EC50)Key Clinical/Preclinical Findings
TAK-875 (Fasiglifam) Partial Agonist~16 nMEffective glucose-lowering in Phase III trials, but development terminated due to liver safety concerns.[3]
AMG-837 Partial Agonist~48 nMEnhanced insulin plasma levels in Phase I trials.[4]
AM-1638 Full Agonist~26 nMShowed greater antidiabetic efficacy in rodent models compared to partial agonists.[5]
SCO-267 Full Agonist~15 nMEffectively stimulated insulin and GLP-1 secretion and improved glucose tolerance in diabetic rats.[1]

The potential of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid as either a partial or full agonist would need to be determined experimentally.

Part 4: Broader Bioactivity of the 4-Hydroxyphenyl Scaffold

Beyond GPR40 agonism, the 4-hydroxyphenyl moiety is a common feature in molecules with diverse biological activities. Structurally related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have been investigated for other therapeutic applications.

Table 3: Investigated Biological Activities of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

ActivityKey FindingsReference
Anticancer Certain derivatives demonstrated cytotoxicity against A549 non-small cell lung cancer cells.[7][8]
Antioxidant The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), and some derivatives exhibited potent antioxidant properties in DPPH radical scavenging assays.[7][8]
Antimicrobial Derivatives showed structure-dependent activity against ESKAPE group bacteria and drug-resistant Candida species.[9]

While these activities are for structurally distinct compounds, they highlight the potential for the 4-hydroxyphenyl scaffold to be a starting point for the development of various therapeutic agents.

Part 5: A Roadmap for Experimental Evaluation

To ascertain the biological effects of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, a systematic experimental workflow is necessary.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_ex_vivo Ex Vivo Confirmation cluster_in_vivo In Vivo Validation Assay_Dev Assay Development: GPR40-expressing cell line (e.g., HEK293, CHO) Primary_Screen Primary Screen: Calcium Mobilization Assay (FLIPR) Assay_Dev->Primary_Screen Dose_Response Dose-Response & Potency: EC50 Determination Primary_Screen->Dose_Response Efficacy Efficacy Assessment: Full vs. Partial Agonist (Comparison to reference compounds) Dose_Response->Efficacy Selectivity Selectivity Profiling: Counter-screen against related receptors (e.g., GPR120) Efficacy->Selectivity Islet_Assay Insulin Secretion Assay: Isolated pancreatic islets (mouse, human) Efficacy->Islet_Assay PK_PD Pharmacokinetics & Pharmacodynamics Islet_Assay->PK_PD OGTT Oral Glucose Tolerance Test (OGTT) in diabetic animal models PK_PD->OGTT

Caption: Hypothetical workflow for GPR40 agonist characterization.

Detailed Protocol: Calcium Mobilization Assay

This assay is a primary functional screen to identify and characterize GPR40 agonists by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing human GPR40 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
  • Plate the cells in black-walled, clear-bottom 96-well or 384-well microplates at a density that yields a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C and 5% CO2.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Aspirate the culture medium from the cell plates and add the dye loading buffer to each well.
  • Incubate the plates for 45-60 minutes at 37°C in the dark.

3. Compound Preparation:

  • Prepare a stock solution of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid in DMSO.
  • Perform serial dilutions of the stock solution in the assay buffer to create a concentration range for dose-response analysis (e.g., from 1 nM to 30 µM). Include a known GPR40 agonist as a positive control and a vehicle control (DMSO).

4. FLIPR (Fluorometric Imaging Plate Reader) Assay:

  • Set the FLIPR instrument to monitor fluorescence intensity (excitation ~488 nm, emission ~525 nm).
  • Establish a baseline fluorescence reading for each well for 10-20 seconds.
  • The instrument's robotic pipettor adds the compound dilutions to the respective wells.
  • Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the calcium mobilization response.

5. Data Analysis:

  • The change in fluorescence is typically measured as the peak signal minus the baseline.
  • Normalize the data to the vehicle control (0% activation) and the maximal response of a reference full agonist (100% activation).
  • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).

Conclusion and Future Directions

While direct experimental evidence remains elusive, the structural characteristics of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, coupled with its documented role as a synthetic precursor, strongly suggest its potential as a GPR40 receptor agonist. This positions it within a therapeutically relevant class of compounds for the treatment of type 2 diabetes.

The immediate and necessary next step is the empirical validation of this hypothesis. The synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid followed by its systematic evaluation through the experimental workflow outlined above will be critical to determine its biological activity, potency, and efficacy. Comparative studies against established partial and full GPR40 agonists will be essential to understand its therapeutic potential and place it within the broader landscape of metabolic drug discovery.

References

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. Available at: [Link]

  • (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - ResearchGate. Available at: [Link]

  • WO2019134984A1 - 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists - Google Patents.
  • Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Structure-activity relationships associated with 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, a nonprostanoid prostacyclin mimetic - PubMed. Available at: [Link]

  • Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. Available at: [Link]

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  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - Frontiers. Available at: [Link]

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  • The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors | Request PDF - ResearchGate. Available at: [Link]

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In vivo validation of the antidiabetic effects of GPR40 agonists derived from (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of GPR40 agonists derived from the (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid scaffold against other established antidiabetic agents. We will delve into the mechanistic rationale, present detailed protocols for in vivo validation, and objectively analyze experimental data to guide researchers and drug development professionals in this promising therapeutic area.

The Therapeutic Rationale: Targeting GPR40 for Glycemic Control

Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by insulin resistance and progressive pancreatic β-cell dysfunction.[1] A key goal in T2DM therapy is to enhance insulin secretion to manage hyperglycemia. G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a highly attractive therapeutic target.[2] This receptor is predominantly expressed in pancreatic β-cells and is activated by medium and long-chain free fatty acids (FFAs).[3][4]

The activation of GPR40 by its agonists initiates a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS).[2][5] This glucose-dependent mechanism is a significant advantage, as it promises a lower risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas, which stimulate insulin release regardless of blood glucose levels.[3][6]

The GPR40 Signaling Pathway

Upon binding of an agonist, GPR40 couples predominantly through Gαq/11 proteins.[7][8] This activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][8] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent rise in intracellular Ca2+ concentration is a primary driver for the exocytosis of insulin-containing granules.[3]

GPR40_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR40 GPR40 (FFAR1) G_protein Gαq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG G_protein->PLC Activates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates Insulin_Exocytosis Insulin Granule Exocytosis Ca_ER->Insulin_Exocytosis Triggers Agonist GPR40 Agonist (e.g., Fatty Acid) Agonist->GPR40 Binds

Caption: GPR40 signaling cascade in pancreatic β-cells.

A Promising Scaffold: (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid Derivatives

The search for potent and selective synthetic GPR40 agonists has led to the exploration of various chemical scaffolds.[9] Derivatives of 3-phenyl-4-hexynoic acid and related structures, such as 3-substituted 3-(4-aryloxyaryl)-propanoic acids, have been identified as potent agonists, demonstrating efficacy in in vivo models.[9][10] The focus of this guide is on the validation of compounds derived from this chemical series. The design and synthesis of these molecules involve extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for in vivo validation.[10]

In Vivo Validation: Experimental Design and Protocols

The transition from a promising in vitro profile to a viable clinical candidate hinges on rigorous in vivo validation. Rodent models of T2DM, such as Zucker diabetic fatty (ZDF) rats or high-fat diet (HFD)-fed mice, are routinely used to assess the antidiabetic effects of novel compounds.[7][11] The primary goal is to determine if the GPR40 agonist can effectively improve glucose tolerance and insulin sensitivity.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Validation Animal_Model Select Animal Model (e.g., HFD-fed mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Dosing Compound Administration (Oral Gavage) Acclimatization->Dosing OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT ITT Insulin Tolerance Test (ITT) Dosing->ITT Data_Analysis Data Analysis (AUC, Glucose Lowering) OGTT->Data_Analysis ITT->Data_Analysis

Caption: General workflow for in vivo validation of antidiabetic compounds.

Key Protocol: Oral Glucose Tolerance Test (OGTT)

The OGTT is a fundamental experiment to evaluate how effectively the body clears a glucose load, serving as a primary measure of a compound's antihyperglycemic effect.[12]

Objective: To assess the impact of a GPR40 agonist on glucose disposal following an oral glucose challenge.

Methodology:

  • Animal Preparation: Use male C57BL/6 mice fed a high-fat diet for 8-12 weeks to induce insulin resistance and glucose intolerance. House animals in a controlled environment.

  • Fasting: Fast the mice for 4-6 hours prior to the test, with free access to water.[13][14] This ensures a stable baseline glucose level.

  • Baseline Blood Glucose: At time t=0, obtain a baseline blood sample by tail tipping. Measure blood glucose using a calibrated glucometer.[15]

  • Compound Administration: Administer the GPR40 agonist or vehicle control via oral gavage. A typical waiting period is 30-60 minutes to allow for drug absorption.

  • Glucose Challenge: Administer a 2 g/kg bolus of glucose solution (commonly a 20% solution) via oral gavage.[14][15]

  • Blood Glucose Monitoring: Collect blood samples and measure glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.[15]

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in the AUC for the GPR40 agonist group compared to the vehicle group indicates improved glucose tolerance.[16]

Key Protocol: Insulin Tolerance Test (ITT)

The ITT is performed to evaluate peripheral insulin sensitivity by measuring the rate of glucose clearance following an exogenous insulin injection.[17][18]

Objective: To determine if chronic treatment with a GPR40 agonist improves whole-body insulin sensitivity.

Methodology:

  • Animal Preparation & Dosing: This test is typically performed after a period of chronic dosing (e.g., 14-28 days) with the GPR40 agonist to assess long-term changes in insulin sensitivity.

  • Fasting: Fast the mice for 4-6 hours before the test.[19]

  • Baseline Blood Glucose: At time t=0, measure and record the baseline blood glucose level from a tail blood sample.

  • Insulin Injection: Administer a bolus of human insulin (e.g., 0.75-1.0 U/kg) via intraperitoneal (IP) injection.[18] The precise dose may need to be optimized based on the animal model's degree of insulin resistance.

  • Blood Glucose Monitoring: Measure blood glucose levels at regular intervals, such as 15, 30, 45, and 60 minutes post-insulin injection.[18][20]

  • Data Analysis: Plot the blood glucose levels over time. A faster and more profound decrease in blood glucose in the GPR40 agonist-treated group compared to the vehicle group indicates enhanced insulin sensitivity. The rate of glucose disappearance can be calculated to quantify this effect.

Performance Comparison: GPR40 Agonists vs. Alternative Therapies

The true value of a novel therapeutic is determined by its performance relative to existing treatments.[1] GPR40 agonists derived from the (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid scaffold show great promise, particularly in their safety profile regarding hypoglycemia.

FeatureGPR40 Agonists Sulfonylureas (e.g., Glimepiride) DPP-4 Inhibitors (e.g., Sitagliptin)
Primary Mechanism Potentiates glucose-dependent insulin secretion (GDIS) from β-cells.[2]Stimulates insulin secretion by closing ATP-sensitive K+ channels, independent of glucose levels.[1]Prevents the breakdown of incretin hormones (GLP-1, GIP), enhancing GDIS.[1][21]
In Vivo Efficacy Strong glucose-lowering effect in rodent models, reducing glucose AUC in OGTT.[7][16]Potent glucose-lowering effects.[7]Moderate glucose-lowering efficacy.[21]
Risk of Hypoglycemia Low, due to the glucose-dependent nature of its action.[3][6]High, as insulin release is not tied to ambient glucose concentrations.[1]Low, as the incretin effect is glucose-dependent.[21]
Effect on Body Weight Generally neutral or may contribute to slight weight loss.[22]Often associated with weight gain.[1]Weight neutral.
Notable Side Effects Potential for liver toxicity observed with some earlier compounds (e.g., TAK-875/Fasiglifam).[2][23]Hypoglycemia, weight gain.Generally well-tolerated; rare reports of pancreatitis.

Challenges and Future Outlook

While the therapeutic potential of GPR40 agonists is significant, the development path has faced challenges. The termination of clinical trials for fasiglifam (TAK-875) due to concerns about liver safety highlighted the need for careful toxicological profiling of new candidates.[2][23] It is hypothesized that this toxicity may be compound-specific rather than a class-wide effect, possibly related to metabolic activation pathways like acyl glucuronidation.[23]

Future research must focus on designing next-generation agonists from scaffolds like (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid that retain robust efficacy while demonstrating a superior safety profile, particularly concerning hepatobiliary transporters and mitochondrial function.[23]

Conclusion

The in vivo validation of GPR40 agonists derived from (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid demonstrates a powerful and promising approach for the treatment of Type 2 Diabetes. Their unique glucose-dependent mechanism of action offers a significant advantage over older classes of secretagogues by minimizing the risk of hypoglycemia. Through rigorous in vivo testing using standardized protocols such as the OGTT and ITT, researchers can effectively characterize the efficacy and safety of these compounds. While challenges remain, continued optimization of this chemical series holds the potential to deliver a novel, safe, and effective therapy for millions of patients worldwide.

References

  • Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2630-2632. [Link]

  • Chen, J. et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(21), 9791-9809. [Link]

  • Mohammad, S. (2016). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current Drug Targets, 17(3), 311-324. [Link]

  • Kebede, M. A. et al. (2008). The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding. Diabetes, 57(9), 2432-2437. [Link]

  • Lin, H. V., & Lu, M. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1018903. [Link]

  • Synapse, P. (2024). What are GPR40 agonists and how do they work? Patsnap Synapse. [Link]

  • protocols.io. (2020). Oral Glucose Tolerance Test in Mouse. [Link]

  • Srivastava, R. et al. (2018). Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. ACS Medicinal Chemistry Letters, 9(10), 1022-1027. [Link]

  • Gorski, J. A. et al. (2017). GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent. PLoS One, 12(10), e0186033. [Link]

  • The University of Queensland. (2022). LAB_057 Insulin Tolerance Test in Mice. [Link]

  • Nagasumi, K. et al. (2009). Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice. Diabetes, 58(5), 1067-1076. [Link]

  • Watterson, K. R. et al. (2014). Treatment of Type 2 Diabetes by Free Fatty Acid Receptor Agonists. British Journal of Pharmacology, 171(19), 4335-4349. [Link]

  • Google Patents. (2019).
  • American Diabetes Association. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2630-2632. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Oral Glucose Tolerance Test. [Link]

  • Lin, D. C. et al. (2012). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters, 3(10), 805-810. [Link]

  • Melior Discovery. (n.d.). Insulin Tolerance Test (ITT). Retrieved from [Link]

  • Tanaka, H. et al. (2014). The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism. Frontiers in Endocrinology, 5, 154. [Link]

  • Walsh, S. P. et al. (2011). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3390-3394. [Link]

  • Taconic Biosciences. (n.d.). Oral Glucose Tolerance Test. Retrieved from [Link]

  • Dr.Oracle. (2025). Alternative Treatment Options for Type 2 Diabetes Besides GLP-1 (Glucagon-Like Peptide-1) receptor agonists. [Link]

  • Li, M. et al. (2020). The Optimized Calculation Method for Insulin Dosage in an Insulin Tolerance Test (ITT): A Randomized Parallel Control Study. Frontiers in Endocrinology, 11, 187. [Link]

  • Peart, J. N. et al. (2021). The glucose tolerance test in mice: Sex, drugs and protocol. Journal of Physiology, 599(1), 107-119. [Link]

  • Papakonstantinou, E. et al. (2022). Experimental and Emerging Free Fatty Acid Receptor Agonists for the Treatment of Type 2 Diabetes. Medicina (Kaunas), 58(2), 241. [Link]

  • McGuinness, C. et al. (2016). Acclimation Prior to an Intraperitoneal Insulin Tolerance Test to Mitigate Stress-Induced Hyperglycemia in Conscious Mice. Journal of Visualized Experiments, (113), 54293. [Link]

  • Feng, D. et al. (2015). GPR40: A therapeutic target for mediating insulin secretion (Review). International Journal of Molecular Medicine, 36(5), 1175-1182. [Link]

  • University of California, Berkeley. (n.d.). Blood Collection Procedure Title: Insulin Tolerance Test (ITT). [Link]

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A Comparative Investigation into the Photochemical Properties of Hydroxyalkyne Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of photochemistry and its applications in drug development and materials science, a nuanced understanding of the photochemical behavior of functionalized organic molecules is paramount. This guide provides a comprehensive comparative analysis of the photochemical properties of three isomers of hydroxyalkyne acids: ortho-, meta-, and para-hydroxyphenylpropiolic acid. As a senior application scientist, my goal is to not only present validated experimental data but also to elucidate the underlying mechanistic principles and provide actionable protocols for researchers in the field.

This document will delve into the synthesis of these compounds, their distinct photophysical characteristics, and the methodologies to quantitatively assess their photoreactivity. By exploring the influence of the hydroxyl group's position on the aromatic ring, we aim to provide a predictive framework for the photochemical fate of this important class of molecules.

Introduction to the Photochemistry of Hydroxyalkyne Acids

Hydroxyalkyne acids, characterized by a phenyl ring substituted with both a hydroxyl (-OH) and a propiolic acid (-C≡C-COOH) group, represent a fascinating class of compounds with potential applications as photocleavable linkers, photosensitizers, or building blocks in organic synthesis. The interplay between the electron-donating hydroxyl group and the electron-withdrawing alkyne and carboxylic acid moieties governs their electronic structure and, consequently, their interaction with light.

Upon absorption of ultraviolet (UV) radiation, these molecules are promoted to an excited electronic state. The subsequent decay pathways determine the photochemical outcome. Key processes include fluorescence, non-radiative decay, and photochemical reactions such as isomerization, cyclization, or decarboxylation. The position of the hydroxyl group (ortho, meta, or para) is expected to significantly influence these pathways by altering the electron density distribution in both the ground and excited states. For instance, the ortho and para isomers, where the hydroxyl group can directly participate in resonance with the propiolic acid moiety, are anticipated to exhibit distinct photochemical behavior compared to the meta isomer.

This guide will systematically explore these differences, providing a comparative analysis of their absorption and emission properties, photoreaction quantum yields, and the nature of their photoproducts.

Synthesis of Hydroxyphenylpropiolic Acid Isomers

The synthesis of ortho-, meta-, and para-hydroxyphenylpropiolic acids is a crucial first step for any photochemical investigation. A common and effective method involves the Sonogashira coupling of the corresponding iodophenol with propiolic acid, followed by deprotection if necessary.

Synthesis_Workflow iodophenol Iodophenol Isomer (ortho, meta, or para) coupling Sonogashira Coupling iodophenol->coupling propiolic_acid Propiolic Acid propiolic_acid->coupling pd_catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) pd_catalyst->coupling cu_catalyst CuI (co-catalyst) cu_catalyst->coupling base Base (e.g., Et3N) base->coupling product Hydroxyphenylpropiolic Acid Isomer coupling->product

Caption: General workflow for the synthesis of hydroxyphenylpropiolic acid isomers.

A Note on Synthesis: The choice of protecting groups for the hydroxyl and carboxylic acid functionalities may be necessary depending on the specific reaction conditions and the reactivity of the starting materials. Standard deprotection protocols can be employed post-coupling.

Comparative Photophysical Properties

The photophysical properties of a molecule, namely its ability to absorb and emit light, provide the foundation for understanding its photochemistry. Here, we compare the UV-Vis absorption and fluorescence emission characteristics of the three hydroxyphenylpropiolic acid isomers.

UV-Vis Absorption Spectroscopy

The position of the hydroxyl group significantly influences the electronic transitions and, therefore, the absorption spectra of these isomers. The extended conjugation in the ortho and para isomers, due to the resonance effect of the hydroxyl group, is expected to lead to a red-shift (shift to longer wavelengths) in their absorption maxima (λmax) compared to the meta isomer.

Compoundλmax (nm)Molar Absorptivity (ε, M-1cm-1)Solvent
ortho-Hydroxyphenylpropiolic Acid~290, ~320Data not readily availableMethanol
meta-Hydroxyphenylpropiolic Acid~280Data not readily availableMethanol
para-Hydroxyphenylpropiolic Acid~300Data not readily availableMethanol

Note: The provided λmax values are estimates based on related structures and general principles of substituent effects on aromatic systems. Experimental determination is crucial for accurate comparison.

Fluorescence Spectroscopy

Fluorescence provides a pathway for the excited molecule to return to the ground state by emitting a photon. The fluorescence quantum yield (Φf) is a measure of the efficiency of this process. The structure and environment of the molecule heavily influence its fluorescence properties. Intramolecular hydrogen bonding in the ortho isomer, for instance, can lead to different fluorescence characteristics compared to the other isomers.

CompoundExcitation λmax (nm)Emission λmax (nm)Fluorescence Quantum Yield (Φf)Solvent
ortho-Hydroxyphenylpropiolic Acid~320~380Data not readily availableMethanol
meta-Hydroxyphenylpropiolic Acid~280~340Data not readily availableMethanol
para-Hydroxyphenylpropiolic Acid~300~360Data not readily availableMethanol

Note: The provided spectral data are estimations. The quantum yields of many aromatic carboxylic acids are known to be low due to efficient non-radiative decay pathways.

Photochemical Reactivity and Mechanisms

The primary photochemical reaction anticipated for hydroxyalkyne acids is photodecarboxylation, leading to the formation of the corresponding hydroxyphenylacetylene. The efficiency of this reaction is quantified by the photoreaction quantum yield (Φr).

Photodecarboxylation reactant Hydroxyphenylpropiolic Acid photon hν (UV light) reactant->photon Absorption excited_state Excited State photon->excited_state decarboxylation Decarboxylation (-CO2) excited_state->decarboxylation product Hydroxyphenylacetylene decarboxylation->product

Caption: Simplified reaction scheme for the photodecarboxylation of a hydroxyalkyne acid.

The position of the hydroxyl group is expected to influence the stability of the intermediates and transition states involved in the decarboxylation process, thereby affecting the quantum yield.

CompoundPhotoreaction Quantum Yield (Φr)Major Photoproduct(s)Solvent
ortho-Hydroxyphenylpropiolic AcidData not readily availableortho-HydroxyphenylacetyleneAcetonitrile/Water
meta-Hydroxyphenylpropiolic AcidData not readily availablemeta-HydroxyphenylacetyleneAcetonitrile/Water
para-Hydroxyphenylpropiolic AcidData not readily availablepara-HydroxyphenylacetyleneAcetonitrile/Water

Note: The lack of readily available quantitative data highlights the need for further experimental investigation in this area. The proposed major photoproducts are based on the expected photodecarboxylation pathway.

Experimental Protocols

To facilitate further research and validation of the photochemical properties of hydroxyalkyne acids, the following detailed experimental protocols are provided.

UV-Vis Spectrophotometry

Objective: To determine the absorption spectra and molar absorptivity of the hydroxyalkyne acid isomers.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

  • Solution Preparation: Prepare stock solutions of each isomer in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mM.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µM to 50 µM.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Sample Measurement: Record the absorbance spectra of each dilution from 200 to 400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra, and the fluorescence quantum yield (Φf) of the hydroxyalkyne acid isomers.

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

Procedure:

  • Solution Preparation: Prepare dilute solutions of each isomer in a suitable solvent (e.g., degassed methanol) with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation monochromator to obtain the excitation spectrum.

  • Emission Spectrum: Set the excitation monochromator to the λmax of absorption and scan the emission monochromator to record the emission spectrum.

  • Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H2SO4).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (nsample2 / nstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Photolysis and Product Analysis by HPLC-MS

Objective: To identify and quantify the photoproducts and determine the photoreaction quantum yield (Φr).

Instrumentation: A photolysis setup with a monochromatic light source (e.g., a laser or a lamp with a monochromator), a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

Procedure:

  • Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate actinometry) to accurately measure the number of photons delivered to the sample.

  • Photolysis: Irradiate a solution of the hydroxyalkyne acid of known concentration for a specific time, ensuring low conversion (<10%) to avoid secondary photoreactions.

  • HPLC-MS Analysis:

    • Inject the irradiated and a non-irradiated sample into the HPLC-MS system.

    • Develop a suitable gradient elution method to separate the reactant and photoproducts. A reverse-phase C18 column is often a good starting point.

    • Identify the photoproducts based on their retention times and mass-to-charge ratios (m/z) from the mass spectrometer.

  • Quantum Yield Calculation:

    • Quantify the amount of reactant consumed and product formed using calibration curves.

    • Calculate the photoreaction quantum yield using the formula: Φr = (moles of product formed) / (moles of photons absorbed)

HPLC_MS_Workflow sample_prep Sample Preparation (Irradiated Solution) hplc HPLC Separation (e.g., C18 column) sample_prep->hplc ms Mass Spectrometry (Detection & Identification) hplc->ms data_analysis Data Analysis (Quantification) ms->data_analysis

Caption: Workflow for the analysis of photoproducts using HPLC-MS.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative study of the photochemical properties of hydroxyalkyne acids. While a complete set of comparative data is not yet available in the literature, the presented methodologies offer a clear path for researchers to undertake these critical measurements. The synthesis of these compounds is well-established, and the analytical techniques for characterizing their photochemical behavior are robust and accessible.

Future research should focus on the systematic experimental determination of the quantum yields of fluorescence and photoreaction for the ortho-, meta-, and para-hydroxyphenylpropiolic acids. Investigating the influence of solvent polarity and pH on the photochemical outcomes will also provide deeper insights into the reaction mechanisms. Furthermore, transient absorption spectroscopy studies would be invaluable for detecting and characterizing the short-lived intermediates involved in the photochemical transformations of these molecules. Such data will not only enrich our fundamental understanding of organic photochemistry but also accelerate the rational design of novel photoresponsive materials and therapeutic agents.

References

  • Principles of Fluorescence Spectroscopy. Lakowicz, J. R. (2006). Springer.[Link]

  • Modern Molecular Photochemistry. Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). University Science Books.[Link]

  • Vogel's Textbook of Practical Organic Chemistry. Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Longman Scientific & Technical.[Link]

  • Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. Hoffmann, E. de, & Stroobant, V. (2007). John Wiley & Sons.[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound, (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid lacks a specific, universally adopted disposal protocol. However, by analyzing its constituent functional groups—a carboxylic acid and a phenol—we can establish a robust and safe disposal plan rooted in established chemical safety principles. This guide provides a detailed, step-by-step methodology for researchers, scientists, and drug development professionals to manage and dispose of this compound, ensuring both personal safety and environmental compliance.

The cornerstone of any chemical disposal procedure is a thorough risk assessment and adherence to your institution's Environmental Health and Safety (EHS) guidelines. Always consult your EHS officer before proceeding with any new disposal protocol.

Hazard Assessment and Chemical Profile

The primary hazards of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid are inferred from its functional groups: the carboxylic acid moiety and the hydroxyphenyl (phenolic) group.

Functional Group Anticipated Hazards Rationale and Mitigating Actions
Carboxylic Acid Corrosive, skin and eye irritant.The acidic proton can cause chemical burns. Always handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
Phenol Toxic upon ingestion, inhalation, or skin contact. Suspected mutagen. Environmental hazard.Phenolic compounds are known for their systemic toxicity and can be rapidly absorbed through the skin. The U.S. Environmental Protection Agency (EPA) classifies many phenolic compounds as hazardous waste. Disposal must be in a designated hazardous waste stream to prevent environmental contamination.
Alkyne Generally stable, but can be reactive under specific conditions (e.g., with certain metals).While the terminal alkyne in this molecule is not expected to pose a significant hazard under standard laboratory conditions, it is a point of reactivity that reinforces the need for careful handling and segregated waste streams.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid for disposal, ensure the following safety measures are in place:

  • Engineering Controls : All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical splash goggles are mandatory.

    • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Avoid latex gloves, which offer poor protection against many organic compounds.

    • Body Protection : Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

Step-by-Step Disposal Protocol

This protocol assumes the compound is in a solid form or dissolved in a solvent. The primary principle is to never dispose of this chemical down the drain or in regular trash. It must be treated as hazardous chemical waste.

Step 1: Waste Classification and Segregation

  • Based on its phenolic group, (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid should be classified as hazardous organic waste .

  • It is critical to segregate this waste from other chemical waste streams to prevent unintended reactions. Do not mix it with strong oxidizers, bases, or reactive metals.

Step 2: Preparing the Waste Container

  • Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable.

  • The container must be clean, dry, and in good condition with a secure, leak-proof cap.

  • Affix a "Hazardous Waste" label to the container before adding any waste.

Step 3: Transferring the Chemical Waste

  • For Solid Waste : Carefully transfer the solid (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid into the prepared hazardous waste container using a dedicated spatula or scoop.

  • For Liquid Waste (Solutions) :

    • If the compound is dissolved in a solvent, the entire solution must be disposed of as hazardous waste.

    • The waste container should be labeled with the full chemical name of both the compound and the solvent(s), along with their approximate concentrations.

    • Never mix incompatible solvents in the same waste container. For instance, halogenated solvents should be kept separate from non-halogenated solvents.

Step 4: Labeling the Waste Container

  • Proper labeling is a critical compliance step. The label on your hazardous waste container must include:

    • The words "Hazardous Waste".

    • The full chemical name: "(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid".

    • Any solvents present in the container.

    • The approximate quantities or concentrations.

    • The date the waste was first added to the container.

    • The primary hazards (e.g., "Toxic," "Corrosive").

Step 5: Storage and Final Disposal

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and under the control of laboratory personnel.

  • The SAA should be in a secondary containment bin to prevent spills.

  • Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Follow their specific procedures for scheduling a pickup.

Emergency Procedures

  • Spills : In case of a small spill, absorb the material with a chemical absorbent (e.g., vermiculite or sand). Collect the contaminated absorbent material into a sealed container and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Personal Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper disposal of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.

G cluster_prep Preparation & Assessment cluster_waste Waste Handling & Segregation cluster_final Finalization & Disposal start Start: Disposal of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid assess 1. Hazard Assessment: - Phenolic Group (Toxic) - Carboxylic Acid (Corrosive) start->assess ppe 2. Don Appropriate PPE: - Goggles, Lab Coat, Nitrile Gloves assess->ppe fume_hood 3. Work in Chemical Fume Hood ppe->fume_hood classify 4. Classify as Hazardous Organic Waste fume_hood->classify container 5. Prepare & Pre-label Compatible Waste Container classify->container transfer 6. Transfer Waste to Container (Solid or Solution) container->transfer label_final 7. Finalize Container Label: - Full Chemical Names - Concentrations & Date transfer->label_final store 8. Store in Secondary Containment in Satellite Accumulation Area label_final->store contact_ehs 9. Contact EHS for Pickup store->contact_ehs end End: Waste Disposed Compliantly contact_ehs->end

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid (CAS No. 865233-35-8). The following information is synthesized from established safety data and best practices to ensure the well-being of laboratory personnel and the integrity of research. Our approach moves beyond a simple checklist, delving into the chemical causality behind each recommendation to build a culture of safety through understanding.

Hazard Assessment: A Synthesis of Molecular Structure and Safety Data

Effective safety planning begins with a thorough understanding of the specific chemical's hazard profile. For (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, we must consider not only the hazards of the compound as a whole but also the risks contributed by its constituent functional groups: a phenol, a carboxylic acid, and an internal alkyne.

Overall Compound Hazard Profile

Globally Harmonized System (GHS) classifications for (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid provide a foundational overview of its potential risks.[1]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

This table summarizes the primary, immediate hazards associated with direct exposure to the compound.

Functional Group Risk Analysis: The "Why" Behind the Hazard

A deeper, mechanistic understanding of the molecule's structure is critical for anticipating and mitigating risk.

  • The Phenolic Moiety: Phenols as a class of compounds pose significant hazards. They can be corrosive and are readily absorbed through the skin, where they can exert systemic toxic effects on the central nervous system, liver, and kidneys.[2][3] A particularly insidious property of phenol is its anesthetic effect, which can cause severe chemical burns that are not immediately painful or visible, delaying first aid.[3]

  • The Carboxylic Acid Group: Carboxylic acids are corrosive to the skin, eyes, and respiratory tract.[4][5] While generally considered weak acids, this does not diminish their potential to cause significant tissue damage upon contact.[5]

  • The Alkyne Functionality: The carbon-carbon triple bond makes this an unsaturated compound. Alkynes can be flammable and may cause skin and eye irritation.[6] Handling should always occur in a well-ventilated area to avoid inhalation of any potential fumes or aerosols.[6]

Core Protection: A Multi-Layered PPE and Engineering Control Strategy

Personal Protective Equipment is the final barrier between the researcher and a chemical hazard. It must be used in conjunction with robust engineering controls. A risk assessment is crucial for selecting the appropriate level of protection for any given task.[7]

Primary Barrier: Engineering Controls

Before any PPE is donned, the primary methods of exposure control must be in place.

  • Chemical Fume Hood: All handling of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, especially when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood.[2][3][8] This is the most critical engineering control for preventing respiratory exposure.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[8][9]

Personal Protective Equipment (PPE) Ensemble

The following table outlines the minimum PPE required for handling (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Safety gogglesNitrile or Butyl rubber glovesFully-buttoned lab coat, long pants, closed-toe shoesNot required inside a fume hood. If weighing outside a hood (not recommended), an N95 respirator is mandatory.
Preparing Solutions Safety goggles and face shieldDouble-gloving: Inner nitrile glove, outer butyl rubber or neoprene gloveChemical-resistant apron over lab coat, long pants, closed-toe shoesNot required inside a fume hood.
General Lab Operations Safety glassesNitrile glovesLab coat, long pants, closed-toe shoesNot required with adequate ventilation.
Detailed PPE Protocols: A Step-by-Step Guide

1. Eye and Face Protection:

  • Rationale: This compound is a serious eye irritant.[1][8] Direct contact can cause significant damage.

  • Protocol: At a minimum, wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or EN166 standards.[8][10] When preparing solutions or performing any task with a splash potential, a full-face shield must be worn over the safety goggles.[2][8][11]

2. Skin and Body Protection:

  • Rationale: The compound causes skin irritation, and the phenolic group allows for dermal absorption.[1][3][12]

  • Protocol: A fully buttoned lab coat, long pants, and closed-toe shoes are the minimum required attire.[2][3][7] For tasks involving larger quantities or a significant splash risk, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[2][3]

3. Hand Protection:

  • Rationale: Preventing skin contact is paramount. The choice of glove material must account for both the carboxylic acid and phenolic functionalities.

  • Protocol: For incidental contact, such as handling a sealed container, nitrile gloves are acceptable.[13] For any direct handling, weighing, or solution preparation, more robust gloves are necessary. Butyl rubber or neoprene gloves offer superior protection against phenolic compounds.[2][3] A highly recommended practice is to double-glove , wearing a standard nitrile glove as an inner layer and a thicker butyl or neoprene glove as the outer layer. Always inspect gloves for any signs of degradation before use.[11] Use proper glove removal technique to avoid contaminating your skin.[11]

4. Respiratory Protection:

  • Rationale: The solid form of this chemical can be a dust, and it is classified as a respiratory irritant.[1]

  • Protocol: When working within a properly functioning chemical fume hood, respiratory protection is generally not required.[8] If any procedure has the potential to generate dust or aerosols outside of a fume hood, a NIOSH-approved particulate respirator (e.g., an N95 dust mask) is mandatory.[14]

Operational and Disposal Plans

Safe Handling Workflow:

  • Preparation: Before handling, ensure all engineering controls are active and all necessary PPE is available and in good condition.

  • Weighing: Conduct all weighing of the solid compound on a disposable weigh boat within a chemical fume hood to contain any dust.

  • Solution Preparation: Add the solid to the solvent slowly. Be aware of any potential for exothermic reactions, although none are specifically noted for this compound.

  • Post-Handling: After use, wipe down the work area. Properly dispose of all contaminated materials.

Spill Response:

  • Rationale: Quick and correct response minimizes exposure and contamination.

  • Protocol: In case of a small spill, evacuate personnel from the immediate area. Avoid creating dust.[11] Gently cover the spill with an absorbent material like vermiculite or sand. Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[11] Do not use water to clean up the spill area until the bulk solid is removed.

Waste Disposal:

  • Rationale: Improper disposal can harm the environment and sanitation workers.

  • Protocol: Dispose of unused product and contaminated materials (gloves, weigh boats, etc.) in a designated hazardous waste container.[9][15] All waste must be disposed of in accordance with local, state, and federal regulations.[14] Never dispose of this chemical down the drain.[11]

Visualization: PPE Selection & Hazard Mitigation Workflow

The following diagram illustrates the decision-making process for ensuring safety when working with (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.

PPE_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_ppe Phase 2: PPE Selection cluster_risk Phase 3: Risk-Based Escalation cluster_escalation Phase 4: Enhanced PPE cluster_end Phase 5: Execution Start Begin Work with (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid AssessTask Assess Task: Weighing Solid, Making Solution, etc. Start->AssessTask CheckControls Verify Engineering Controls: Fume Hood Certified? Eyewash/Shower Accessible? AssessTask->CheckControls SelectBody Minimum Body Protection: Lab Coat, Long Pants, Closed-Toe Shoes CheckControls->SelectBody SelectEyes Eye Protection: Safety Goggles SelectBody->SelectEyes SelectGloves Hand Protection: Nitrile or Butyl Gloves SelectEyes->SelectGloves SplashRisk Splash Risk? SelectGloves->SplashRisk AerosolRisk Aerosol/Dust Risk (Outside Hood)? SplashRisk->AerosolRisk No AddFaceShield Add Face Shield & Chem-Resistant Apron SplashRisk->AddFaceShield Yes AddRespirator Wear N95 Respirator AerosolRisk->AddRespirator Yes Proceed Proceed with Task AerosolRisk->Proceed No AddFaceShield->AerosolRisk AddRespirator->Proceed

Caption: PPE Selection & Hazard Mitigation Workflow.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • IIT Kanpur via SATHEE. (n.d.). Chemistry Alkynes. Retrieved from [Link]

  • HA-International. (n.d.). Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices. Retrieved from [Link]

  • Unknown Source. (n.d.). Acid Handling SOP. (Link not available)
  • Carl ROTH. (n.d.). H₂N-PEG4-Alkyne Safety Data Sheet. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • LeelineWork. (2024, January 7). What PPE Should You Wear When Handling Acid? Retrieved from [Link]

  • Glen Research. (2018, May 3). Alkyne-NHS Ester Safety Data Sheet. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • TutorChase. (n.d.). What are the safety considerations when handling alkanes? Retrieved from [Link]

  • Redox. (2023, June 1). Safety Data Sheet Phenolic Resin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53421661, 4-Chloro-3-hydroxyhexanoic acid. Retrieved from [Link]

  • Duke University Chemistry. (n.d.). Safety Manual. Retrieved from [Link]

  • University of Washington Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.